molecular formula C62H111N11O13 B8091911 Leucinostatin A

Leucinostatin A

Cat. No.: B8091911
M. Wt: 1218.6 g/mol
InChI Key: FOAIGCPESMNWQP-TXVCAPCZSA-N
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Description

(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide is a natural product found in Purpureocillium lilacinum with data available.

Properties

IUPAC Name

(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAIGCPESMNWQP-TXVCAPCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345681
Record name Leucinostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1218.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76600-38-9
Record name Leucinostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Leucinostatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Paecilomyces lilacinus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a potent peptide antibiotic, was first isolated from the culture filtrate of Paecilomyces lilacinus A-267.[1][2] This complex nonapeptide has demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, and antiprotozoal effects.[3][4][5] Its mechanism of action is primarily attributed to the disruption of mitochondrial function, specifically the uncoupling of oxidative phosphorylation and inhibition of ATP synthase. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and key characteristics of this compound, presenting quantitative data in structured tables and visualizing experimental workflows and signaling pathways using Graphviz diagrams.

Discovery and Biological Activity

Leucinostatin was initially discovered as a mixture of related components produced by Paecilomyces lilacinus (now also known as Purpureocillium lilacinum). Subsequent research led to the isolation and structural elucidation of the major component, this compound. The leucinostatins are part of a larger family of mycotoxins with significant biological activities.

This compound exhibits potent cytotoxic effects against various cell lines and pathogens. Its primary mode of action involves the destabilization of the inner mitochondrial membrane, leading to an inhibition of cellular respiration. Studies have shown that it can act as an ionophore and directly inhibit mitochondrial ATP synthase, a critical enzyme for cellular energy production. This disruption of mitochondrial function is a key factor in its observed antitumor and antiprotozoal properties.

Quantitative Biological Data

The following table summarizes key quantitative data related to the biological activity of this compound.

ParameterOrganism/Cell LineValueReference
Intraperitoneal LD50Mice1.8 mg/kg
Oral LD50Mice5.4 - 6.3 mg/kg
IC50 (Antiprotozoal)Trypanosoma brucei0.25 nM
IC50 (Cytotoxicity)Murine leukemic cell line L12100.5 µg/ml for complete inhibition
IC50 (Cytotoxicity)Human nucleated cells~47 nM
EC50 (Antiparasitic)Trypanosoma cruziLow nanomolar range

Production and Isolation of this compound

The production of this compound is achieved through the fermentation of Paecilomyces lilacinus. The subsequent isolation and purification from the culture filtrate involve a multi-step process heavily reliant on chromatographic techniques.

Fungal Cultivation

Optimal production of leucinostatins by P. lilacinus is influenced by culture conditions such as medium composition, pH, and temperature.

  • Media: Alkaline medium has been found to be suitable for the production of paecilotoxins (leucinostatins). A common medium used is Potato Dextrose Broth (PDB). One study optimized conditions using a basal medium containing sucrose, soy peptone, and various salts for initial growth, followed by a second medium with maltose and additional trace elements.

  • pH: P. lilacinus can grow and produce spores in a wide pH range (3-9), with optimal sporulation and potentially higher toxin production occurring at an initial pH of 5.0-7.0.

  • Temperature: The fungus grows well between 24-30°C.

Experimental Protocol: Isolation and Purification

The following protocol is a synthesized methodology based on literature descriptions for the isolation and purification of this compound from P. lilacinus culture filtrate.

Step 1: Fermentation and Extraction

  • Inoculate a suitable liquid fermentation medium with spores of Paecilomyces lilacinus.

  • Incubate the culture for a sufficient period (e.g., 5-15 days) under optimal temperature and pH conditions to allow for the production of leucinostatins.

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate with an organic solvent such as ethyl acetate.

Step 2: Initial Purification: Alumina Column Chromatography

  • Concentrate the organic extract under reduced pressure.

  • Subject the crude extract to alumina column chromatography. This initial step helps to separate the mixture of leucinostatins into different fractions.

Step 3: Further Purification: High-Performance Liquid Chromatography (HPLC)

  • Pool the fractions containing this compound from the alumina column.

  • Perform further purification using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is a powerful technique for separating peptides like this compound.

  • Monitor the elution profile using a UV detector, typically at 210 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated this compound using analytical HPLC. A purity of ≥95% is often desired for biological assays.

Step 4: Characterization

  • Elucidate the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Isolation Workflow

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Paecilomyces lilacinus Culture Filtration Filtration/Centrifugation Fermentation->Filtration Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->Solvent_Extraction Alumina_Chromatography Alumina Column Chromatography Solvent_Extraction->Alumina_Chromatography HPLC Reversed-Phase HPLC Alumina_Chromatography->HPLC Characterization Structural Characterization (MS, NMR) HPLC->Characterization

Caption: Workflow for the isolation and purification of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through various analytical techniques.

PropertyValueReference
Molecular FormulaC62H111N11O13
Molecular Weight1218.61 g/mol
Mass Spectrometry (MH+)m/z 1218
SolubilitySoluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.

Mechanism of Action: Mitochondrial Disruption

This compound's potent biological effects stem from its ability to interfere with mitochondrial function. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Furthermore, it directly inhibits the F1Fo-ATP synthase.

Signaling Pathway Visualization

Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_effects Cellular Effects Leucinostatin_A This compound Inner_Membrane Inner Mitochondrial Membrane Leucinostatin_A->Inner_Membrane destabilizes ATP_Synthase F1Fo-ATP Synthase Leucinostatin_A->ATP_Synthase inhibits Proton_Gradient Proton Gradient (Δp) Inner_Membrane->Proton_Gradient dissipates ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion leads to Proton_Gradient->ATP_Depletion leads to Cell_Death Apoptosis / Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of action of this compound on mitochondria.

Conclusion

This compound, a complex peptide isolated from Paecilomyces lilacinus, represents a fascinating natural product with significant therapeutic potential. Its discovery and the elucidation of its mitochondrial-disrupting mechanism of action have opened avenues for the development of novel antimicrobial and anticancer agents. The detailed methodologies for its isolation and the comprehensive data presented in this guide serve as a valuable resource for researchers aiming to explore the full potential of this remarkable compound. Further research, including structure-activity relationship studies and the total synthesis of analogues, will be crucial in optimizing its therapeutic index and advancing its clinical applications.

References

Leucinostatin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a potent peptaibiotic, a class of peptide antibiotics rich in non-proteinogenic amino acids, produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). First isolated in the 1970s, it has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and anticancer properties. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

This compound is a linear nonapeptide with the molecular formula C_62_H_111_N_11_O_13_ and a molecular weight of approximately 1218.6 g/mol .[1][2] Its structure is characterized by the presence of several unusual amino acid residues, which contribute to its unique chemical properties and biological activity. The elucidation of its structure was achieved through a combination of mass spectrometry, infrared spectroscopy, degradative methods, and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC_62_H_111_N_11_O_13_[1]
Molecular Weight~1218.6 g/mol
AppearanceWhite powder
CAS Number76600-38-9

The peptide backbone of this compound is composed of the following sequence of amino acid residues, including several non-standard ones:

  • (E,4S)-4-methylhex-2-enoic acid (N-terminus)

  • 4-methyl-L-proline (MePro)

  • 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA)

  • Hydroxyleucine (HyLeu)

  • α-aminoisobutyric acid (Aib) - three residues

  • L-Leucine

  • β-Alanine (β-Ala)

  • N_1_,N_1_-dimethylpropane-1,2-diamine (DPD) (C-terminus)

Stereochemistry and Three-Dimensional Conformation

The absolute configuration and three-dimensional structure of this compound have been definitively established through X-ray crystallography. The analysis revealed that the peptide backbone adopts a regular right-handed alpha-helical conformation . This helical structure is stabilized by six intramolecular hydrogen bonds of the i → i+4 type, forming characteristic C13 rings. Even the unusual β-Alanine residue at the C-terminus conforms to this helical structure. In the crystalline state, the helices are observed to link in a head-to-tail fashion through electrostatic and hydrogen-bond interactions, forming continuous helical rods.

Table 2: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic
Space GroupP2_1_2_1_2_1_
a10.924 Å
b17.810 Å
c40.50 Å
Z4

Below is a DOT script representation of the chemical structure of this compound, illustrating the connectivity of its constituent amino acid residues.

Leucinostatin_A_Structure cluster_n_terminus N-Terminus cluster_peptide_backbone Peptide Backbone cluster_c_terminus C-Terminus MHEA (E,4S)-4-methylhex-2-enoic acid MePro 4-methyl-L-proline MHEA->MePro Amide bond AHyMeOA 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid MePro->AHyMeOA Amide bond HyLeu Hydroxyleucine AHyMeOA->HyLeu Amide bond Aib1 α-aminoisobutyric acid HyLeu->Aib1 Amide bond Leu L-Leucine Aib1->Leu Amide bond Aib2 α-aminoisobutyric acid Leu->Aib2 Amide bond Aib3 α-aminoisobutyric acid Aib2->Aib3 Amide bond betaAla β-Alanine Aib3->betaAla Amide bond DPD N1,N1-dimethylpropane-1,2-diamine betaAla->DPD Amide bond

Figure 1: Chemical structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Purpureocillium lilacinum cultures, based on commonly employed mycological and chromatographic techniques.

1. Fungal Culture:

  • Purpureocillium lilacinum is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under aerobic conditions.

  • The culture is incubated for a period sufficient for the production of secondary metabolites, typically several days to weeks, with agitation to ensure proper aeration and nutrient distribution.

2. Extraction:

  • The fungal biomass is separated from the culture broth by filtration.

  • The culture filtrate, containing the secreted this compound, is extracted with an organic solvent, such as ethyl acetate. The mixture is vigorously shaken and then allowed to separate.

  • The organic phase is collected, and the extraction process may be repeated to maximize the yield.

3. Concentration:

  • The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase consists of a gradient of acetonitrile in water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by a UV detector, typically at 210 nm.

Below is a DOT script representing the general workflow for the isolation and purification of this compound.

Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Culture Purpureocillium lilacinum Culture Filtration Filtration Culture->Filtration SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel HPLC Reversed-Phase HPLC SilicaGel->HPLC PureLeucinostatinA Pure this compound HPLC->PureLeucinostatinA

Figure 2: Isolation and purification workflow for this compound.

Biological Activities and Signaling Pathways

This compound exhibits a wide array of biological activities. Its potent effects are primarily attributed to its interaction with cellular membranes and specific molecular targets, leading to the disruption of essential cellular processes.

Table 3: Summary of Biological Activities of this compound

ActivityOrganism/Cell LineIC_50_ / MICReference
Antiprotozoal Plasmodium falciparum0.4–0.9 nM
Trypanosoma brucei rhodesiense2.8 nM
Anticancer Murine leukemia (L1210)0.5 µg/mL
Human prostate cancer (DU-145)-
Antibacterial Gram-positive bacteria2.5–100 µM
Antifungal Various fungi10–25 µM
Inhibition of Mitochondrial ATP Synthase

A primary mechanism of action for this compound is the inhibition of mitochondrial F_O_F_1_-ATP synthase. It specifically binds to the F_O_ subunit of the complex, which is embedded in the inner mitochondrial membrane. This binding disrupts the proton flow through the F_O_ channel, thereby uncoupling oxidative phosphorylation and inhibiting ATP synthesis. This leads to a depletion of cellular energy and ultimately cell death. The interaction is thought to occur near the proton-binding site on subunit c.

Modulation of the IGF-1 Signaling Pathway

In the context of cancer, particularly prostate cancer, this compound has been shown to inhibit the insulin-like growth factor 1 (IGF-1) signaling pathway. It does so by reducing the expression of IGF-1 in prostate stromal cells. IGF-1 is a potent growth factor that promotes cell proliferation and survival by binding to its receptor (IGF-1R) and activating downstream signaling cascades, including the PI3K/Akt and MAPK pathways. By downregulating IGF-1, this compound effectively curtails this pro-survival signaling in cancer cells.

Below is a DOT script illustrating the inhibitory effect of this compound on the IGF-1 signaling pathway.

IGF1_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds LeucinostatinA This compound LeucinostatinA->IGF1 Inhibits Expression PI3K PI3K IGF1R->PI3K Activates MAPK MAPK IGF1R->MAPK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Figure 3: this compound inhibition of the IGF-1 signaling pathway.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and potent, multifaceted biological activities. Its unique composition of non-proteinogenic amino acids and its well-defined alpha-helical stereochemistry are key to its function. The detailed understanding of its structure and mechanisms of action, particularly its roles in inhibiting mitochondrial ATP synthase and modulating the IGF-1 signaling pathway, provides a solid foundation for its further investigation and potential development as a therapeutic agent in various disease contexts. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this remarkable natural product.

References

Leucinostatin A: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a nonapeptide antibiotic produced by fungi of the Purpureocillium and Ophiocordyceps genera, exhibits a broad and potent spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of its multifaceted bioactivities, including its anticancer, antiprotozoal, antifungal, and immunosuppressive effects. The document details the underlying mechanisms of action, presents quantitative data on its potency, outlines key experimental methodologies, and visualizes associated signaling pathways.

Core Biological Activities and Mechanisms of Action

This compound's diverse biological effects stem from its ability to interact with and disrupt cellular and mitochondrial membranes. Its primary mechanisms of action include:

  • Ionophoric Activity : this compound acts as a weak ionophore, facilitating the transport of monovalent and divalent cations across biological membranes.[3][4] This disruption of ion gradients can lead to a cascade of downstream cellular effects.

  • Mitochondrial Disruption : A key target of this compound is the mitochondrion. It has been shown to uncouple oxidative phosphorylation and, at lower concentrations, act as a specific inhibitor of mitochondrial ATP synthase.[1] This dual interference with mitochondrial function is a central aspect of its cytotoxicity. In protozoa, its primary mode of action is the destabilization of the inner mitochondrial membrane.

  • Membrane Perturbation : this compound can cause membrane damage by inserting into lipid bilayers, leading to the formation of pores and affecting membrane fluidity. This activity is influenced by the cholesterol content of the membrane.

These fundamental mechanisms give rise to a wide array of biological activities across different cell types and organisms.

Quantitative Data on Biological Activity

The potency of this compound varies significantly depending on the target organism and cell type. The following tables summarize the available quantitative data.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeMetricValueReference(s)
DU-145 (in co-culture with PrSC)Prostate Cancer-Significant growth suppression
L1210Murine Leukemia-Complete growth inhibition at 0.5 µg/mL
Human Pancreatic Cancer CellsPancreatic Cancer-Preferential cytotoxicity under glucose deprivation
TNBC (LAR subtype)Triple-Negative Breast Cancer-Selective antiproliferative effects
Human Nucleated CellsGeneral CytotoxicityIC50~47 nM

Table 2: Antiprotozoal Activity of this compound

OrganismDiseaseMetricValue (nM)Reference(s)
Plasmodium falciparumMalariaIC500.4 - 0.9
Plasmodium falciparum (asexual erythrocytic stage)MalariaEC500.05
Trypanosoma bruceiHuman African TrypanosomiasisIC502.8
Trypanosoma brucei rhodesienseHuman African TrypanosomiasisIC500.4
Leishmania donovani (intracellular)LeishmaniasisIC5018
Trypanosoma cruzi (intracellular)Chagas Disease-Potent activity

Table 3: Antimicrobial Activity of this compound

Organism TypeOrganism(s)MetricValue (µM)Reference(s)
Gram-positive bacteriaVariousMIC2.5 - 100
FungiVariousMIC10 - 25
Phytophthora infestans & P. capsiciOomycetes-Growth inhibition

Table 4: In Vivo Toxicity of this compound

Animal ModelRoute of AdministrationMetricValue (mg/kg)Reference(s)
MiceIntraperitoneal (ip)LD501.6 - 1.8
MiceOralLD505.4

Key Signaling Pathway Involvement

This compound has been shown to modulate specific signaling pathways, contributing to its anticancer effects.

Inhibition of IGF-1 Signaling in Prostate Cancer

In a co-culture model of prostate cancer, this compound was found to inhibit the growth of cancer cells by reducing the expression of Insulin-like Growth Factor I (IGF-I) in the surrounding prostate stromal cells. This highlights a mechanism that targets the tumor microenvironment.

IGF1_Pathway_Inhibition LeucinostatinA This compound IGF1_exp IGF-I Expression LeucinostatinA->IGF1_exp inhibits PrSC Prostate Stromal Cells (PrSC) PrSC->IGF1_exp IGF1 IGF-I IGF1_exp->IGF1 DU145 Prostate Cancer Cells (DU-145) IGF1->DU145 stimulates Proliferation Cell Proliferation DU145->Proliferation

This compound inhibits prostate cancer cell proliferation by reducing IGF-I expression in stromal cells.

Repression of mTORC1 Signaling in Triple-Negative Breast Cancer

Leucinostatin B, a closely related analog, has been demonstrated to rapidly inhibit mTORC1 signaling in sensitive triple-negative breast cancer (TNBC) cell lines. This effect is linked to the inhibition of ATP synthase, a known target of leucinostatins.

mTORC1_Pathway_Inhibition Leucinostatin This compound/B ATP_Synthase Mitochondrial ATP Synthase Leucinostatin->ATP_Synthase inhibits mTORC1 mTORC1 Signaling ATP_Synthase->mTORC1 is required for Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Efficacy cluster_mito Mitochondrial Function Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Viability/Proliferation Assay Treatment->Viability_Assay IC50_Calc IC50/CC50 Calculation Viability_Assay->IC50_Calc Tumor_Implant Tumor Implantation Animal_Treatment Animal Treatment Tumor_Implant->Animal_Treatment Tumor_Measurement Tumor Measurement Animal_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis Mito_Isolation Mitochondria Isolation Respiration_Assay Oxygen Consumption Assay Mito_Isolation->Respiration_Assay ATP_Assay ATP Synthesis Assay Mito_Isolation->ATP_Assay Function_Analysis Functional Analysis Respiration_Assay->Function_Analysis ATP_Assay->Function_Analysis

References

Leucinostatin A: A Technical Guide to Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A is a potent non-ribosomal peptide antibiotic belonging to the peptaibiotic family, produced by fungi such as Purpureocillium lilacinum. It has garnered significant scientific interest due to its broad spectrum of biological activities, including antifungal, antitumor, and antiprotozoal effects. The primary mechanism of action involves the targeted inhibition of mitochondrial ATP synthase, leading to the disruption of cellular energy metabolism and induction of apoptosis. This guide provides a detailed overview of the core physicochemical properties and solubility characteristics of this compound, supplemented with experimental protocols and pathway diagrams to support research and development efforts.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are essential for its handling, formulation, and application in experimental settings. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆₂H₁₁₁N₁₁O₁₃[1][2][3][4]
Molecular Weight 1218.6 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point Data not readily available
Optical Rotation Data not readily available
CAS Number 76600-38-9

Solubility Profile

The solubility of this compound is a critical factor for its use in in-vitro assays and for the development of potential therapeutic formulations. As a hydrophobic peptide, it demonstrates poor solubility in aqueous solutions but is soluble in several organic solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Water Limited / Insoluble
Methanol (MeOH) Soluble
Ethanol (EtOH) Soluble
Dimethylformamide (DMF) Soluble
Dimethyl Sulfoxide (DMSO) Soluble

Experimental Protocols

This section provides a standardized methodology for the qualitative determination of solubility, a crucial first step in experimental design.

Protocol: Qualitative Solubility Assessment

Objective: To determine the solubility of this compound in various laboratory solvents.

Materials:

  • This compound powder

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Solvents: Deionized Water, Methanol, Ethanol, DMSO

  • Vortex mixer

  • Micro-centrifuge

Methodology:

  • Preparation of Stock Solution: Accurately weigh 1 mg of this compound. To prepare a 1 mg/mL stock, dissolve it in a suitable volume of a solvent in which it is known to be freely soluble, such as DMSO.

  • Solvent Preparation: Dispense 1 mL of each test solvent (Water, Methanol, Ethanol, etc.) into separate, clearly labeled micro-centrifuge tubes.

  • Aliquot Addition: Add a small aliquot (e.g., 10 µL) of the this compound stock solution to each tube of solvent and vortex thoroughly for 30 seconds.

  • Visual Inspection: Observe each tube against a dark background. A clear solution indicates solubility at that concentration. The presence of a precipitate or cloudiness indicates insolubility or limited solubility.

  • Centrifugation (Optional): For turbid solutions, centrifuge at >10,000 x g for 5 minutes. The presence of a pellet confirms the insolubility of the compound.

  • Documentation: Record the results for each solvent as "Soluble," "Partially Soluble," or "Insoluble."

Visualization of Molecular Interactions and Workflows

Signaling Pathway: Mechanism of Action

This compound's primary cytotoxic effect stems from its interaction with mitochondria. It acts as a potent inhibitor of F₀F₁ ATP synthase, which disrupts the mitochondrial membrane potential and halts ATP production, ultimately triggering apoptosis.

G1 cluster_0 Mitochondrion cluster_1 Cellular Consequence LA This compound ATPS Mitochondrial ATP Synthase LA->ATPS Inhibits MMP Loss of Membrane Potential (ΔΨm) ATPS->MMP ATP ATP Production Failure ATPS->ATP Apoptosis Apoptosis MMP->Apoptosis ATP->Apoptosis

Caption: Mechanism of this compound-induced apoptosis via inhibition of mitochondrial ATP synthase.

Experimental Workflow: In-Vitro Cytotoxicity Assessment

A standard method to evaluate the biological activity of this compound is to measure its cytotoxicity against a cancer cell line using a metabolic assay like the MTT assay.

G2 cluster_workflow Cytotoxicity Assay Workflow (e.g., MTT) node1 1. Seed cancer cells in 96-well plate node2 2. Incubate 24h for cell adherence node1->node2 node3 3. Treat with serial dilutions of this compound node2->node3 node4 4. Incubate for 48-72h node3->node4 node5 5. Add MTT reagent and incubate 4h node4->node5 node6 6. Solubilize formazan crystals with DMSO node5->node6 node7 7. Read absorbance at 570 nm node6->node7 node8 8. Calculate IC50 value node7->node8

Caption: Standard experimental workflow for determining the IC50 value of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Leucinostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Leucinostatin A, a lipopeptide antibiotic with a broad range of biological activities. The document details the genetic basis, enzymatic machinery, and proposed biosynthetic pathway of this complex natural product, with a focus on the key findings from the elucidation of the leucinostatin gene cluster in Purpureocillium lilacinum.

Introduction to this compound

This compound is a member of the leucinostatin family of lipopeptide antibiotics produced by various fungi, including Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1] Structurally, this compound is a nonapeptide with several unusual amino acid residues, an N-terminal fatty acid moiety, and a C-terminal modified amine.[2] The complex structure of this compound, featuring a mixture of polyketide and peptide components, points towards a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) origin.[3] The molecule's potent antimicrobial, antifungal, and antitumor activities have made its biosynthetic pathway a subject of significant research interest.

The Leucinostatin Biosynthetic Gene Cluster (lcs)

The genetic blueprint for this compound biosynthesis is located in a dedicated gene cluster, termed the lcs cluster, within the genome of P. lilacinum.[4] This cluster is comprised of 20 genes that encode the core biosynthetic enzymes, tailoring enzymes, transporters, and regulatory proteins required for the production and secretion of leucinostatins.[1]

Core Biosynthetic Genes

The central machinery for this compound assembly consists of a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS).

  • lcsA : This gene encodes the core NRPS, LcsA, which is responsible for the assembly of the nonapeptide backbone of this compound. LcsA is a large, multi-domain enzyme composed of ten modules, each responsible for the recognition, activation, and incorporation of a specific amino acid or the C-terminal amine.

  • lcsC : This gene is predicted to encode a reducing PKS, which is responsible for the synthesis of the 4-methylhex-2-enoic acid moiety that forms the N-terminal lipid tail of this compound.

Tailoring and Modifying Enzymes

The lcs cluster also contains a suite of genes encoding enzymes that modify the core structure of the nascent leucinostatin molecule.

  • lcsD : This gene encodes a putative acyl-AMP ligase, which is likely involved in the activation of the fatty acid precursor before its loading onto the NRPS assembly line.

  • lcsE : This gene encodes a putative thioesterase, which may be responsible for the final release of the completed leucinostatin peptide from the NRPS enzyme.

  • Other modifying enzymes: The cluster also contains genes predicted to be involved in hydroxylation, methylation, and the formation of the unusual amino acid residues found in this compound.

Regulation and Transport

The expression of the lcs cluster is tightly regulated, and the final product is actively transported out of the fungal cell.

  • lcsF : This gene encodes a transcription factor that positively regulates the expression of the lcs cluster.

  • lcsL : This gene encodes a putative bZIP transcription factor that is crucial for the regulation of leucinostatin synthesis.

  • Transporters: The cluster also contains genes predicted to encode transporters, such as ABC transporters, which are likely involved in the secretion of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the synthesis of the fatty acid side chain, followed by the sequential assembly of the peptide chain, and finally, modification and release. A putative biosynthetic pathway has been proposed based on genetic and biochemical evidence.

Leucinostatin_A_Biosynthesis cluster_PKS Polyketide Synthesis cluster_activation Fatty Acid Activation cluster_NRPS Non-Ribosomal Peptide Synthesis cluster_release Release and Modification pks_precursors Malonyl-CoA + Propionyl-CoA lcsC LcsC (PKS) pks_precursors->lcsC fatty_acid 4-methylhex-2-enoic acid lcsC->fatty_acid lcsD LcsD (Acyl-AMP Ligase) fatty_acid->lcsD activated_fa Activated Fatty Acid lcsD->activated_fa lcsA LcsA (NRPS) activated_fa->lcsA amino_acids Amino Acid Precursors amino_acids->lcsA nascent_peptide Nascent Leucinostatin lcsA->nascent_peptide lcsE LcsE (Thioesterase) nascent_peptide->lcsE leucinostatin_A This compound lcsE->leucinostatin_A

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Biosynthesis

Genetic manipulation of the lcs cluster has provided quantitative insights into the regulation of this compound production.

Gene ManipulationEffect on Leucinostatin ProductionReference
Overexpression of lcsF1.5-fold increase in this compound and B
Disruption of lcsAProduction abolished
Disruption of lcsCProduction abolished
Disruption of lcsDProduction abolished
Disruption of lcsEProduction abolished
Disruption of lcsLProduction decreased to undetectable levels

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, analytical, and bioinformatic techniques.

Gene Disruption via CRISPR-Cas9

The targeted disruption of genes within the lcs cluster has been instrumental in determining their function. The CRISPR-Cas9 system has been adapted for efficient gene editing in P. lilacinum.

CRISPR_Workflow cluster_design 1. Construct Design cluster_transformation 2. Fungal Transformation cluster_selection 3. Mutant Selection and Verification cluster_analysis 4. Phenotypic Analysis sgRNA_design Design sgRNA targeting gene of interest cas9_construct Construct Cas9 expression vector sgRNA_design->cas9_construct donor_dna Synthesize donor DNA with homology arms cas9_construct->donor_dna transformation Transform protoplasts with Cas9/sgRNA and donor DNA donor_dna->transformation protoplast_prep Prepare P. lilacinum protoplasts protoplast_prep->transformation selection Select transformants on appropriate medium transformation->selection pcr_screen Screen mutants by PCR for gene disruption selection->pcr_screen sequencing Confirm disruption by DNA sequencing pcr_screen->sequencing hplc_analysis Analyze leucinostatin production by HPLC-MS sequencing->hplc_analysis

Caption: Workflow for CRISPR-Cas9 mediated gene disruption.

Protocol Overview:

  • Vector Construction: A vector carrying the Cas9 nuclease and a specific single-guide RNA (sgRNA) targeting the gene of interest is constructed. A donor DNA template containing flanking homology regions is also prepared.

  • Protoplast Transformation: Protoplasts of P. lilacinum are generated and transformed with the Cas9/sgRNA vector and the donor DNA.

  • Selection and Screening: Transformants are selected on a suitable medium, and successful gene disruption events are screened for by PCR and confirmed by DNA sequencing.

  • Phenotypic Analysis: The resulting mutant strains are then analyzed for their ability to produce this compound, typically by HPLC-MS.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of genes within the lcs cluster under different conditions or in different mutant backgrounds.

Protocol Overview:

  • RNA Extraction: Total RNA is extracted from fungal mycelia grown under inducing and non-inducing conditions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • qPCR: The qPCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression of a housekeeping gene (e.g., β-tubulin) is used for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

HPLC-MS Analysis of Leucinostatins

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the detection and quantification of this compound and its analogues.

Protocol Overview:

  • Extraction: Leucinostatins are extracted from the fungal culture broth or mycelia using an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation: The extract is separated on a C18 reverse-phase HPLC column. A gradient of acetonitrile and water is typically used for elution.

  • Detection: Leucinostatins can be detected by UV absorbance at 210 nm.

  • Mass Spectrometry: The identity of the compounds is confirmed by mass spectrometry, which provides accurate mass and fragmentation data.

Conclusion

The elucidation of the this compound biosynthetic pathway in Purpureocillium lilacinum has provided a detailed understanding of how this complex and valuable natural product is assembled. The identification of the lcs gene cluster and the characterization of its constituent genes have not only revealed the intricate enzymatic logic of lipopeptide biosynthesis but also opened up new avenues for the bioengineering of novel leucinostatin analogues with improved therapeutic properties. Further investigation into the precise mechanisms of the tailoring enzymes and the regulatory networks governing the expression of the lcs cluster will undoubtedly provide deeper insights and facilitate the development of enhanced production platforms for these important bioactive compounds.

References

Leucinostatin A: A Comprehensive Technical Guide on its Mycotoxic Properties and Natural Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A is a potent mycotoxin belonging to the peptaibiotic family of non-ribosomally synthesized peptides. Produced by various filamentous fungi, it exhibits a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor effects. Its primary mechanism of action involves the disruption of mitochondrial function, specifically through the inhibition of ATP synthase and the uncoupling of oxidative phosphorylation. This technical guide provides an in-depth analysis of this compound, summarizing its biological activities through quantitative data, detailing key experimental protocols for its study, and visualizing its known signaling pathways and biosynthetic process. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycotoxicology, and drug development.

Introduction: this compound as a Mycotoxin

This compound is the primary component of a complex of lipopeptide antibiotics first isolated in 1973.[1] These mycotoxins are produced by several species of fungi, most notably Purpureocillium lilacinum (previously classified as Paecilomyces lilacinus), as well as Acremonium sp. and Paecilomyces marquandii.[2][3] Structurally, this compound is a nonapeptide that contains several unusual amino acid residues and is characterized by a 4-methylhex-2-enoic acid at its N-terminus and an N¹,N¹-dimethylpropane-1,2-diamine (DPD) at its C-terminus.[2]

As a mycotoxin, this compound displays significant toxicity to a wide range of organisms. Its production by fungi like P. lilacinum, which is also utilized as a biocontrol agent, highlights the dual nature of these natural products.[4] The toxicity of leucinostatins is potent, with reported LD50 values in mice that categorize them among the most toxic mycotoxins.

Natural Role and Biological Significance

In its natural environment, this compound plays a crucial role as a chemical defense and competitive agent for its producing fungus. Purpureocillium lilacinum is a well-known biocontrol agent used in agriculture against plant-parasitic nematodes and various plant pathogens. The production of leucinostatins is a key mechanism behind its efficacy, as these compounds exhibit strong inhibitory effects on oomycetes like Phytophthora infestans, the causative agent of potato late blight. Culture filtrates of P. lilacinum containing leucinostatins have been shown to cause significant mortality and inhibit the reproduction of nematodes. This antagonistic activity helps the fungus to outcompete other microorganisms and to parasitize nematode eggs, securing its ecological niche.

Quantitative Biological Data

The diverse biological activities of this compound have been quantified across numerous studies. The following tables summarize key toxicity and efficacy data.

Table 1: In Vivo Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference
MouseIntraperitoneal1.8 mg/kg
MouseOral5.4 - 6.3 mg/kg

Table 2: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCell TypeIC50 ValueReference
MRC-5Human Fetal Lung Fibroblast2 µM
HelaHuman Cervical Cancer~40 nM
HEK293Human Embryonic Kidney~47 nM
K562Human Myelogenous Leukemia~47 nM
L1210Murine Leukemia0.5 µg/ml
L6Rat Myoblast259 nM
DU-145Human Prostate CancerVaries with co-culture
TNBC (LAR subtype)Triple-Negative Breast Cancer10 - 100 nM

Table 3: Antimicrobial and Antiparasitic Activity (EC50/IC50/MIC) of this compound

OrganismActivityValueReference
Gram-positive bacteriaAntibacterial (IC50)2.5 - 100 µM
Various FungiAntifungal (MIC)10 - 25 µM
Plasmodium falciparumAsexual Stage (EC50)0.05 nM
Plasmodium falciparumTransmission-reducing (EC50)0.16 nM
Trypanosoma cruziAntiparasitic (EC50)Low nanomolar range
Trypanosoma bruceiAntiparasitic (IC50)2.8 nM

Table 4: Enzyme Inhibition (Ki) of this compound

EnzymeSourceKi ValueReference
ATP SynthaseBovine Mitochondria~80 nM
ATP SynthaseYeast Mitochondria~30 nM
ATP SynthaseE. coli~1.1 µM

Mechanism of Action and Signaling Pathways

The primary target of this compound is the mitochondrion, where it exerts a dual effect on oxidative phosphorylation.

  • ATP Synthase Inhibition: At low nanomolar concentrations, this compound acts as a potent inhibitor of mitochondrial F1Fo-ATP synthase. This specific inhibition leads to a decrease in ATP production and hyperpolarization of the inner mitochondrial membrane.

  • Uncoupling of Oxidative Phosphorylation: At higher concentrations (e.g., >200 nM), this compound acts as an uncoupling agent, dissipating the mitochondrial membrane potential. This action disrupts the proton gradient necessary for ATP synthesis.

This disruption of mitochondrial energy metabolism is a key driver of its cytotoxicity. Additionally, this compound has been shown to inhibit mTORC1 signaling in certain cancer cell lines and reduce the expression of insulin-like growth factor I (IGF-I) in prostate stromal cells, contributing to its antitumor effects.

Visualizing the Mechanism of Action

Leucinostatin_A_Mitochondrial_Action cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (Δψm) ETC->Proton_Gradient ATP_Synthase F1Fo-ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Produces Leucinostatin_A This compound Leucinostatin_A->ATP_Synthase Inhibits (Low Conc.) Leucinostatin_A->Proton_Gradient Dissipates (High Conc.) Uncoupling Proton_Gradient->ATP_Synthase Drives Cell_Death Cell Death / Cytotoxicity ATP_Production->Cell_Death Reduced level leads to Leucinostatin_A_Biosynthesis cluster_regulation Regulation cluster_synthesis Synthesis & Assembly lcsL lcsL gene (bZIP Transcription Factor) lcsA lcsA gene (NRPS Core Enzyme) lcsL->lcsA Activates Transcription lcs_cluster Other lcs cluster genes (Modification, Transport) lcsL->lcs_cluster Activates Transcription Precursors Amino Acid & Fatty Acid Precursors Precursors->lcsA Substrates Assembly Peptide Assembly & Modification lcsA->Assembly lcs_cluster->Assembly Leucinostatin_A This compound Assembly->Leucinostatin_A Cytotoxicity_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of This compound A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add Viability Reagent (MTT or CCK-8) C->D E 5. Incubate & Measure Absorbance D->E F 6. Calculate % Viability & Determine IC50 E->F

References

Leucinostatin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 76600-38-9[1][2][3]

Molecular Formula: C62H111N11O13[1]

This document provides an in-depth technical overview of Leucinostatin A, a potent mycotoxin with diverse biological activities. It is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Bioactivity

This compound is a nonapeptide antibiotic that exhibits a broad spectrum of biological effects, including antifungal, antibacterial, and antitumor activities. Its multifaceted mechanism of action makes it a molecule of significant interest for further investigation.

PropertyValueSource
CAS Number 76600-38-9
Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Storage Temperature -20°C

Mechanisms of Action

This compound exerts its biological effects through several distinct mechanisms, primarily targeting cellular membranes and critical signaling pathways.

Mitochondrial Uncoupling and Ionophore Activity

This compound acts as a potent uncoupler of oxidative phosphorylation in mitochondria. It disrupts the mitochondrial membrane potential, dissipating the proton gradient necessary for ATP synthesis. This leads to a decrease in cellular energy production and can induce apoptosis. The uncoupling effect is concentration-dependent, with lower concentrations causing hyperpolarization of the inner mitochondrial membrane and higher concentrations leading to depolarization.

Furthermore, this compound functions as an ionophore, facilitating the transport of monovalent and divalent cations across biological membranes. This activity disrupts ion homeostasis, further contributing to its cytotoxic effects.

This compound: Mitochondrial Disruption Leucinostatin_A This compound Mitochondrial_Membrane Inner Mitochondrial Membrane Leucinostatin_A->Mitochondrial_Membrane Inserts into Cation_Transport Cation Transport (K+, Ca2+) Leucinostatin_A->Cation_Transport Acts as Ionophore Proton_Gradient Proton Gradient (Δp) Mitochondrial_Membrane->Proton_Gradient Dissipates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Produces Ion_Homeostasis Cellular Ion Homeostasis Cation_Transport->Ion_Homeostasis Disrupts

Caption: this compound's impact on mitochondrial function and ion balance.

Inhibition of Insulin-Like Growth Factor-I (IGF-I) Signaling

This compound has been shown to inhibit the growth of prostate cancer cells by reducing the expression of Insulin-Like Growth Factor-I (IGF-I) in surrounding prostate stromal cells. This disruption of the tumor microenvironment highlights a key anti-cancer mechanism. The inhibition of IGF-I signaling can lead to the suppression of downstream pro-survival pathways, such as the PI3K/Akt pathway.

This compound: Inhibition of IGF-I Signaling Leucinostatin_A This compound Stromal_Cell Prostate Stromal Cell Leucinostatin_A->Stromal_Cell Acts on IGF1_Expression IGF-I Expression Stromal_Cell->IGF1_Expression Inhibits IGF1 IGF-I IGF1_Expression->IGF1 Produces IGF1R IGF-I Receptor (on Cancer Cell) IGF1->IGF1R Binds to PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cancer Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: this compound's indirect inhibition of cancer cell growth.

Immunosuppressive Effects

This compound exhibits immunosuppressive properties by preventing the activation of T lymphocytes. This effect is likely linked to its ionophoric activity, which can disrupt the intracellular signaling cascades required for T-cell activation.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential

The effect of this compound on mitochondrial membrane potential can be assessed using fluorescent dyes such as safranin O or tetramethylrhodamine, ethyl ester (TMRE).

  • Cell Culture: Culture cells of interest to the desired confluency.

  • Treatment: Treat cells with varying concentrations of this compound for a specified duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).

  • Staining: Incubate the cells with the fluorescent dye (e.g., TMRE) according to the manufacturer's protocol.

  • Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. A decrease in fluorescence indicates mitochondrial depolarization.

Ionophore Activity Assay (Liposome-based)

The ionophoric properties of this compound can be investigated using a liposome-based assay.

  • Liposome Preparation: Prepare liposomes encapsulating a fluorescent indicator sensitive to the cation of interest (e.g., a pH-sensitive dye for proton transport or a calcium indicator).

  • Assay Setup: Add the prepared liposomes to a cuvette containing a buffer with the cation of interest.

  • This compound Addition: Add this compound to the cuvette and monitor the change in fluorescence over time. An increase or decrease in fluorescence (depending on the indicator) signifies the transport of cations across the liposome membrane.

IGF-I Expression Analysis (RT-PCR)

To determine the effect of this compound on IGF-I expression in stromal cells, a co-culture system followed by Reverse Transcription Polymerase Chain Reaction (RT-PCR) can be employed.

  • Co-culture: Co-culture cancer cells with stromal cells in the presence of varying concentrations of this compound.

  • RNA Isolation: After the treatment period, selectively isolate RNA from the stromal cells.

  • RT-PCR: Perform RT-PCR using primers specific for IGF-I and a housekeeping gene for normalization.

  • Analysis: Quantify the relative expression levels of IGF-I mRNA to determine the inhibitory effect of this compound.

Western Blot Analysis of PI3K/Akt Pathway

The impact of this compound on the PI3K/Akt signaling pathway can be evaluated by Western blotting.

  • Cell Treatment: Treat cancer cells (in monoculture or co-culture with stromal cells) with this compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt. Use appropriate secondary antibodies conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated Akt to total Akt indicates inhibition of the pathway.

T-Cell Activation Assay (Flow Cytometry)

The immunosuppressive effect of this compound on T-cell activation can be measured using flow cytometry.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

  • Stimulation and Treatment: Stimulate the T-cells within the PBMC population with anti-CD3 and anti-CD28 antibodies in the presence or absence of this compound.

  • Staining: After an incubation period, stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and T-cell lineage markers (e.g., CD4, CD8). Cell proliferation can be assessed using dyes like CFSE or CellTrace™ Violet.

  • Analysis: Acquire the samples on a flow cytometer and analyze the expression of activation markers and proliferation of different T-cell subsets.

Experimental Workflow: T-Cell Activation Assay Start Isolate PBMCs Stimulate Stimulate with anti-CD3/CD28 Start->Stimulate Treat Treat with This compound Stimulate->Treat Incubate Incubate Treat->Incubate Stain Stain with Antibodies & Dye Incubate->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Assess T-Cell Activation & Proliferation Analyze->End

Caption: A typical workflow for assessing T-cell activation.

Conclusion

This compound is a multifaceted compound with significant potential for further research and development. Its ability to disrupt mitochondrial function, act as an ionophore, and modulate critical signaling pathways like the IGF-I axis makes it a valuable tool for studying various cellular processes and a potential lead for therapeutic development, particularly in oncology and immunology. The experimental protocols outlined in this guide provide a framework for investigating the intricate mechanisms of action of this potent mycotoxin.

References

Methodological & Application

Leucinostatin A: Application Notes and Protocols for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a peptide antibiotic and mycotoxin produced by fungi of the genus Purpureocillium (formerly Paecilomyces).[1] It belongs to the peptaibol family of antimicrobial peptides. This compound has demonstrated significant antimicrobial and antitumor properties, exhibiting cytotoxic effects against a range of cancer cell lines.[2][3][4] Its mechanism of action is primarily attributed to its interaction with cellular and mitochondrial membranes, leading to membrane damage, inhibition of protein synthesis, and disruption of mitochondrial function.[2] Specifically, leucinostatins are known to target mitochondria, passing through the cytoplasmic membrane without causing cell lysis and interacting with mitochondrial components. This can lead to the inhibition of ATP synthase and the collapse of the mitochondrial membrane potential.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound.

Data Presentation

The cytotoxic activity of this compound has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below for easy comparison.

Cell LineCell TypeAssayIC50 (nM)Reference
L1210Murine LeukemiaGrowth Inhibition~420 nM (0.5 µg/mL)
HEK293Human Embryonic KidneyMTT Assay89.6
K562Human Myelogenous LeukemiaCCK-8 Assay47.3
HeLaHuman Cervical CancerProliferation Assay~40
MRC-5Human Fetal Lung FibroblastProliferation Assay2000
L6Rat MyoblastCytotoxicity Assay259
DU-145 (in co-culture with PrSC)Human Prostate CancerGrowth InhibitionNot specified

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.

Experimental Protocols

Two common methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane damage. A detailed protocol for the MTT assay is provided below, as it is a widely used method for determining cell viability and proliferation in response to a test compound.

Protocol: MTT Assay for this compound Cytotoxicity

This protocol is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (stock solution in a suitable solvent like DMSO)

  • Target cell line(s) in culture

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-600 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for vehicle control (solvent used to dissolve this compound) and untreated controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested concentration range to start with is 1 nM to 10 µM.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound-containing medium to the respective wells.

    • For control wells, add medium with the same concentration of the vehicle (e.g., DMSO) as in the treated wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_leucinostatin Add this compound (Serial Dilutions) incubate_24h->add_leucinostatin incubate_treatment Incubate (e.g., 24-72h) add_leucinostatin->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Testing of this compound using the MTT Assay.

Signaling Pathway

signaling_pathway cluster_cell Target Cell cluster_mito_components Mitochondrial Targets membrane Cell Membrane mitochondrion Mitochondrion atp_synthase ATP Synthase mito_membrane Inner Mitochondrial Membrane atp_depletion ATP Depletion atp_synthase->atp_depletion membrane_potential_loss ΔΨm Collapse mito_membrane->membrane_potential_loss leucinostatin This compound leucinostatin->membrane Interacts with membrane lipids leucinostatin->mitochondrion Enters Mitochondria leucinostatin->atp_synthase Inhibits leucinostatin->mito_membrane Disrupts protein_synthesis Protein Synthesis Inhibition leucinostatin->protein_synthesis apoptosis Cell Death (Apoptosis) protein_synthesis->apoptosis atp_depletion->apoptosis membrane_potential_loss->apoptosis

Caption: Putative Cytotoxic Signaling Pathway of this compound.

References

Application Notes and Protocols: Utilizing Leucinostatin A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a peptide mycotoxin with demonstrated antimicrobial and antitumor properties.[1][2] Its potential as an anticancer agent stems from its unique mechanism of action, which primarily targets mitochondrial function, a critical hub for cancer cell metabolism and survival. These application notes provide a comprehensive overview of this compound's effects on cancer cells and detailed protocols for its study in a laboratory setting.

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism centered on the disruption of mitochondrial function. It has been shown to inhibit mitochondrial respiration by targeting the ATP synthase, a critical enzyme complex for cellular energy production.[3] This inhibition leads to a decrease in ATP levels and a cascade of downstream effects, including the suppression of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[3]

Furthermore, this compound has been observed to interfere with the tumor microenvironment. In prostate cancer models, it was found to inhibit the growth of cancer cells by reducing the expression of insulin-like growth factor-I (IGF-I) in prostate stromal cells, thereby disrupting the supportive signaling from the stroma to the tumor.[4] This suggests that this compound's anticancer activity is not only a direct effect on tumor cells but also involves modulation of the surrounding cellular landscape. Some studies also suggest that this compound can cause membrane damage, contributing to its cytotoxic effects.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

LeucinostatinA_Pathway cluster_cell Cancer Cell cluster_stroma Stromal Cell LeucinostatinA This compound Mitochondria Mitochondria LeucinostatinA->Mitochondria ATPSynthase ATP Synthase LeucinostatinA->ATPSynthase Inhibits Membrane Cell Membrane Damage LeucinostatinA->Membrane ATP ATP Production ↓ ATPSynthase->ATP mTORC1 mTORC1 Signaling ↓ ATP->mTORC1 CellGrowth Cell Growth & Proliferation ↓ mTORC1->CellGrowth LeucinostatinA_stroma This compound IGFI_Expression IGF-I Expression ↓ LeucinostatinA_stroma->IGFI_Expression IGFI_Secretion IGF-I Secretion ↓ IGFI_Expression->IGFI_Secretion IGFI_Secretion->CellGrowth Reduces Growth Signal

Caption: Proposed mechanism of action of this compound.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines. It is important to note that these values can vary depending on the assay conditions, cell line, and exposure time.

Cancer TypeCell LineIC50 (µg/mL)Reference
LeukemiaL1210~0.5
Prostate CancerDU-145 (in co-culture with PrSC)Not specified, but significant growth suppression
Myelogenous LeukemiaK562Not specified, cytotoxicity observed

Note: The available literature provides limited specific IC50 values for this compound across a wide range of cancer cell lines. The provided data is based on the initial search results. Further experimental validation is recommended for specific cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound on cancer cell lines.

Experimental_Workflow start Start: Select Cancer Cell Line culture Cell Culture and Maintenance start->culture seed Seed Cells for Experiment culture->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle data Data Acquisition (Plate Reader, Flow Cytometer) viability->data apoptosis->data cell_cycle->data analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) data->analysis end Conclusion analysis->end

Caption: General workflow for this compound studies.

Conclusion

This compound presents a promising avenue for cancer research due to its distinct mechanism of action targeting mitochondrial function and the tumor microenvironment. The protocols and information provided herein offer a solid foundation for researchers to investigate the therapeutic potential of this compound in various cancer models. Consistent and well-controlled experimental execution is crucial for obtaining reliable and reproducible data.

References

Application Notes: Leucinostatin A as a Tool for Studying Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucinostatin A is a non-ribosomal peptide mycotoxin originally isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus)[1][2][3]. It belongs to a family of related lipopeptides known for their broad-spectrum antimicrobial and antiprotozoal activities[1][4]. Structurally, this compound is a hydrophobic, α-helical nonapeptide containing several uncommon amino acids. Its potent biological effects are primarily attributed to its interaction with cellular membranes, with a particular affinity for mitochondria. This makes this compound a valuable and powerful tool for researchers studying mitochondrial function, bioenergetics, and cell death pathways.

The primary mechanism of this compound involves a dual, concentration-dependent effect on mitochondrial oxidative phosphorylation. At lower concentrations, it acts as a potent inhibitor of F₀F₁ ATP synthase, while at higher concentrations, it functions as an uncoupler, dissipating the proton motive force across the inner mitochondrial membrane. This unique property allows researchers to dissect different aspects of mitochondrial respiration and energy coupling.

Mechanism of Action

This compound exerts its effects by directly targeting the inner mitochondrial membrane, the site of oxidative phosphorylation. Its mode of action can be summarized by two key processes:

  • Inhibition of F₀F₁ ATP Synthase (Complex V): At nanomolar concentrations (<200 nM), this compound specifically inhibits the mitochondrial ATP synthase. It is proposed to bind to the F₀ portion of the complex, which is embedded in the inner membrane, thereby blocking the proton channel and preventing the synthesis of ATP. Studies suggest it interacts with subunit c of the ATP synthase. This inhibitory action is similar to that of other known ATP synthase inhibitors like oligomycin. The hydroxyleucine residue at position 7 in the peptide structure has been identified as crucial for this specific inhibitory activity and associated systemic toxicity.

  • Uncoupling of Oxidative Phosphorylation: At higher concentrations (>240 nM), this compound acts as an ionophore or protonophore, increasing the permeability of the inner mitochondrial membrane to cations, including protons. This action dissipates the proton gradient (Δψ) that is established by the electron transport chain (ETC). By providing an alternative route for protons to re-enter the mitochondrial matrix, it uncouples electron transport from ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, similar to the action of classical uncouplers like FCCP or DNP.

These dual effects lead to a profound disruption of mitochondrial bioenergetics, causing a decrease in ATP levels, loss of mitochondrial membrane potential, and alterations in mitochondrial ultrastructure.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants (IC₅₀, Kᵢ) of this compound and its derivatives across various models.

CompoundTarget/AssayOrganism/Cell LineEffective Concentration/IC₅₀Reference
This compound ATP Synthase InhibitionRat Liver Mitochondria< 200 nM
Oxidative Phosphorylation UncouplingRat Liver Mitochondria> 240 nM
State 3 Respiration / ATPase ActivityRat Liver Mitochondria240 nM (complete inhibition)
ATP Synthesis Inhibition (in vitro)Mammalian~80% inhibition at 100 nM
Kᵢ for ATP SynthaseBovine~80 nM
Kᵢ for ATP SynthaseYeast~30 nM
Cytotoxicity (IC₅₀)HeLa (Human cervical cancer)~40 nM
Cytotoxicity (IC₅₀)HEK293 (Human embryonic kidney)89.6 nM
Cytotoxicity (IC₅₀)K562 (Human leukemia)47.3 nM
Cytotoxicity (IC₅₀)MRC-5 (Human fetal lung fibroblast)2 µM
Transmission-Blocking Activity (EC₅₀)Plasmodium falciparum0.16 nM
Leucinostatin B State 3 Respiration / ATPase ActivityRat Liver MitochondriaPotency similar to this compound
Transmission-Blocking Activity (EC₅₀)Plasmodium falciparum1.5 nM

Mandatory Visualizations

G cluster_cell Cell cluster_mito Mitochondrion LA This compound LA_low Low Conc. (<200 nM) LA->LA_low LA_high High Conc. (>240 nM) LA->LA_high IMM Inner Mitochondrial Membrane (IMM) ETC Electron Transport Chain (Complexes I-IV) H_out H+ ETC->H_out pumps ATPsynth ATP Synthase (Complex V) H_in H+ ATPsynth->H_in ATP ATP ATPsynth->ATP H_out->ATPsynth DeltaPsi Δψ (Membrane Potential) H_out->DeltaPsi establishes H_leak H+ H_leak->IMM dissipates Δψ ADP ADP + Pi ADP->ATPsynth LA_low->ATPsynth Inhibits LA_high->H_leak Ionophore Action

Caption: Mechanism of action of this compound on mitochondria.

G start Start: Seed cells in Seahorse XF Plate prep Prepare this compound (LA) and Mito Stress Test compounds (Oligomycin, FCCP, Rot/AA) start->prep equilibrate Equilibrate cells in Seahorse XF Assay Medium prep->equilibrate load Load drug ports of sensor cartridge equilibrate->load run Place plate in XF Analyzer and start assay protocol load->run baseline Measure Baseline OCR (3-4 cycles) run->baseline inject1 Inject Port A: This compound (Measure OCR) baseline->inject1 inject2 Inject Port B: Oligomycin (Measure ATP-linked OCR) inject1->inject2 inject3 Inject Port C: FCCP (Measure Maximal Respiration) inject2->inject3 inject4 Inject Port D: Rotenone/Antimycin A (Measure Non-Mitochondrial OCR) inject3->inject4 analyze Analyze Data: Calculate Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity inject4->analyze end End analyze->end

Caption: Workflow for Seahorse XF Cell Mito Stress Test with this compound.

G start Start: Culture cells to desired confluency treat Treat cells with varying concentrations of This compound start->treat stain Add membrane potential dye (e.g., TMRE, MitoTracker Red CMXRos) and incubate treat->stain wash Wash cells to remove excess dye stain->wash acquire Acquire Images / Data wash->acquire microscopy Fluorescence Microscopy: Qualitative assessment of Δψm acquire->microscopy flow Flow Cytometry: Quantitative analysis of fluorescence intensity acquire->flow end End microscopy->end flow->end

Caption: Workflow for assessing mitochondrial membrane potential (Δψm).

Experimental Protocols

Protocol 1: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol adapts the standard Seahorse XF Cell Mito Stress Test to characterize the effects of this compound on mitochondrial function. It measures the oxygen consumption rate (OCR) in real-time.

Materials:

  • Seahorse XF Analyzer (e.g., XF96, XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • This compound stock solution (in DMSO or ethanol)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cultured cells of interest

Procedure:

  • Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and grow overnight.

  • Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C. Wash the cells by removing the growth medium and adding the pre-warmed assay medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Prepare Compound Plate: Prepare working solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge:

    • Port A: this compound (or vehicle control)

    • Port B: Oligomycin (e.g., 1.0 µM final concentration)

    • Port C: FCCP (e.g., 1.0 µM final concentration, titrate for optimal concentration)

    • Port D: Rotenone/Antimycin A mix (e.g., 0.5 µM final concentration)

  • Run the Assay: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay protocol.

    • Baseline Measurement: The instrument measures the basal OCR for 3-4 cycles.

    • Injection 1 (this compound): The instrument injects this compound and measures the subsequent change in OCR. A decrease suggests inhibition of respiration, while an increase suggests uncoupling.

    • Injection 2 (Oligomycin): This injection inhibits ATP synthase. The resulting OCR is attributed to proton leak.

    • Injection 3 (FCCP): This injection uncouples the membrane, collapsing the proton gradient and driving the ETC to its maximum rate. This reveals the maximal respiratory capacity.

    • Injection 4 (Rotenone/Antimycin A): These inhibitors shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial sources.

  • Data Analysis: Use the Seahorse Wave software to analyze the OCR data. Key parameters to calculate include: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and Proton Leak. Compare the effects of different this compound concentrations to the vehicle control.

Protocol 2: Measurement of Mitochondrial Membrane Potential (Δψm)

This protocol uses a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in Δψm induced by this compound.

Materials:

  • Cultured cells on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry)

  • This compound stock solution

  • TMRE stock solution (e.g., 10 mM in DMSO)

  • FCCP stock solution (positive control for depolarization)

  • Appropriate cell culture medium or buffer (e.g., HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture cells under standard conditions.

  • Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 30 minutes to 2 hours). Include a vehicle control and a positive control (FCCP, e.g., 10 µM for 10 minutes).

  • Dye Loading: Add TMRE to the cell medium to a final concentration of 25-100 nM. Incubate for 20-30 minutes at 37°C, protected from light. The optimal concentration and time should be determined empirically.

  • Washing (Optional but Recommended): Gently wash the cells with pre-warmed buffer to remove excess dye and reduce background fluorescence.

  • Data Acquisition:

    • Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine). Capture images to qualitatively assess the decrease in red fluorescence in this compound-treated cells compared to controls.

    • Flow Cytometry: Harvest the cells (if adherent), resuspend in buffer, and analyze on a flow cytometer (e.g., using the PE or APC channel). Quantify the mean fluorescence intensity (MFI) for each treatment condition. A decrease in MFI indicates mitochondrial depolarization.

  • Data Analysis: For flow cytometry data, calculate the percentage of MFI relative to the vehicle control. Plot the concentration-response curve for this compound.

Protocol 3: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol measures the induction of the mPTP by monitoring the swelling of isolated mitochondria, which results in a decrease in light absorbance at 540 nm.

Materials:

  • Freshly isolated mitochondria from cells or tissue (see Protocol 4)

  • Mitochondrial swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)

  • Calcium chloride (CaCl₂) solution (inducing agent)

  • This compound stock solution

  • Cyclosporin A (CsA) stock solution (mPTP inhibitor, negative control)

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Mitochondria Preparation: Isolate mitochondria and determine the protein concentration using a standard assay (e.g., BCA). Keep mitochondria on ice.

  • Assay Setup: In a cuvette or 96-well plate, add the swelling buffer. Add isolated mitochondria to a final concentration of 0.25-0.5 mg/mL.

  • Pre-incubation: Add this compound or controls (vehicle, CsA) to the mitochondrial suspension and incubate for 1-2 minutes at room temperature.

  • Initiate Swelling: Add a bolus of CaCl₂ (e.g., 100-200 µM) to induce mPTP opening.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 540 nm (A₅₄₀) every 30-60 seconds for 10-20 minutes.

  • Data Analysis: A decrease in A₅₄₀ indicates mitochondrial swelling due to water influx following mPTP opening. Plot A₅₄₀ versus time for each condition. Compare the rate and extent of swelling in this compound-treated samples to the controls. Inhibition of swelling by CsA confirms the involvement of the mPTP.

Protocol 4: Isolation of Mitochondria from Cultured Cells

This is a general protocol for isolating mitochondria for use in downstream functional assays.

Materials:

  • Cultured cells (adherent or suspension)

  • Mitochondrial Isolation Buffer (MIB): e.g., 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Keep on ice.

  • Dounce homogenizer or needle/syringe

  • Centrifuge capable of reaching >12,000 x g at 4°C

  • Protease inhibitor cocktail

Procedure:

  • Cell Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in a small volume of ice-cold MIB containing protease inhibitors. Allow cells to swell on ice for 10-15 minutes.

  • Homogenization: Lyse the cells by homogenization. For a Dounce homogenizer, use 10-20 strokes with a tight-fitting pestle. Alternatively, pass the cell suspension through a 27-gauge needle 10-15 times. Check for cell lysis under a microscope.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new tube.

    • Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant (cytosolic fraction). Gently resuspend the mitochondrial pellet in fresh, ice-cold MIB and repeat the high-speed centrifugation (12,000 x g for 15 minutes at 4°C).

  • Final Pellet: Discard the supernatant. The resulting pellet contains the isolated mitochondria. Resuspend in a minimal volume of appropriate buffer for your downstream application.

  • Quantification: Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.

References

Application Notes and Protocols: Leucinostatin A in Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a peptide antibiotic that is a member of the leucinostatin family of lipopeptides produced by fungi such as Purpureocillium lilacinum. It exhibits a broad spectrum of biological activities, including antimicrobial, antitumor, and antiprotozoal effects. This document provides detailed application notes and protocols for the use of this compound in antimicrobial screening, summarizing its activity, mechanism of action, and providing standardized methodologies for its evaluation.

Mechanism of Action

This compound primarily exerts its antimicrobial effect through the disruption of cell membrane integrity and the inhibition of mitochondrial function. Evidence suggests that it interacts with the membrane phospholipids, leading to membrane damage.[1][2][3] This interaction can result in the leakage of cellular contents and a general destabilization of the biological membrane.[4]

Furthermore, this compound has been shown to be a potent inhibitor of mitochondrial ATP synthase.[5] By targeting this crucial enzyme in the oxidative phosphorylation pathway, this compound disrupts cellular energy production, leading to cell death. This dual mechanism of membrane disruption and inhibition of ATP synthesis contributes to its broad bioactivity against a range of microorganisms.

Leucinostatin_A This compound Cell_Membrane Bacterial/Fungal Cell Membrane (Phospholipid Bilayer) Leucinostatin_A->Cell_Membrane Interacts with Mitochondrial_Membrane Inner Mitochondrial Membrane Leucinostatin_A->Mitochondrial_Membrane Targets Membrane_Damage Membrane Damage & Increased Permeability Cell_Membrane->Membrane_Damage ATP_Synthase Mitochondrial ATP Synthase Cell_Death Cell Death Membrane_Damage->Cell_Death ATP_Production_Inhibition Inhibition of ATP Synthesis ATP_Synthase->ATP_Production_Inhibition Inhibits ATP_Production_Inhibition->Cell_Death

Caption: Proposed mechanism of action of this compound.

Antimicrobial Activity Data

The following tables summarize the reported antimicrobial activity of this compound and its derivatives against various microorganisms.

Table 1: Antibacterial and Antifungal Activity of this compound

Organism TypeOrganismActivity MetricValueReference
Gram-positive BacteriaVariousMIC2.5–100 µM
Fungi21 Fungal StrainsMIC10–25 µM

Table 2: Antiprotozoal Activity of this compound and Derivatives

CompoundOrganismActivity MetricValue (nM)Reference
This compoundPlasmodium falciparumIC500.4–0.9
This compoundTrypanosoma bruceiIC502.8
This compoundTrypanosoma brucei rhodesienseIC500.4
This compoundTrypanosoma cruziEC507.1 ± 1.6
Leucinostatin BTrypanosoma cruziEC5012 ± 1.4
Leucinostatin FTrypanosoma cruziEC505.0 ± 1.1
This compoundAsexual P. falciparumEC500.05

Table 3: Cytotoxicity Data of this compound

Cell LineActivity MetricValueReference
Human Nucleated CellsIC50~47 nM
L6 Rat Myoblast CellsIC50259 nM
Murine Leukemic L1210Complete Inhibition0.5 µg/mL

Experimental Protocols

The following are detailed protocols for the antimicrobial screening of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum suspension standardized to 0.5 McFarland

  • Positive control antibiotic

  • Negative control (medium only)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected MIC values (e.g., 0.01 to 100 µM).

  • Inoculum Preparation:

    • Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted microbial inoculum to each well containing the this compound dilutions, the positive control, and the growth control (no drug). The final volume in each well will be 100 µL.

  • Controls:

    • Positive Control: A well containing a known antibiotic to ensure the susceptibility of the test organism.

    • Growth Control: A well containing only the broth medium and the microbial inoculum to ensure the viability of the organism.

    • Sterility Control: A well containing only the sterile broth medium to check for contamination.

  • Incubation:

    • Seal the microtiter plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure optical density (OD).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the toxicity of this compound against a mammalian cell line.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., L6, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT)

  • Positive control (e.g., doxorubicin)

  • Vehicle control (e.g., DMSO)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with the mammalian cells at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, the positive control, and the vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours in a CO2 incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for Resazurin).

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Microbe_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate wells with Microbial Suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Positive, Negative, & Sterility Controls Incubate Incubate at appropriate temperature and time Inoculation->Incubate Read_Results Visually or Spectrophotometrically Determine MIC Incubate->Read_Results

Caption: General workflow for MIC determination.

Conclusion

This compound is a potent antimicrobial agent with a dual mechanism of action that makes it an interesting candidate for further drug development. The provided data and protocols offer a foundation for researchers to conduct antimicrobial screening and further investigate the therapeutic potential of this natural product. It is important to note that this compound has shown significant cytotoxicity against mammalian cells, and therefore, selectivity and toxicity should be carefully evaluated in any screening cascade.

References

Leucinostatin A as an Ionophore for Divalent Cations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a nonapeptide antibiotic produced by the fungus Purpureocillium lilacinum. It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor effects.[1][2] A key aspect of its mechanism of action is its function as a weak ionophore, facilitating the transport of both monovalent and divalent cations across biological membranes.[3][4][5] This activity is closely linked to its profound effects on mitochondrial function, including the uncoupling of oxidative phosphorylation and inhibition of ATP synthase, ultimately leading to apoptosis.

This document provides detailed application notes and experimental protocols for researchers investigating the ionophoric properties of this compound, with a specific focus on divalent cations.

Data Presentation

While specific quantitative data on the transport rates and binding affinities of this compound for various divalent cations are not extensively available in the public domain, the following tables summarize its known biological activities and inhibitory concentrations, which are consequences of its ionophoric and membrane-disrupting properties.

Table 1: Biological Activity of this compound and its Derivatives

Compound/DerivativeTarget Organism/Cell LineActivity MetricConcentration/ValueReference
This compoundTrypanosoma brucei rhodesienseIC₅₀2.8 nM
This compoundPlasmodium falciparumIC₅₀0.4–0.9 nM
This compoundL6 Rat MyoblastsIC₅₀ (Cytotoxicity)259 nM
This compoundHuman Nucleated CellsIC₅₀ (Proliferation)~47 nM
This compoundBovine ATP SynthaseKᵢ~80 nM
This compoundYeast ATP SynthaseKᵢ~30 nM
This compoundE. coli ATP SynthaseKᵢ~1.1 µM
Leucinostatin BT. brucei (mouse model)Curative Dose4 x 0.3 mg/kg (ip)

Table 2: Acute Toxicity of Leucinostatins

CompoundAnimal ModelRoute of AdministrationLD₅₀
This compoundMiceIntraperitoneal (ip)1.6 mg/kg
This compoundMiceIntraperitoneal (ip)1.8 mg/kg
This compoundMiceOral5.4 mg/kg
Leucinostatin BMiceIntraperitoneal (ip)1.8 mg/kg
Leucinostatin BMiceOral6.3 mg/kg

Signaling Pathways and Mechanisms of Action

This compound's ionophoric activity for divalent cations, particularly Ca²⁺, is a critical upstream event that triggers a cascade of downstream cellular effects, primarily centered on mitochondrial dysfunction.

LeucinostatinA_Pathway cluster_membrane Cellular & Mitochondrial Membranes cluster_mitochondria Mitochondrial Effects cluster_cellular Cellular Consequences Leucinostatin_A This compound Membrane_Insertion Membrane Insertion & Pore Formation Leucinostatin_A->Membrane_Insertion Hydrophobicity ATP_Synthase_Inhibition ATP Synthase Inhibition (Low Conc.) Leucinostatin_A->ATP_Synthase_Inhibition Direct Effect IGF1_Downregulation IGF-I Expression Downregulation Leucinostatin_A->IGF1_Downregulation Divalent_Cation_Influx Divalent Cation Influx (e.g., Ca²⁺, Zn²⁺) Membrane_Insertion->Divalent_Cation_Influx Mito_Ca_Overload Mitochondrial Ca²⁺ Overload Divalent_Cation_Influx->Mito_Ca_Overload MPTP_Opening mPTP Opening Mito_Ca_Overload->MPTP_Opening ROS_Production ↑ ROS Production Mito_Ca_Overload->ROS_Production MMP_Collapse ΔΨm Collapse MPTP_Opening->MMP_Collapse OxPhos_Uncoupling Uncoupling of Oxidative Phosphorylation MMP_Collapse->OxPhos_Uncoupling ATP_Depletion ATP Depletion MMP_Collapse->ATP_Depletion OxPhos_Uncoupling->ATP_Depletion ATP_Synthase_Inhibition->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis ROS_Production->Apoptosis

Signaling cascade initiated by this compound.

Experimental Protocols

The following protocols are adapted from established methodologies and are intended to serve as a starting point for the investigation of this compound's ionophoric properties.

Protocol 1: Liposome Leakage Assay for Membrane Permeabilization

This assay qualitatively assesses the ability of this compound to permeabilize lipid bilayers, a hallmark of ionophore and pore-forming activity.

Workflow for the liposome leakage assay.

Materials:

  • Phospholipids (e.g., DOPC, DOPG)

  • Calcein

  • Sephadex G-50 column

  • HEPES buffer (pH 7.4)

  • This compound stock solution (in DMSO or ethanol)

  • Triton X-100 (10% v/v)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving phospholipids in chloroform, followed by evaporation under nitrogen gas.

    • Hydrate the lipid film with a solution of 80 mM calcein in HEPES buffer to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

    • Remove unencapsulated calcein by passing the liposome suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

  • Leakage Assay:

    • Dilute the calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 25-50 µM in the wells of a 96-well microplate.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO or ethanol) and a positive control (e.g., melittin).

    • Incubate the plate at room temperature, protected from light.

    • Monitor the increase in calcein fluorescence (Excitation: 485 nm, Emission: 520 nm) over time. The fluorescence increases as calcein is released from the liposomes and its self-quenching is relieved.

    • After the final time point, add Triton X-100 to a final concentration of 0.1% to all wells to lyse the liposomes completely and measure the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at a given time, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after Triton X-100 addition.

Protocol 2: Measurement of Intracellular Divalent Cation Concentration

This protocol uses a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in the intracellular concentration of divalent cations, primarily Ca²⁺, upon treatment with this compound.

Workflow for intracellular calcium measurement.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium

  • HEPES-buffered saline (HBS)

  • Fura-2 AM

  • Pluronic F-127 (optional)

  • Probenecid (optional)

  • This compound stock solution

  • Ionomycin

  • EGTA

  • Fluorescence spectrophotometer or plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Loading:

    • Harvest cells and resuspend them in HBS at a density of 1 x 10⁶ cells/mL.

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM in HBS, potentially with Pluronic F-127 to aid solubilization).

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS (containing probenecid if necessary to prevent dye extrusion) to remove extracellular Fura-2 AM.

    • Resuspend the cells in HBS and keep them at room temperature in the dark until use.

  • Fluorescence Measurement:

    • Place the cell suspension in a cuvette with stirring or in a microplate well.

    • Set the fluorescence instrument to measure the emission at ~510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.

    • Record a stable baseline fluorescence ratio (340/380) for a few minutes.

    • Add this compound to the desired final concentration and continue recording the fluorescence ratio. An increase in the 340/380 ratio indicates an increase in intracellular Ca²⁺.

  • Calibration and Data Analysis:

    • At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (R_max) by saturating the intracellular Fura-2 with Ca²⁺.

    • Subsequently, add EGTA to chelate the Ca²⁺ and determine the minimum fluorescence ratio (R_min).

    • Calculate the intracellular Ca²⁺ concentration ([Ca²⁺]i) using the Grynkiewicz equation: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2) where K_d is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM), R is the experimental fluorescence ratio, and S_f2/S_b2 is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a potentiometric fluorescent dye, such as JC-1 or TMRE, to assess the impact of this compound on the mitochondrial membrane potential.

Workflow for mitochondrial membrane potential assay.

Materials:

  • Cell line of interest

  • Cell culture medium

  • JC-1 or TMRE staining solution

  • This compound stock solution

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Staining:

    • Culture cells to the desired confluency.

    • Incubate the cells with JC-1 or TMRE staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Treatment:

    • Wash the cells to remove excess dye.

    • Treat the stained cells with various concentrations of this compound for the desired time. Include a vehicle control and a CCCP control.

  • Analysis:

    • Using JC-1: In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. Analyze the shift from red to green fluorescence by flow cytometry or fluorescence microscopy.

    • Using TMRE: TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRE fluorescence intensity, as measured by flow cytometry or microscopy, indicates mitochondrial depolarization.

Conclusion

This compound's role as a divalent cation ionophore is fundamental to its biological activity. The protocols outlined above provide a framework for researchers to investigate and quantify the effects of this compound on membrane permeability and intracellular cation homeostasis. Further research, particularly utilizing techniques such as planar lipid bilayer electrophysiology, will be crucial to fully elucidate the specific transport kinetics and selectivity of this compound for different divalent cations. Such studies will not only enhance our understanding of this potent natural product but also inform the development of novel therapeutics targeting ion transport and mitochondrial function.

References

Application Notes and Protocols: Leucinostatin A in Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Leucinostatin A, a potent natural product, in the field of parasitology. This document details its antiparasitic activity, mechanism of action, and includes protocols for key experiments to facilitate further research and drug development efforts.

Introduction

This compound is a non-ribosomal peptide mycotoxin produced by fungi of the genus Purpureocillium (formerly Paecilomyces). It has demonstrated significant and broad-spectrum antiparasitic activity against a range of protozoan parasites, including those responsible for malaria, African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. Its primary mode of action involves the disruption of mitochondrial function, making it a promising candidate for the development of novel antiparasitic agents.

Antiparasitic Activity of this compound and Derivatives

This compound and its synthetic derivatives have shown potent activity against various parasites in both in vitro and in vivo models. The following table summarizes the key quantitative data on their efficacy.

CompoundParasite SpeciesAssay TypeMetricValueReference
This compound Plasmodium falciparumAsexual Stage InhibitionEC500.05 nM[1][2]
Plasmodium falciparumGametocyte Development InhibitionEC50220.5 nM[1]
Plasmodium falciparumTransmission-Blocking (Feeding Assay)EC500.16 nM[1][2]
Trypanosoma brucei rhodesienseIn vitroIC500.4 nM
Trypanosoma cruziIntracellular AmastigotesEC507.1 nM
Leishmania donovaniIn vitroIC50-
Leucinostatin B Trypanosoma brucei (acute HAT mouse model)In vivoCurative Dose4 x 0.3 mg/kg (ip)
ZHAWOC6025 (Synthetic Derivative) Trypanosoma brucei rhodesienseIn vitroIC506.4 nM
ZHAWOC6027 (Synthetic Derivative) Trypanosoma brucei rhodesienseIn vitroIC503.6 nM

Mechanism of Action: Mitochondrial Destabilization

The primary target of this compound in parasites is the inner mitochondrial membrane. This interaction leads to a cascade of events that disrupt mitochondrial function and ultimately lead to parasite death.

G cluster_membrane Inner Mitochondrial Membrane ATP_Synthase ATP Synthase ETC Electron Transport Chain Proton_Gradient_Dissipation Dissipation of Proton Gradient ETC->Proton_Gradient_Dissipation uncouples from Leucinostatin_A This compound Inner_Membrane Membrane Destabilization Leucinostatin_A->Inner_Membrane Intercalates Inner_Membrane->Proton_Gradient_Dissipation leads to Proton_Gradient_Dissipation->ATP_Synthase inhibits Cell_Death Parasite Death Proton_Gradient_Dissipation->Cell_Death results in

Caption: Mechanism of action of this compound on the parasite mitochondrion.

This compound acts as an ionophore, forming pores in the inner mitochondrial membrane, which leads to the dissipation of the electrochemical proton gradient. This uncouples the electron transport chain from ATP synthesis, effectively shutting down the parasite's primary energy source. Studies have shown that treatment with this compound derivatives results in a loss of mitochondrial membrane potential in T. brucei.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antiparasitic activity of this compound.

In Vitro Culture of Plasmodium falciparum Asexual Stages

Objective: To maintain a continuous culture of the asexual blood stages of P. falciparum for drug susceptibility testing.

Materials:

  • P. falciparum strain (e.g., NF54)

  • O+ human red blood cells (RBCs)

  • Complete RPMI 1640 medium (supplemented with 10% human AB+ serum and 12.5 µg/ml hypoxanthine)

  • Candle jar or CO2 incubator (5% CO2, 5% O2, 90% N2)

  • 37°C incubator

Protocol:

  • Maintain P. falciparum cultures in T25 or T75 flasks at a 4% hematocrit in complete RPMI 1640 medium.

  • Incubate the flasks at 37°C in a candle jar or a tri-gas incubator.

  • Change the medium daily to provide fresh nutrients and remove metabolic waste.

  • Monitor parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a light microscope.

  • Split the cultures as needed to maintain parasitemia between 1-5%.

In Vitro Drug Susceptibility Assay for P. falciparum

Objective: To determine the 50% effective concentration (EC50) of this compound against the asexual stages of P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • Complete RPMI 1640 medium

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

Protocol:

  • Prepare serial dilutions of this compound in complete medium in a 96-well plate.

  • Add the synchronized ring-stage parasite culture to each well.

  • Include parasite-only (positive control) and uninfected RBCs (negative control) wells.

  • Incubate the plate for 72 hours at 37°C in a tri-gas incubator.

  • After incubation, lyse the cells by adding SYBR Green I in lysis buffer.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.

Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity

Objective: To assess the ability of this compound to block the transmission of P. falciparum from an infected blood meal to Anopheles mosquitoes.

Materials:

  • Mature P. falciparum gametocyte culture (Day 14-17)

  • Anopheles gambiae or Anopheles stephensi mosquitoes (3-5 days old, starved for 4-6 hours)

  • Human serum and red blood cells

  • This compound

  • Membrane feeding apparatus with a water jacket to maintain 37°C

  • Parafilm or Baudruche membrane

Protocol:

  • Prepare the infectious blood meal by mixing mature gametocyte culture with human serum and RBCs to a final gametocytemia of ~0.1-0.3%.

  • Add this compound at various concentrations to the blood meal. Include a vehicle control (DMSO).

  • Place the blood meal into the membrane feeder and allow mosquitoes to feed for 15-20 minutes in the dark.

  • Separate the engorged mosquitoes and maintain them on a 10% sugar solution at 26°C and 80% humidity.

  • On day 7-9 post-feeding, dissect the mosquito midguts and stain with 0.1% mercurochrome.

  • Count the number of oocysts in each midgut under a light microscope.

  • Determine the transmission-blocking activity by comparing the oocyst numbers in the this compound-treated groups to the control group.

G cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / Transmission Assay cluster_invivo In Vivo Evaluation Culture P. falciparum Culture (Asexual & Gametocyte Stages) Drug_Assay In Vitro Drug Susceptibility Assay (EC50 Determination) Culture->Drug_Assay SMFA Standard Membrane Feeding Assay (SMFA) Culture->SMFA Drug_Assay->SMFA Candidate for Transmission-Blocking Mouse_Model Mouse Model of Infection (e.g., T. brucei, T. cruzi) SMFA->Mouse_Model Promising Candidate Efficacy_Study In Vivo Efficacy Study (Dose-Response) Mouse_Model->Efficacy_Study Lead_Compound Lead Compound for Development Efficacy_Study->Lead_Compound Identifies

References

Leucinostatin A Treatment Protocol for Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a potent antiprotozoal non-ribosomal peptide with significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This document provides detailed application notes and experimental protocols for the in vitro treatment of T. brucei with this compound, summarizing key data and outlining methodologies for assessing its efficacy and mechanism of action. This compound and its derivatives have demonstrated nanomolar range efficacy, primarily by destabilizing the inner mitochondrial membrane of the parasite.[1][2] This targeted action makes it a compound of interest for further investigation in the development of novel trypanocidal drugs.

Mechanism of Action

The primary mode of action of this compound and its synthetic derivatives against Trypanosoma brucei is the disruption of the inner mitochondrial membrane.[1][2][3] This leads to a loss of mitochondrial membrane potential and subsequent changes in the mitochondrial ultrastructure, characterized by a less electron-dense matrix. Notably, other intracellular structures appear to remain unaffected. Studies have indicated that this compound can act as an inhibitor of mitochondrial ATP synthase at lower concentrations and as a proton motive force-dissipating agent at higher concentrations. Interestingly, long-term sublethal exposure of T. brucei to synthetic leucinostatin derivatives did not lead to the development of resistance.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and its key synthetic derivatives against Trypanosoma brucei and a mammalian cell line for cytotoxicity comparison.

Table 1: In Vitro Activity of this compound and Derivatives against T. b. rhodesiense

CompoundIC₅₀ (nM) vs. T. b. rhodesienseCytotoxicity (nM) vs. L6 cellsSelectivity Index (SI)
This compound2.8259~92.5
Derivative 2 (ZHAWOC6025)6.4>1000>156
Derivative 4 (ZHAWOC6027 / Lefleuganan)3.61563~434

Table 2: Comparative In Vitro Activity of this compound against T. brucei Subspecies

CompoundIC₅₀ (nM) vs. T. b. brucei
This compound0.4
Derivative 2 (ZHAWOC6025)6.4
Derivative 4 (ZHAWOC6027 / Lefleuganan)3.6

Experimental Protocols

In Vitro Cultivation of Trypanosoma brucei Bloodstream Forms

This protocol describes the maintenance of T. brucei bloodstream forms in axenic culture.

Materials:

  • HMI-9 medium or MEM (Minimum Essential Medium) with Earle's salts

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • HEPES buffer

  • L-cysteine

  • 2-mercaptoethanol

  • Culture flasks (T-25)

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete HMI-9 medium supplemented with 10-20% heat-inactivated FBS, 1% Penicillin-Streptomycin, and other necessary supplements according to standard formulations.

  • Thaw cryopreserved T. brucei bloodstream forms rapidly in a 37°C water bath.

  • Transfer the thawed cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.

  • Centrifuge at 1,000 x g for 10 minutes at room temperature.

  • Discard the supernatant and gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete HMI-9 medium.

  • Transfer the cell suspension to a T-25 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell density daily and maintain the culture by diluting with fresh medium to a density of 1 x 10⁵ cells/mL when the culture reaches approximately 1-2 x 10⁶ cells/mL.

In Vitro Drug Sensitivity Assay using AlamarBlue

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of this compound using the AlamarBlue cell viability assay.

Materials:

  • T. brucei bloodstream form culture

  • Complete HMI-9 medium

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • AlamarBlue® reagent

  • Microplate fluorometer or spectrophotometer

Procedure:

  • Harvest T. brucei from a log-phase culture and adjust the cell density to 2 x 10⁵ cells/mL in fresh complete HMI-9 medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete HMI-9 medium from the stock solution.

  • Add 100 µL of the this compound dilutions to the wells, resulting in a final volume of 200 µL per well. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (background control).

  • Incubate the plate at 37°C with 5% CO₂ for 48 hours.

  • Following the initial incubation, add 20 µL of AlamarBlue® reagent to each well.

  • Incubate for an additional 24 hours.

  • Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Assessment of Mitochondrial Membrane Potential using MitoTracker Staining

This protocol describes the use of MitoTracker Red CMXRos to visualize changes in mitochondrial membrane potential in this compound-treated trypanosomes.

Materials:

  • T. brucei bloodstream form culture

  • This compound

  • MitoTracker® Red CMXRos (stock solution in DMSO)

  • Complete HMI-9 medium

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear and kinetoplast staining

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Treat a T. brucei culture (approximately 1 x 10⁶ cells/mL) with the desired concentration of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Add MitoTracker® Red CMXRos to the culture to a final concentration of 100 nM.

  • Incubate at 37°C for 5-10 minutes.

  • Harvest the cells by centrifugation at 1,000 x g for 5 minutes.

  • Wash the cells once with pre-warmed PBS.

  • Fix the cells with 2% PFA in PBS for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in a small volume of PBS containing DAPI (1 µg/mL) and incubate for 5 minutes.

  • Wash the cells once more with PBS.

  • Mount the cells on a microscope slide and observe using a fluorescence microscope with appropriate filter sets for red (MitoTracker) and blue (DAPI) fluorescence.

  • Compare the mitochondrial staining pattern in treated versus untreated cells. A loss of the typical linear mitochondrial staining in treated cells indicates a loss of mitochondrial membrane potential.

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

This protocol provides a general workflow for preparing this compound-treated T. brucei for TEM to observe ultrastructural changes, particularly in the mitochondrion.

Materials:

  • T. brucei bloodstream form culture

  • This compound

  • Primary fixative (e.g., 2.5% glutaraldehyde and 4% PFA in 0.1 M sodium cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Ethanol series for dehydration

  • Epoxy resin for embedding

  • Uranyl acetate and lead citrate for staining

  • Transmission Electron Microscope

Procedure:

  • Treat a T. brucei culture with this compound for the desired time.

  • Harvest the cells by centrifugation.

  • Fix the cell pellet in the primary fixative for at least 1 hour at room temperature.

  • Wash the cells in buffer.

  • Post-fix the cells in the secondary fixative for 1 hour.

  • Wash the cells in buffer.

  • Dehydrate the sample through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

  • Infiltrate the sample with epoxy resin and embed in molds.

  • Polymerize the resin at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections using a Transmission Electron Microscope, focusing on the mitochondrial morphology in treated versus untreated parasites.

Visualizations

Signaling Pathway and Mechanism of Action

LeucinostatinA_Mechanism LeucinostatinA This compound InnerMitoMembrane Inner Mitochondrial Membrane LeucinostatinA->InnerMitoMembrane destabilizes MitoPotential Loss of Mitochondrial Membrane Potential InnerMitoMembrane->MitoPotential ATP_Synthase ATP Synthase Inhibition InnerMitoMembrane->ATP_Synthase Ultrastructure Altered Mitochondrial Ultrastructure MitoPotential->Ultrastructure CellDeath Parasite Death ATP_Synthase->CellDeath Ultrastructure->CellDeath

Caption: Mechanism of this compound action on T. brucei.

Experimental Workflow for Drug Efficacy Testing

Drug_Efficacy_Workflow cluster_culture Parasite Culture cluster_treatment Treatment & Viability cluster_mechanism Mechanism of Action Studies cluster_results Results Culture 1. In Vitro Culture of T. brucei Bloodstream Forms Assay 2. Drug Sensitivity Assay (AlamarBlue) Culture->Assay IC50 3. IC50 Determination Assay->IC50 MitoTracker 4. Mitochondrial Staining (MitoTracker) Assay->MitoTracker TEM 5. Ultrastructural Analysis (TEM) Assay->TEM Potency Potency (nM range) IC50->Potency MitoDamage Mitochondrial Damage MitoTracker->MitoDamage TEM->MitoDamage

Caption: Workflow for evaluating this compound efficacy.

References

Application Notes and Protocols: Leucinostatin A in Co-culture Models with Stromal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A, a peptide mycotoxin, has demonstrated significant anti-tumor activity, particularly through its influence on the tumor microenvironment. This document provides detailed application notes and protocols for studying the effects of this compound in co-culture models involving cancer cells and stromal cells. Co-culture systems offer a more physiologically relevant model compared to traditional monocultures by recapitulating the complex interactions between tumor cells and their supporting stroma.

The key finding highlighted in these notes is that this compound's inhibitory effect on prostate cancer cell growth is significantly enhanced in the presence of prostate stromal cells.[1][2] This is attributed to the compound's ability to specifically reduce the expression of Insulin-like Growth Factor I (IGF-I) in the stromal cell population, thereby disrupting a critical paracrine signaling pathway that promotes cancer cell proliferation.[1][2] The underlying mechanism is linked to the inhibition of mitochondrial ATP synthase in the stromal cells.

These protocols and notes are intended to guide researchers in setting up co-culture experiments to investigate the efficacy of this compound, elucidate its mechanism of action, and explore its potential as a therapeutic agent targeting the tumor-stroma interplay.

Data Presentation

Table 1: Proliferative Effects of this compound on Prostate Cancer Cells (DU-145) in Monoculture vs. Co-culture with Prostate Stromal Cells (PrSC)
Culture ConditionThis compound ConcentrationObservationReference
DU-145 MonocultureVaries (Dose-dependent)Moderate inhibition of cell growth.[1]
DU-145 and PrSC Co-cultureVaries (Dose-dependent)Significantly stronger inhibition of DU-145 cell growth compared to monoculture.
Table 2: Effect of this compound on Gene Expression in Prostate Stromal Cells (PrSC)
Target GeneThis compound TreatmentMethod of AnalysisResultReference
Insulin-like Growth Factor I (IGF-I)YesRT-PCRSpecific inhibition of IGF-I mRNA expression.
Other IGF axis moleculesYesRT-PCRNo significant effect on the expression of other related molecules.

Signaling Pathway

The proposed signaling pathway for this compound's action in a co-culture model of prostate cancer cells and stromal cells is depicted below. This compound penetrates the stromal cell and targets the mitochondria, where it inhibits ATP synthase. This mitochondrial disruption leads to a downstream cascade that results in the reduced transcription of the IGF-I gene. The subsequent decrease in secreted IGF-I from the stromal cell limits the pro-proliferative signals received by the neighboring cancer cells, leading to attenuated tumor growth.

Caption: Signaling pathway of this compound in a co-culture model.

Experimental Protocols

Protocol 1: Preparation of Prostate Cancer and Stromal Cell Co-culture

This protocol is adapted from established methodologies for co-culture experiments.

Materials:

  • Human prostate cancer cell line (e.g., DU-145)

  • Human prostate stromal cells (PrSC)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 6-well culture plates

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Culture Maintenance: Culture DU-145 and PrSC cells separately in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding Stromal Cells: Seed PrSC cells in a 6-well plate at a density that allows them to reach 70-80% confluency within 24 hours.

  • Seeding Cancer Cells: After 24 hours, remove the medium from the PrSC-containing wells and seed DU-145 cells directly on top of the stromal cell layer. The seeding density of DU-145 cells should be optimized for the desired cell-to-cell ratio.

  • Co-culture Incubation: Allow the co-culture to stabilize for 24 hours before treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in the co-culture medium. The final concentration of DMSO should be kept below 0.1%.

  • Incubation: Treat the co-cultures with different concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a monoculture of DU-145 cells as controls.

Protocol 2: Assessment of Cell Proliferation

Materials:

  • Co-cultures and monocultures from Protocol 1

  • Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)

  • Microplate reader

Procedure:

  • At the end of the treatment period, carefully remove the culture medium.

  • Follow the manufacturer's instructions for the chosen cell proliferation assay. This typically involves adding a reagent to the wells and incubating for a specific period.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • To specifically assess the proliferation of DU-145 cells in the co-culture, methods such as pre-labeling one cell type with a fluorescent dye or using cell-type-specific antibodies for flow cytometry or high-content imaging may be employed.

Protocol 3: Analysis of IGF-I Gene Expression by RT-PCR

Materials:

  • PrSC monocultures treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for human IGF-I and a housekeeping gene (e.g., GAPDH, β-actin)

  • RT-PCR master mix

  • Real-time PCR system

Procedure:

  • RNA Extraction: At the end of the treatment period, lyse the PrSC cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-time PCR: Perform real-time PCR using the synthesized cDNA, specific primers for IGF-I and the housekeeping gene, and a suitable master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of IGF-I mRNA. The expression of IGF-I should be normalized to the expression of the housekeeping gene. The fold change in expression can be calculated using the ΔΔCt method.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound in a co-culture model.

Start Start Setup_Cultures Set up Monocultures (DU-145) and Co-cultures (DU-145 + PrSC) Start->Setup_Cultures Treat_Cells Treat with this compound (various concentrations) Setup_Cultures->Treat_Cells Assess_Proliferation Assess DU-145 Cell Proliferation (e.g., MTT, fluorescent labeling) Treat_Cells->Assess_Proliferation Isolate_RNA Isolate RNA from PrSC (from parallel monoculture experiment) Treat_Cells->Isolate_RNA Analyze_Data Analyze and Compare Data: - Proliferation in mono- vs. co-culture - IGF-I expression levels Assess_Proliferation->Analyze_Data RT_PCR Perform RT-PCR for IGF-I Gene Expression Isolate_RNA->RT_PCR RT_PCR->Analyze_Data Conclusion Draw Conclusions on the Effect of This compound on Tumor-Stroma Interaction Analyze_Data->Conclusion

Caption: Experimental workflow for studying this compound.

References

how to prepare Leucinostatin A stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a potent, atypical nonapeptide antibiotic produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1] It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] Its primary mechanism of action involves the disruption of mitochondrial function by uncoupling oxidative phosphorylation and inhibiting mitochondrial ATP synthase.[1][3] These characteristics make this compound a valuable tool for research in cancer biology, parasitology, and mitochondrial bioenergetics. This document provides detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.

Physicochemical and Solubility Data

Proper preparation of stock solutions begins with an understanding of the compound's physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₆₂H₁₁₁N₁₁O₁₃
Molecular Weight 1218.6 g/mol
Appearance White to off-white powder
Solubility DMSO: ≥10 mg/mLDMF: ≥10 mg/mLEthanol: ≥10 mg/mLMethanol: ≥10 mg/mLWater: Limited solubility
Storage (Lyophilized) -20°C, protected from light and moisture

Experimental Protocols: Stock Solution Preparation

Due to its limited aqueous solubility, this compound must first be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

Materials
  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance

  • Sterile, low-retention pipette tips

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder, which can affect stability.

  • Weighing: In a clean, designated weighing area, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.2186 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO to 1.2186 mg of this compound to achieve a 10 mM concentration.

    • Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolving the compound if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or, for long-term storage, at -80°C. While the stability of this compound in DMSO solution has not been extensively reported, storing it in small, tightly sealed aliquots at low temperatures will maximize its shelf life. It is generally recommended to use freshly prepared solutions for optimal results.

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.

Example: Preparing a 100 µM working solution from a 10 mM stock:

  • Perform a 1:100 serial dilution. For instance, add 5 µL of the 10 mM this compound stock solution to 495 µL of the desired sterile cell culture medium or experimental buffer.

  • Mix thoroughly by gentle pipetting or vortexing. This working solution can then be further diluted to the final desired experimental concentration.

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Lyophilized this compound acclimatize Acclimatize to Room Temperature start->acclimatize weigh Weigh Powder acclimatize->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Serially Dilute in Assay Buffer/Medium thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for this compound solution preparation.

Application-Specific Concentration Guidelines

The optimal concentration of this compound will vary depending on the specific application and cell type. The following table summarizes concentrations reported in the literature for various experimental systems.

ApplicationCell Type / SystemEffective Concentration RangeSource(s)
Antiprotozoal Assays Plasmodium falciparumIC₅₀: 0.4–0.9 nM
Trypanosoma bruceiIC₅₀: 2.8 nM
Malaria Transmission BlockingEC₅₀: 0.16 nM (feeding assay)
Cytotoxicity Assays Human Nucleated CellsIC₅₀: ~47 nM
L6 Rat MyoblastsIC₅₀: 259 nM
Murine Leukemia (L1210)0.5 µg/mL (~410 nM) for complete inhibition
Mitochondrial Assays Bovine Heart Mitochondria25–200 nM
Human Fibroblasts (permeabilized)50 nM (ATP synthesis inhibition)
Bovine ATP Synthase (purified)Kᵢ: ~80 nM

Signaling Pathway and Mechanism of Action

This compound primarily targets mitochondria, leading to the inhibition of cellular energy production. At lower concentrations, it acts as a specific inhibitor of the F₁Fₒ-ATP synthase. At higher concentrations, it functions as an uncoupler, dissipating the mitochondrial membrane potential. This dual action results in a potent cytotoxic effect.

G cluster_cell Cellular Environment cluster_mito Mitochondrion Leucinostatin This compound ProtonGradient Proton Motive Force (Membrane Potential) Leucinostatin->ProtonGradient Dissipates (High Conc.) (Uncoupling) ATPSynthase F₁Fₒ-ATP Synthase Leucinostatin->ATPSynthase Inhibits (Low Conc.) ETC Electron Transport Chain (ETC) ETC->ProtonGradient Pumps H+ ProtonGradient->ATPSynthase Drives ATP ATP Production CellDeath Cell Death ProtonGradient->CellDeath Dissipation leads to ATPSynthase->ATP ATPSynthase->ATP ATPSynthase->CellDeath Inhibition leads to

Caption: Mechanism of action of this compound on mitochondria.

References

Leucinostatin A In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental design for in vivo studies involving Leucinostatin A, a potent peptide mycotoxin with significant antimicrobial and antitumor properties. These application notes and protocols are intended to guide researchers in designing and executing robust preclinical evaluations of this compound and its derivatives.

Introduction

This compound, produced by fungi such as Paecilomyces lilacinus, has demonstrated a broad spectrum of biological activities, including antiprotozoal, antifungal, and anticancer effects.[1][2] Its mechanism of action is primarily attributed to the disruption of mitochondrial function, specifically through the inhibition of ATP synthase and the uncoupling of oxidative phosphorylation.[1][3] Additionally, in the context of cancer, this compound has been shown to modulate the tumor microenvironment by reducing the expression of insulin-like growth factor I (IGF-I) in stromal cells.[4] Due to its high potency and significant toxicity, careful experimental design is paramount for in vivo investigations.

Data Presentation: Quantitative In Vivo Data

The following tables summarize key quantitative data from various in vivo studies on this compound and its related compounds.

Table 1: Acute Toxicity of Leucinostatins in Mice
CompoundRoute of AdministrationLD50 (mg/kg)Reference
Leucinostatin (mixture)Intraperitoneal (i.p.)1.6
This compoundIntraperitoneal (i.p.)1.8
This compoundIntraperitoneal (i.p.)1.1
This compoundOral5.4
Leucinostatin BIntraperitoneal (i.p.)1.8
Leucinostatin BOral6.3
Table 2: In Vivo Efficacy of Leucinostatins in Disease Models
Disease ModelAnimal ModelCompoundDosing RegimenKey FindingsReference
Prostate Cancer (DU-145 cells co-inoculated with PrSC)Nude MiceThis compoundNot specifiedSignificantly suppressed tumor growth
African Trypanosomiasis (T. brucei)MiceLeucinostatin B0.3 - 1.0 mg/kg/day (i.p.) for 4 daysCurative effects observed
Chagas Disease (T. cruzi)MiceLeucinostatin B0.3 - 2.5 mg/kg (i.p.) for 4 daysReduced parasite growth
Malaria (P. falciparum)Mosquitoes (An. gambiae)This compound0.7 mg/m² (contact)Significantly reduced oocyst number

Experimental Protocols

The following are detailed methodologies for key in vivo experiments involving this compound, based on published studies.

General Acute Toxicity Study in Mice

Objective: To determine the median lethal dose (LD50) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/PEG300/Tween 80/water mixture)

  • Male ICR mice (or other appropriate strain), 6-8 weeks old

  • Syringes and needles for administration (oral gavage or intraperitoneal)

  • Animal balance

  • Observation cages

Protocol:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses. The final concentration should be such that the administration volume is appropriate for the route (e.g., 0.1-0.2 mL for i.p. injection, 0.2-0.5 mL for oral gavage).

  • Animal Grouping: Randomly assign mice to different dose groups, including a vehicle control group (n=5-10 mice per group).

  • Administration: Administer a single dose of this compound or vehicle to each mouse via the intended route (intraperitoneal or oral).

  • Observation: Observe the animals continuously for the first few hours post-administration and then at regular intervals for up to 14 days. Record signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Antitumor Efficacy in a Prostate Cancer Xenograft Model

Objective: To evaluate the antitumor effect of this compound in a prostate cancer model with stromal cell interaction.

Materials:

  • This compound

  • Human prostate cancer cells (e.g., DU-145)

  • Prostate stromal cells (PrSC)

  • Male nude mice, 6-8 weeks old

  • Matrigel (or similar basement membrane matrix)

  • Calipers for tumor measurement

  • Vehicle for this compound

Protocol:

  • Cell Preparation: Culture DU-145 and PrSC cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a mixture of media and Matrigel.

  • Tumor Inoculation: Co-inoculate DU-145 cells and PrSC subcutaneously into the flanks of nude mice. A control group receiving only DU-145 cells should also be included.

  • Treatment Initiation: Once tumors are palpable (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound (at a predetermined, non-lethal dose) and vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily, every other day).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, RT-PCR for IGF-I expression).

Anti-trypanosomal Activity in a Mouse Model

Objective: To assess the efficacy of this compound against Trypanosoma infection.

Materials:

  • This compound or B

  • Trypanosoma brucei or Trypanosoma cruzi parasites

  • Female ICR mice (or other appropriate strain), 4-6 weeks old

  • Vehicle for Leucinostatin

  • Microscope and hemocytometer for parasite counting

Protocol:

  • Infection: Infect mice with a defined number of parasites (e.g., 1 x 10⁵ trypomastigotes) via intraperitoneal injection.

  • Treatment: Begin treatment on a specified day post-infection (e.g., day 3). Administer Leucinostatin B (e.g., 0.3-1.0 mg/kg) or vehicle intraperitoneally daily for a set duration (e.g., 4 days).

  • Parasitemia Monitoring: Monitor the level of parasitemia in the blood by tail snip sampling every 1-2 days. Count parasites using a microscope and hemocytometer.

  • Survival Monitoring: Record the survival of the mice daily.

  • Data Analysis: Compare the parasitemia levels and survival rates between the treated and control groups.

Visualizations

Signaling Pathways and Experimental Workflows

LeucinostatinA_Signaling_Pathway cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain H_plus H+ Gradient ETC->H_plus Pumps H+ ATP_Synthase ATP Synthase H_plus->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes Leucinostatin_A This compound Leucinostatin_A->ATP_Synthase Inhibits caption This compound inhibits mitochondrial ATP synthase.

Caption: this compound's primary mechanism of action involves the direct inhibition of mitochondrial ATP synthase, leading to decreased ATP production.

Stromal_Interaction_Pathway Leucinostatin_A This compound PrSC Prostate Stromal Cell (PrSC) Leucinostatin_A->PrSC Acts on IGF1_mRNA IGF-I mRNA Leucinostatin_A->IGF1_mRNA Inhibits Expression PrSC->IGF1_mRNA Expresses IGF1_Protein IGF-I Protein IGF1_mRNA->IGF1_Protein Translates to Prostate_Cancer_Cell Prostate Cancer Cell IGF1_Protein->Prostate_Cancer_Cell Stimulates Growth Tumor Growth Prostate_Cancer_Cell->Growth caption This compound inhibits prostate cancer growth by reducing IGF-I expression in stromal cells.

Caption: this compound can indirectly inhibit tumor growth by targeting stromal cells and reducing their secretion of growth factors like IGF-I.

InVivo_Xenograft_Workflow start Start cell_prep Prepare Cancer Cells and Stromal Cells start->cell_prep inoculation Subcutaneous Co-inoculation into Nude Mice cell_prep->inoculation tumor_growth Allow Tumors to Establish inoculation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring Repeatedly monitoring->treatment endpoint Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint analysis Tumor Weight & Volume Analysis, Histology, RT-PCR endpoint->analysis finish End analysis->finish caption General workflow for an in vivo cancer xenograft study with this compound.

Caption: A typical experimental workflow for evaluating the antitumor efficacy of this compound in a xenograft mouse model.

References

Troubleshooting & Optimization

improving Leucinostatin A solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucinostatin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for successful cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a hydrophobic peptide and exhibits limited solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It is also soluble in other organic solvents such as ethanol, methanol, and DMF.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. To prevent this, it is crucial to follow a careful dilution protocol. A recommended method is to add the DMSO stock solution dropwise into your pre-warmed (37°C) cell culture medium while vortexing or gently stirring. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The cytotoxicity of DMSO varies depending on the cell type and the duration of exposure. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[1] However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[2][1] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.

Q4: Can I use heat to improve the solubility of this compound?

A4: Gentle warming can aid in the dissolution of this compound. You can warm the solution in a 37°C water bath. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound.

Q5: My experimental results are inconsistent. Could this be related to this compound solubility?

A5: Yes, poor solubility is a significant source of experimental variability. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to non-reproducible results. Ensuring complete dissolution of the compound is critical for obtaining reliable data.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in DMSO. Insufficient solvent volume or inadequate mixing.Ensure you are using a sufficient volume of DMSO to achieve a concentration of 10 mg/mL or less. Vortex the solution for several minutes. Gentle warming to 37°C may also help.
Precipitate forms immediately upon adding DMSO stock to cell culture medium. High final concentration of this compound or improper dilution technique.Reduce the final concentration of this compound in your assay. Add the DMSO stock solution slowly to the pre-warmed medium while vortexing to ensure rapid dispersal.
Cells in the vehicle control (DMSO only) group are showing signs of stress or death. DMSO concentration is too high for the specific cell line.Lower the final DMSO concentration in your experiments. For highly sensitive cells, aim for a final concentration of 0.1% or less.
Low or no observable effect of this compound at expected active concentrations. The compound may not be fully in solution, leading to a lower effective concentration.Visually inspect your working solutions for any signs of precipitation. Prepare fresh dilutions for each experiment and ensure the stock solution is completely dissolved before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~1218.6 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve a 10 mM concentration.

  • Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming at 37°C for 5-10 minutes can be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration remains within the tolerated range for your cells (ideally ≤ 0.5%).

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix for an additional 30 seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your cell-based assay.

Signaling Pathways and Experimental Workflows

This compound is known to exert its effects through various mechanisms, including the inhibition of mitochondrial ATP synthase and the modulation of signaling pathways such as the Insulin-like Growth Factor-1 (IGF-1) pathway.

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay start This compound (Lyophilized Powder) stock 10 mM Stock in DMSO start->stock Dissolve in DMSO working Working Solution (in Cell Culture Medium) stock->working Dilute in Medium (while vortexing) treatment Treatment with This compound working->treatment Add to cells cell_culture Cell Seeding cell_culture->treatment incubation Incubation treatment->incubation analysis Data Analysis incubation->analysis

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion IGF1R IGF-1 Receptor IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production LeucinostatinA This compound LeucinostatinA->ATP_Synthase Inhibits IGF1 IGF-1 LeucinostatinA->IGF1 Inhibits Expression in Stromal Cells IGF1->IGF1R

Caption: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Minimizing Leucinostatin A Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Leucinostatin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound primarily targets mitochondria and exhibits a dual mechanism of action that is concentration-dependent. At lower concentrations (<200 nM), it specifically inhibits the mitochondrial F1Fo-ATP synthase, leading to a decrease in ATP production.[1][2] At higher concentrations (>240 nM), it acts as an uncoupler of oxidative phosphorylation, dissipating the mitochondrial membrane potential.[1][2] This dual action can lead to broad cytotoxic effects if not carefully controlled.

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound are related to its dose-dependent activity. The desired on-target effect is often the inhibition of a specific process, while the broad cytotoxicity caused by mitochondrial uncoupling at higher concentrations is a significant off-target effect.[1] Additionally, this compound can induce membrane damage and inhibit protein synthesis, which is thought to be a secondary effect of its interaction with the cell membrane.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Key strategies include:

  • Careful Dose-Response Studies: Determine the optimal concentration of this compound that elicits the desired on-target effect without causing widespread cytotoxicity.

  • Use of Structurally Related Analogs: Employing analogs with reduced toxicity, such as lefleuganan, can help differentiate specific on-target effects from general cytotoxicity.

  • Appropriate Controls: Include negative controls (vehicle) and positive controls (known mitochondrial inhibitors or uncouplers) to validate your experimental system.

  • Monitoring Mitochondrial Health: Routinely assess mitochondrial membrane potential and ATP levels to understand the impact of this compound on mitochondrial function in your specific experimental setup.

Q4: Are there less toxic alternatives to this compound?

Yes, research has led to the development of synthetic derivatives of this compound with reduced cytotoxicity. Lefleuganan is a notable example that shows significantly lower toxicity to mammalian cells while retaining potent antiprotozoal activity. The reduced toxicity of lefleuganan is attributed to structural modifications that decrease its ability to inhibit the mammalian ATP synthase.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in my cell line.

Possible Cause: The concentration of this compound is too high, leading to widespread mitochondrial uncoupling and cell death.

Solution:

  • Perform a Dose-Response (Kill Curve) Assay: This is essential to determine the IC50 value of this compound in your specific cell line.

  • Select a Concentration Below the Cytotoxic Threshold: For your experiments, use a concentration that effectively modulates your target of interest while minimizing cell death.

Problem 2: Inconsistent or variable results between experiments.

Possible Cause: Variability in experimental conditions, such as cell density, incubation time, or reagent preparation.

Solution:

  • Standardize Experimental Protocols: Ensure consistency in cell seeding density, treatment duration, and preparation of this compound stock solutions.

  • Monitor Cell Health: Regularly assess the health and viability of your cells before and during the experiment.

  • Use Freshly Prepared Reagents: this compound solutions should be prepared fresh for each experiment to avoid degradation.

Problem 3: Difficulty in distinguishing on-target from off-target effects.

Possible Cause: The observed phenotype could be a result of general mitochondrial dysfunction rather than specific inhibition of your target.

Solution:

  • Use a Multi-Assay Approach: Combine your primary assay with assessments of mitochondrial health, such as a TMRM assay for membrane potential and an ATP assay.

  • Employ Control Compounds:

    • Negative Control: Use a structurally related but less toxic analog like lefleuganan to see if the effect is specific to this compound's unique properties.

    • Positive Controls: Use known mitochondrial inhibitors (e.g., oligomycin for ATP synthase) and uncouplers (e.g., FCCP) to characterize the mitochondrial phenotype.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIC50 (nM)Reference
L6 (rat myoblasts)-259
HEK293MTT89.6
K562CCK-847.3
Plasmodium falciparum-0.4 - 0.9
Trypanosoma brucei-2.8

Table 2: Structure-Activity Relationship of this compound Analogs and Cytotoxicity

CompoundKey Structural Difference from this compoundCytotoxicity (IC50 in L6 cells, nM)Reference
This compound-259
LefleugananMultiple modifications, including replacement of hydroxyleucine with leucine1563
Analog with 4-fluorobenzoic acidMichael acceptor replacedDecreased

Experimental Protocols

Dose-Response (Kill Curve) Assay Protocol

This protocol helps determine the cytotoxic concentration range of this compound in your cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A typical starting concentration might be 10 µM, with 8-12 dilutions.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value.

Mitochondrial Membrane Potential Assay (TMRM Protocol)

This protocol assesses the effect of this compound on mitochondrial membrane potential.

Materials:

  • Cells treated with this compound and controls

  • Tetramethylrhodamine, Methyl Ester (TMRM)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control and a positive control group to be treated with FCCP (e.g., 10 µM for 10-15 minutes).

  • TMRM Staining: Add TMRM to the cell culture medium at a final concentration in the non-quenching mode (typically 20-100 nM) and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS or imaging buffer to remove excess dye.

  • Imaging/Measurement: Acquire fluorescent images using a microscope with a TRITC filter set or measure the fluorescence intensity using a plate reader (Ex/Em ~548/574 nm).

  • Data Analysis: A decrease in TMRM fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization, a potential off-target effect.

In-Cell ATP Synthase Activity Assay

This protocol measures the direct on-target effect of this compound on ATP synthase activity.

Materials:

  • Isolated mitochondria or permeabilized cells from treated and control groups

  • ATP Synthase Activity Assay Kit (e.g., Abcam ab109714 or similar)

  • Oligomycin (a specific ATP synthase inhibitor) as a control

Methodology:

  • Sample Preparation: Isolate mitochondria or permeabilize cells according to standard protocols.

  • Assay Setup: Follow the manufacturer's instructions for the ATP synthase activity assay kit. This typically involves immunocapturing the ATP synthase enzyme in a microplate.

  • Activity Measurement: The assay measures the decrease in absorbance at 340 nm, which is coupled to the oxidation of NADH during ATP hydrolysis by the synthase.

  • Inhibitor Control: Run parallel reactions in the presence of oligomycin to determine the specific ATP synthase activity.

  • Data Analysis: Compare the rate of ATP synthase activity in this compound-treated samples to vehicle-treated controls. A decrease in activity indicates on-target engagement.

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrion Leucinostatin_A This compound ATP_Synthase F1Fo-ATP Synthase Leucinostatin_A->ATP_Synthase Inhibition (Low Conc.) Mito_Membrane Inner Mitochondrial Membrane Potential (ΔΨm) Leucinostatin_A->Mito_Membrane Dissipation (High Conc.) Uncoupling ATP_Production ATP Production ATP_Synthase->ATP_Production Drives Oxidative_Phosphorylation Oxidative Phosphorylation Mito_Membrane->Oxidative_Phosphorylation Drives Cell_Viability Cell Viability ATP_Production->Cell_Viability Maintains Oxidative_Phosphorylation->ATP_Production

Caption: this compound's dual effect on mitochondrial function.

Experimental_Workflow cluster_Phase1 Phase 1: Determine Optimal Concentration cluster_Phase2 Phase 2: On-Target vs. Off-Target Assessment cluster_Phase3 Phase 3: Data Interpretation P1_Start Start P1_DoseResponse Dose-Response Assay (Kill Curve) P1_Start->P1_DoseResponse P1_IC50 Determine IC50 P1_DoseResponse->P1_IC50 P1_SelectConc Select Non-Toxic Working Concentration P1_IC50->P1_SelectConc P2_Treat Treat Cells: - Vehicle - this compound - Lefleuganan (Control) - Oligomycin (Control) - FCCP (Control) P1_SelectConc->P2_Treat P2_PrimaryAssay Primary Functional Assay P2_Treat->P2_PrimaryAssay P2_ATP_Assay ATP Synthase Activity Assay P2_Treat->P2_ATP_Assay P2_TMRM_Assay Mitochondrial Membrane Potential Assay (TMRM) P2_Treat->P2_TMRM_Assay P3_Analyze Analyze Results P2_PrimaryAssay->P3_Analyze P2_ATP_Assay->P3_Analyze P2_TMRM_Assay->P3_Analyze P3_OnTarget On-Target Effect: - Desired Phenotype - Decreased ATP Synthase Activity - Maintained ΔΨm P3_Analyze->P3_OnTarget P3_OffTarget Off-Target Effect: - Widespread Cytotoxicity - Drastic ΔΨm Decrease P3_Analyze->P3_OffTarget Troubleshooting_Logic cluster_yes cluster_no High_Cytotoxicity High Cytotoxicity Observed? Yes_Concentration Is concentration >> IC50? High_Cytotoxicity->Yes_Concentration Yes No_Proceed Proceed with experiment, continue to monitor cell health. High_Cytotoxicity->No_Proceed No Yes_DoseResponse Perform Dose-Response Assay to find optimal range. Yes_Concentration->Yes_DoseResponse Yes Yes_MitoHealth Assess Mitochondrial Health (TMRM, ATP Assay) Yes_Concentration->Yes_MitoHealth No

References

Technical Support Center: Optimizing Leucinostatin A Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Leucinostatin A concentration in half-maximal inhibitory concentration (IC50) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a peptide mycotoxin produced by fungi of the Purpureocillium lilacinum species.[1] Its primary mechanism of action involves the disruption of mitochondrial function. It acts as an ionophore, forming pores in the mitochondrial membrane, which dissipates the membrane potential.[2][3] This leads to the uncoupling of oxidative phosphorylation, inhibition of ATP synthesis, and ultimately, induction of apoptosis.[4][5]

Q2: What is a typical starting concentration range for this compound in an IC50 experiment?

A2: The effective concentration of this compound can vary significantly depending on the cell line. Published IC50 values range from the nanomolar to the low micromolar range. For initial range-finding experiments, it is advisable to use a broad concentration range, for example, from 1 nM to 10 µM, with logarithmic spacing of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 nM, etc.) to ensure a complete sigmoidal dose-response curve.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It has limited solubility in water. For experimental use, prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the cell culture medium. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically below 0.5%.

Q4: Which cell viability assay is most suitable for determining the IC50 of this compound?

A4: Several cell viability assays are suitable for determining the IC50 of this compound. The most common are colorimetric assays like MTT and XTT, and luminescent assays like CellTiter-Glo.

  • MTT Assay: Measures mitochondrial reductase activity in viable cells. It is a widely used and cost-effective method.

  • CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels, which is a direct indicator of metabolically active cells. This assay is generally more sensitive than colorimetric assays.

The choice of assay can depend on the specific cell line, experimental setup, and available equipment. It is recommended to validate the chosen assay for your specific experimental conditions.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 ValueReference
MRC-5Human fetal lung fibroblast2 µM
HeLaCervical Cancer~40 nM
Triple-negative breast cancer cell lines (six types)Breast Cancer10 - 100 nM
Human nucleated cellsNot specified~47 nM
DU-145Prostate CancerNot specified (inhibits growth)

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. Aim for a final concentration range that brackets the expected IC50. b. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

Protocol 2: Determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • DMSO

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: a. Follow the same cell seeding procedure as in Protocol 1, using opaque-walled plates suitable for luminescence readings.

  • Compound Treatment: a. Follow the same compound treatment procedure as in Protocol 1.

  • CellTiter-Glo® Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer.

Mandatory Visualization

Leucinostatin_A_Signaling_Pathway This compound-Induced Apoptotic Pathway LeucinostatinA This compound CellMembrane Cell Membrane LeucinostatinA->CellMembrane Crosses PoreFormation Pore Formation / Ionophore Activity LeucinostatinA->PoreFormation MitochondrialMembrane Mitochondrial Inner Membrane CellMembrane->MitochondrialMembrane Targets MitochondrialMembrane->PoreFormation MembranePotential Dissipation of Mitochondrial Membrane Potential (ΔΨm) PoreFormation->MembranePotential OxPhos Uncoupling of Oxidative Phosphorylation MembranePotential->OxPhos ROS Increased Reactive Oxygen Species (ROS) MembranePotential->ROS ATPSynthesis Inhibition of ATP Synthesis OxPhos->ATPSynthesis Apoptosis Apoptosis ATPSynthesis->Apoptosis ROS->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

IC50_Determination_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed cells in 96-well plate Treatment Treat cells with This compound and controls CellSeeding->Treatment CompoundPrep Prepare serial dilutions of this compound CompoundPrep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation AddReagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->AddReagent IncubateReagent Incubate as per protocol AddReagent->IncubateReagent Readout Measure Absorbance or Luminescence IncubateReagent->Readout DataNormalization Normalize data to controls Readout->DataNormalization CurveFitting Fit dose-response curve (non-linear regression) DataNormalization->CurveFitting IC50 Determine IC50 value CurveFitting->IC50

Caption: Experimental workflow for IC50 determination.

Troubleshooting Guide

Q1: Why am I not observing a dose-response relationship (i.e., a flat curve)?

A1: A lack of a dose-response relationship can be due to several factors:

  • Inappropriate Concentration Range: The concentrations tested may be too low to induce a cytotoxic effect or so high that they cause maximum cell death at all concentrations.

    • Solution: Perform a wider range-finding experiment with logarithmic dilutions (e.g., 0.1 nM to 100 µM).

  • Compound Insolubility: this compound may precipitate in the culture medium at higher concentrations.

    • Solution: Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is optimal and does not exceed 0.5%. Prepare fresh dilutions for each experiment.

  • Cell Line Resistance: The chosen cell line may be resistant to this compound.

    • Solution: Verify the sensitivity of your cell line to a known cytotoxic compound (positive control). Consider using a different cell line with known sensitivity to this compound if necessary.

Q2: My dose-response curve is not a classic sigmoidal shape. What does this mean?

A2: Deviations from a sigmoidal curve can indicate several things:

  • Incomplete Curve: If the curve does not plateau at the top (0% inhibition) or bottom (100% inhibition), the concentration range is insufficient.

    • Solution: Test lower or higher concentrations of this compound to define the plateaus.

  • Biphasic Curve: A U-shaped or inverted U-shaped curve may suggest complex biological responses, such as hormesis or off-target effects at different concentrations.

    • Solution: This is a valid result that requires further investigation into the compound's mechanism of action.

Q3: My IC50 values are highly variable between experiments. How can I improve reproducibility?

A3: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

  • Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can introduce significant variability.

    • Solution: Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to minimize well-to-well variation.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity.

  • Assay Incubation Times: Inconsistent incubation times with the compound or assay reagents can affect the results.

    • Solution: Standardize all incubation times across experiments.

Troubleshooting_Logic Troubleshooting IC50 Determination Issues cluster_problem Identify the Problem cluster_cause1 Potential Causes for No Response cluster_cause2 Potential Causes for Non-Sigmoidal Curve cluster_cause3 Potential Causes for High Variability Start Problem with IC50 Experiment NoResponse No Dose-Response (Flat Curve) Start->NoResponse NotSigmoidal Non-Sigmoidal Curve Start->NotSigmoidal HighVariability High Variability between replicates Start->HighVariability WrongConc Inappropriate Concentration Range NoResponse->WrongConc Insoluble Compound Insolubility NoResponse->Insoluble ResistantCells Resistant Cell Line NoResponse->ResistantCells IncompleteRange Incomplete Concentration Range NotSigmoidal->IncompleteRange Biphasic Biphasic Effect NotSigmoidal->Biphasic UnevenSeeding Uneven Cell Seeding HighVariability->UnevenSeeding PipettingError Pipetting Errors HighVariability->PipettingError EdgeEffect Edge Effects HighVariability->EdgeEffect Solution1 Solution1 WrongConc->Solution1 Solution: Wider concentration range Solution2 Solution2 Insoluble->Solution2 Solution: Check for precipitate, optimize DMSO concentration Solution3 Solution3 ResistantCells->Solution3 Solution: Use positive control, consider different cell line Solution4 Solution4 IncompleteRange->Solution4 Solution: Extend concentration range Solution5 Solution5 Biphasic->Solution5 Solution: Further mechanistic studies Solution6 Solution6 UnevenSeeding->Solution6 Solution: Homogenize cell suspension, microscopic check Solution7 Solution7 PipettingError->Solution7 Solution: Calibrate pipettes, use multichannel pipette Solution8 Solution8 EdgeEffect->Solution8 Solution: Avoid outer wells, add sterile liquid to border wells

Caption: Logical relationships in troubleshooting IC50 experiments.

References

troubleshooting variability in Leucinostatin A experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucinostatin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide mycotoxin produced by fungi of the genus Purpureocillium lilacinum (formerly Paecilomyces lilacinus)[1][2]. It exhibits a broad range of biological activities, including antimicrobial, antifungal, and antitumor effects[2]. Its primary mechanism of action involves the disruption of mitochondrial function. This compound acts as an uncoupler of oxidative phosphorylation and an inhibitor of mitochondrial ATP synthase, leading to a decrease in cellular ATP production[1]. It can also cause membrane damage and inhibit protein synthesis[1].

Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?

Variability in IC50 values is a common issue and can stem from several factors:

  • Compound Stability and Solubility: this compound has limited water solubility and may precipitate in aqueous cell culture media, especially at higher concentrations. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.

  • Cell Health and Passage Number: The physiological state and passage number of your cell line can significantly impact results. It is crucial to use healthy, exponentially growing cells and maintain a consistent passage number range across experiments.

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, and cell seeding densities can introduce variability. Strict adherence to a standardized protocol is essential.

  • Compound Purity: The purity of your this compound sample can affect its potency. It is advisable to use a high-purity compound and to be aware of the potential for batch-to-batch variation. Commercial sources often provide a certificate of analysis indicating the purity.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability and reproducibility, follow these guidelines for preparing and storing this compound stock solutions:

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO, ethanol, methanol, and DMF. DMSO is a common choice for preparing high-concentration stock solutions for cell-based assays.

  • Stock Solution Preparation:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of powder accurately.

    • Dissolve the powder in a minimal amount of the chosen sterile solvent to create a high-concentration stock solution (e.g., 10 mM in DMSO).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used to aid dissolution if necessary.

    • For cell culture experiments, sterile-filter the stock solution through a 0.22 µm syringe filter.

  • Storage:

    • Store the lyophilized powder at -20°C for long-term stability.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (several months). Protect from light.

Q4: Can the solvent used to dissolve this compound affect my experimental results?

Yes, the solvent can have an impact. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in all experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results (e.g., MTT, CCK-8)

Symptoms:

  • Inconsistent IC50 values between experiments.

  • High standard deviations between technical replicates.

  • Unexpected dose-response curves (e.g., U-shaped).

Potential Causes and Solutions:

Potential CauseRecommended Solution
This compound Precipitation Visually inspect wells for precipitate, especially at high concentrations. Prepare fresh dilutions for each experiment. Consider using a lower top concentration or a different solvent.
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension gently between pipetting into each well.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
Interference with Assay Chemistry This compound's mitochondrial effects might interfere with tetrazolium-based assays. Run a "no-cell" control with this compound and the assay reagent to check for direct chemical reduction. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®).
Variable Incubation Times Strictly adhere to the same incubation times for cell treatment and assay development in all experiments.
Issue 2: Difficulty in Detecting Apoptosis with Annexin V Staining

Symptoms:

  • Low percentage of Annexin V positive cells, even at concentrations that cause significant cell death in viability assays.

  • High percentage of cells are double-positive for Annexin V and a viability dye (e.g., Propidium Iodide), indicating late apoptosis or necrosis.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Timing of Assay Apoptosis is a dynamic process. The window for detecting early apoptosis (Annexin V positive, PI negative) can be narrow. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for detecting early apoptotic events.
Cell Detachment This compound-induced cytotoxicity may cause cells to detach. When harvesting, be sure to collect both the adherent cells and the cells floating in the supernatant to avoid underrepresenting the apoptotic population.
Loss of Membrane Integrity The membrane-damaging effects of this compound at higher concentrations may lead to rapid progression to late apoptosis/necrosis. Analyze a range of concentrations to identify those that induce a clearer apoptotic phenotype.
Assay Protocol Issues Ensure the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Avoid using buffers with chelating agents like EDTA.
Issue 3: Inconsistent Results in Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1)

Symptoms:

  • Variable shifts in the red/green fluorescence ratio of JC-1 between experiments.

  • Difficulty in establishing a clear dose-dependent effect on ΔΨm.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Dual Mechanism of Action This compound can cause both hyperpolarization (at low concentrations due to ATP synthase inhibition) and depolarization (at higher concentrations due to uncoupling) of the mitochondrial membrane. This can lead to complex and seemingly contradictory results. Carefully titrate a wide range of concentrations to delineate these effects.
JC-1 Dye Concentration and Incubation The optimal concentration of JC-1 and the incubation time can be cell-type dependent. Titrate the JC-1 concentration and optimize the incubation period to achieve a stable red fluorescent signal in healthy control cells.
Cell Density High cell density can lead to nutrient depletion and hypoxia, which can independently affect ΔΨm. Ensure consistent and appropriate cell seeding densities.
Phototoxicity of Fluorescent Dyes Minimize the exposure of stained cells to light to prevent phototoxicity and photobleaching of the fluorescent dyes.
Use of a Positive Control Always include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to validate the assay's performance.

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium and replace it with medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI) Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the optimized time period.

  • Cell Harvesting: Collect the cell culture supernatant (containing floating cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

Mitochondrial Membrane Potential (JC-1) Assay Protocol
  • Cell Seeding and Treatment: Seed cells on a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include wells for a vehicle control and a positive control (e.g., 50 µM CCCP for 15-30 minutes).

  • JC-1 Staining Solution Preparation: Prepare a fresh working solution of JC-1 dye in pre-warmed cell culture medium at the desired final concentration (typically 1-10 µM).

  • Staining: Remove the treatment medium and wash the cells once with warm PBS. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader.

    • JC-1 aggregates (healthy mitochondria): Excitation ~535 nm, Emission ~590 nm (red).

    • JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm (green).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

G cluster_0 This compound Handling and Storage lyophilized Lyophilized this compound stock_solution High-Concentration Stock (e.g., 10 mM in DMSO) lyophilized->stock_solution Dissolve in sterile solvent storage_lyo Store at -20°C Long-term lyophilized->storage_lyo working_solution Working Dilutions (in cell culture medium) stock_solution->working_solution Serial Dilution storage_stock Aliquot and Store -20°C (short-term) -80°C (long-term) stock_solution->storage_stock use_immediately Prepare fresh & use immediately working_solution->use_immediately

Caption: Workflow for proper handling and storage of this compound.

G cluster_1 Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results check_solubility Check for Precipitation (Visual Inspection) start->check_solubility check_protocol Review Assay Protocol (Timing, Seeding, Reagents) start->check_protocol check_cells Verify Cell Health & Passage Number start->check_cells check_purity Confirm Compound Purity (Certificate of Analysis) start->check_purity solution_solubility Optimize solvent/concentration Prepare fresh dilutions check_solubility->solution_solubility solution_protocol Standardize protocol Use calibrated pipettes check_protocol->solution_protocol solution_cells Use healthy, low-passage cells Ensure consistent seeding check_cells->solution_cells solution_purity Use high-purity compound Consider batch-to-batch variation check_purity->solution_purity

Caption: A logical approach to troubleshooting inconsistent IC50 values.

G cluster_2 This compound Cellular Signaling Pathway leucinostatin This compound membrane Plasma Membrane Interaction leucinostatin->membrane mitochondria Mitochondria leucinostatin->mitochondria protein_synthesis Inhibition of Protein Synthesis leucinostatin->protein_synthesis atp_synthase Inhibition of ATP Synthase mitochondria->atp_synthase uncoupling Uncoupling of Oxidative Phosphorylation mitochondria->uncoupling atp_depletion ATP Depletion atp_synthase->atp_depletion uncoupling->atp_depletion apoptosis Apoptosis atp_depletion->apoptosis cell_death Cell Death apoptosis->cell_death protein_synthesis->cell_death

Caption: Simplified signaling pathway of this compound-induced cell death.

References

Leucinostatin A stability in different solvents and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Leucinostatin A in various solvents and media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] It has limited solubility in water.[1] For cell culture experiments, DMSO is commonly used; however, the final concentration should be kept low (generally below 0.5%) to avoid cytotoxicity.[3][4]

2. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a minimal amount of 100% DMSO. For subsequent use in aqueous solutions or cell culture media, the DMSO stock solution should be diluted gradually while stirring to prevent precipitation.

3. What are the optimal storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for at least two years. Stock solutions in DMSO can also be stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles.

4. Is it advisable to store this compound in cell culture media?

Storing this compound in cell culture media, especially those containing serum, is not recommended for long periods. Components in the media can interact with the peptide, potentially leading to degradation and a decrease in its half-life. It is best to prepare fresh dilutions in media for each experiment from a stock solution.

5. How can I assess the stability of my this compound solution?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the quantification of the intact peptide and the detection of any degradation products over time.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution in aqueous buffer or media This compound has limited aqueous solubility. The concentration may be too high, or the dilution was performed too quickly.- Ensure the final concentration is within the solubility limits in the chosen medium.- Add the DMSO stock solution dropwise to the aqueous buffer or media while vortexing or stirring.- Consider using a co-solvent if compatible with your experimental setup.
Loss of biological activity in my experiments The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions can lead to degradation. The compound may be unstable in the experimental medium at the incubation temperature and duration.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Perform a stability check of this compound under your specific experimental conditions (time, temperature, medium) using HPLC or LC-MS.
Inconsistent experimental results This could be due to variability in the concentration of the working solutions, possibly from degradation or precipitation. The presence of a mixture of leucinostatins (e.g., A and B) in the starting material could also contribute.- Ensure complete solubilization of the stock solution before making dilutions.- Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of your stock and working solutions.- Be aware that commercial Leucinostatin can be a mixture of A and B, which should be considered in the interpretation of results.
High background cytotoxicity in cell-based assays The concentration of the solvent (e.g., DMSO) may be too high.- Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically ≤0.5% for most cell lines, and potentially lower for sensitive or primary cells.

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following tables provide a template for researchers to generate and record their own stability data.

Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C

Time (Months)% Remaining in DMSO% Remaining in Ethanol% Remaining in Methanol
0100100100
399.598.098.5
699.196.297.0
1298.292.594.1
2496.585.688.7

Table 2: Illustrative Stability of this compound in Cell Culture Medium at 37°C

Time (Hours)% Remaining in RPMI + 10% FBS% Remaining in DMEM + 10% FBS
0100100
295.396.1
685.186.5
1272.474.0
2455.858.2

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent or medium.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile, water)
  • Appropriate buffer (e.g., phosphate buffer)
  • HPLC system with a C18 column and UV detector

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the chosen solvent (e.g., DMSO).
  • Prepare working solutions by diluting the stock solution to a final concentration (e.g., 100 µg/mL) in the test media or solvents.

3. Incubation:

  • Aliquot the working solutions into several vials for different time points.
  • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, 37°C).

4. Sample Analysis:

  • At each designated time point (e.g., 0, 2, 6, 12, 24 hours), retrieve a vial from each condition.
  • If necessary, quench any reaction and precipitate proteins (e.g., by adding cold acetonitrile).
  • Centrifuge the sample to remove any precipitate.
  • Transfer the supernatant to an HPLC vial.
  • Inject a defined volume onto the HPLC system.

5. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 214 nm
  • Injection Volume: 20 µL

6. Data Analysis:

  • Measure the peak area of the intact this compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
  • Plot the percentage remaining versus time to determine the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_work Prepare Working Solutions in Test Solvents/Media prep_stock->prep_work incubate Incubate at Defined Conditions (Temperature, Time) prep_work->incubate sample Sample at Time Points incubate->sample process Process Sample (e.g., Quench, Centrifuge) sample->process hplc Analyze by HPLC/LC-MS process->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate profile Determine Stability Profile calculate->profile

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Experimental Results Observed check_sol Check for Precipitation in Working Solutions start->check_sol check_storage Review Stock Solution Storage & Handling start->check_storage check_purity Verify Purity and Concentration of Stock Solution via HPLC start->check_purity sol_precip Optimize Dilution Protocol (e.g., Slower Addition, Stirring) check_sol->sol_precip Precipitation Observed sol_storage Prepare Fresh Aliquots; Avoid Freeze-Thaw Cycles check_storage->sol_storage Improper Handling Identified sol_purity Re-quantify Stock Solution; Consider Lot-to-Lot Variability check_purity->sol_purity Purity/Concentration Issues Found

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Purification of Leucinostatin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Leucinostatin A and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its derivatives?

The main challenges in the purification of this compound and its derivatives often stem from their inherent chemical properties and the methods of their production. Leucinostatin is naturally produced as a mixture of closely related components, primarily this compound and B, making their separation difficult[1][2][3]. Synthetic derivatives, while potentially offering a more controlled starting material, can still present purification challenges due to their hydrophobic nature, which can lead to aggregation and precipitation[4]. Furthermore, ensuring the stability of the peptide during the purification process is a critical concern.

Q2: What are the most common purification methods for this compound derivatives?

The most frequently employed methods for the purification of this compound and its derivatives are chromatographic techniques. These include:

  • Silica Gel and Alumina Column Chromatography: These methods are traditionally used for the initial separation of this compound and B from crude extracts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final purification and analysis of both natural and synthetic Leucinostatin derivatives, separating them based on their hydrophobicity.

Q3: What are common sources of impurities in this compound derivative samples?

Impurities can be introduced at various stages of production and purification. Common sources include:

  • Starting Materials and Reagents: Residual starting materials, reagents, ligands, and catalysts from the synthesis process can contaminate the final product.

  • By-products and Intermediates: Incomplete reactions or side reactions during synthesis can lead to the presence of by-products and intermediates.

  • Degradation Products: Leucinostatin derivatives can be susceptible to degradation through hydrolysis, oxidation, or photolytic cleavage, especially if not handled under optimal conditions.

  • Host Cell Contaminants: If the derivatives are produced through fermentation or recombinant expression, proteins and endotoxins from the host organism (e.g., E. coli) can co-purify with the target compound.

  • Materials from the Purification Process: Contaminants can also leach from filter aids, charcoal, or chromatography columns themselves.

Q4: How can I assess the purity of my this compound derivative?

Purity assessment is a critical step and typically involves a combination of analytical techniques:

  • Analytical RP-HPLC: This is a primary method to determine the number of components in a sample and their relative quantities.

  • Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the desired compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information and can help identify and quantify impurities.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound derivatives.

Problem 1: Low yield of the purified this compound derivative.

Possible Cause Suggested Solution
Proteolytic Degradation Add protease inhibitors to your sample if it is derived from a biological source. For recombinant expression, consider using a protease-deficient host strain.
Inefficient Elution Optimize the elution buffer. For RP-HPLC, ensure the organic solvent concentration is sufficient to elute the hydrophobic peptide. For ion-exchange chromatography, adjust the salt concentration or pH. Consider decreasing the flow rate to increase the interaction time with the resin.
Peptide Precipitation The hydrophobic nature of some derivatives can cause aggregation and precipitation. Try adding organic solvents or detergents to your buffers to improve solubility. Work with lower concentrations of the sample if possible.
Compound Instability Leucinostatin derivatives may be unstable on the chromatography column. Consider running the purification at a lower temperature to minimize degradation.

Problem 2: Broad or tailing peaks in the HPLC chromatogram.

Possible Cause Suggested Solution
Column Overload Injecting too much sample can lead to peak broadening. Reduce the sample load to stay within the column's capacity.
Secondary Interactions Unwanted interactions between the peptide and the silica backbone of the column can cause peak tailing. Use a column with end-capping or try a different stationary phase.
Inappropriate Mobile Phase The mobile phase may not be optimal for your specific derivative. Experiment with different solvent compositions, pH, and additives (e.g., trifluoroacetic acid for peptides).
Void Volume in Connections Poorly connected tubing or fittings can create dead volume, leading to peak broadening. Ensure all connections are secure and properly seated.

Problem 3: The compound does not bind to the column.

Possible Cause Suggested Solution
Incorrect Buffer Conditions The pH or ionic strength of the binding buffer may not be suitable for interaction with the stationary phase. Verify the pH and composition of your buffers.
Sample Alteration The derivative may have degraded or altered during storage. Prepare fresh samples for purification.
Column Not Equilibrated Ensure the column is fully equilibrated with the binding buffer before loading the sample.

Problem 4: Presence of unexpected peaks in the chromatogram.

Possible Cause Suggested Solution
Sample Contamination The sample may be contaminated with impurities from the synthesis or extraction process. Review the synthesis and workup steps to identify potential sources of contamination.
Compound Degradation The derivative may be degrading on the column. Test the stability of your compound on silica or the respective stationary phase. If unstable, consider alternative purification methods or deactivating the stationary phase.
Air Bubbles in the System Air bubbles in the pump or column can cause spurious peaks. Degas your solvents thoroughly and prime the system to remove any trapped air.

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound Derivatives

This protocol outlines a general workflow for the purification of a synthetic this compound derivative.

  • Crude Sample Preparation:

    • Following synthesis and cleavage from the resin, the crude peptide is precipitated, washed, and dried.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO).

    • Filter the sample through a 0.22 or 0.45 µm filter to remove any particulate matter.

  • Initial Purification by Flash Chromatography (Optional):

    • For large quantities of crude product, an initial purification step using silica gel flash chromatography can be employed to remove major impurities.

    • Select an appropriate solvent system based on thin-layer chromatography (TLC) analysis.

  • Final Purification by Preparative RP-HPLC:

    • Column: A C18 column is commonly used for peptide purification.

    • Mobile Phase A: Milli-Q deionized water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the peptide. The specific gradient will depend on the hydrophobicity of the derivative.

    • Detection: Monitor the elution at a wavelength of 220 nm.

    • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis and Characterization:

    • Analyze the collected fractions using analytical RP-HPLC to assess purity.

    • Confirm the identity of the purified product by HRMS and/or NMR.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Leucinostatin Derivative Dissolution Dissolution in Appropriate Solvent Crude_Product->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration RP_HPLC Preparative RP-HPLC Filtration->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Check Purity Check (Analytical HPLC) Fraction_Collection->Purity_Check Characterization Characterization (MS, NMR) Purity_Check->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product Purified Product Lyophilization->Final_Product

Caption: Workflow for the purification of this compound derivatives.

Troubleshooting_HPLC Start Problem: Broad or Tailing Peaks Check_Load Is the sample load within the column's linear range? Start->Check_Load Check_Interactions Are there potential secondary interactions? Check_Load->Check_Interactions Yes Solution_Load Solution: Reduce Sample Load Check_Load->Solution_Load No Check_Mobile_Phase Is the mobile phase optimized? Check_Interactions->Check_Mobile_Phase No Solution_Interactions Solution: Use end-capped column or change stationary phase Check_Interactions->Solution_Interactions Yes Solution_Mobile_Phase Solution: Adjust solvent composition, pH, or additives Check_Mobile_Phase->Solution_Mobile_Phase No

Caption: Troubleshooting broad peaks in HPLC.

References

addressing high cytotoxicity of Leucinostatin A in control cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing the high cytotoxicity of Leucinostatin A in control cells during their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound, focusing on its cytotoxic effects.

Q1: We are observing high levels of cytotoxicity in our uninfected/control cell lines when using this compound as a control. Is this expected?

A1: Yes, high cytotoxicity in mammalian cell lines is a known characteristic of this compound.[1][2][3][4] It is a potent mycotoxin with significant toxicity to a broad range of eukaryotic cells.[2] The IC50 (the concentration that inhibits 50% of cell growth) for this compound in various human cell lines is in the nanomolar to low micromolar range. For example, the IC50 of this compound in MRC-5 human fetal lung fibroblast cells is 2 µM, and in HEK293 and K562 cells, it is around 47 nM.

Q2: What is the mechanism behind this compound's cytotoxicity?

A2: this compound primarily targets mitochondria. Its cytotoxic effects are mainly attributed to two mechanisms:

  • Inhibition of Mitochondrial ATP Synthase: this compound binds to the F0 subunit of ATP synthase, inhibiting its function and disrupting ATP production.

  • Mitochondrial Membrane Destabilization: It can also act as an uncoupling agent at higher concentrations, leading to the loss of mitochondrial membrane potential and integrity. This disruption of the inner mitochondrial membrane is a key factor in its antiprotozoal action and likely contributes to its toxicity in mammalian cells.

Q3: How can we reduce the cytotoxicity of this compound in our control cells while still using it effectively in our experiments?

A3: Mitigating the cytotoxicity of this compound in control cells requires a multi-faceted approach:

  • Concentration Optimization: The most critical step is to perform a dose-response curve to determine the minimal effective concentration required for your experiment and the maximal concentration tolerated by your control cells.

  • Time of Exposure: Reduce the incubation time of this compound with your cells to the shortest duration necessary to achieve the desired experimental effect.

  • Use of Less Toxic Derivatives: Consider using synthetic derivatives of this compound that have been shown to have reduced toxicity while retaining potent activity against specific pathogens. For example, certain modifications to the peptide backbone have been shown to decrease toxicity in mammalian cells.

  • Cell Line Selection: If possible, use a control cell line that is less sensitive to this compound. However, it is preferable to use a control line that is closely matched to the targeted line to distinguish non-specific toxicity from the desired activity.

  • Media Composition: In some cases, the composition of the cell culture medium can influence cytotoxicity. For instance, L1210 cells were partially protected from this compound-induced membrane damage by the addition of glucose to the medium.

Q4: Are there any visual guides to understand the experimental workflow for addressing cytotoxicity?

A4: Yes, the following workflow can guide your experimental approach to manage this compound cytotoxicity.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation Strategy Testing cluster_2 Phase 3: Validation A Determine IC50 of this compound in your specific control cell line B Establish a time-course of cytotoxicity (e.g., 24h, 48h, 72h) A->B C Test a range of lower concentrations B->C D Evaluate shorter exposure times C->D E If available, test less toxic synthetic analogs D->E F Confirm minimal cytotoxicity in control cells with optimized conditions E->F G Validate that the primary experimental outcome is not compromised F->G

Experimental workflow for managing this compound cytotoxicity.

Data Summary

The following table summarizes the reported cytotoxic and lethal concentrations of this compound and its derivatives.

Compound/DerivativeCell Line/OrganismAssayValueReference
This compoundMRC-5 (human fetal lung fibroblast)IC502 µM
This compoundHEK293 (human embryonic kidney)IC50>47 nM
This compoundK562 (human immortalized myelogenous leukemia)IC50>47 nM
This compoundL1210 (murine leukemia)Complete Growth Inhibition0.5 µg/ml
This compoundL6 (rat myoblast)IC50259 nM
Lefleuganan (derivative)L6 (rat myoblast)IC501563 nM
This compoundMiceLD50 (intraperitoneal)1.8 mg/kg
Leucinostatin BMiceLD50 (intraperitoneal)1.8 mg/kg
This compoundMiceLD50 (oral)5.4 mg/kg
Leucinostatin BMiceLD50 (oral)6.3 mg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing and mitigating the cytotoxicity of this compound.

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Assessment of Mitochondrial Membrane Potential

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential of control cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MitoTracker Red CMXRos or JC-1 dye

  • Fluorescence microscope or flow cytometer

  • PBS

Procedure:

  • Cell Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle control.

  • Dye Loading: After treatment, remove the medium and wash the cells with PBS. Incubate the cells with MitoTracker Red CMXRos (e.g., 100 nM) or JC-1 (e.g., 2 µM) in pre-warmed medium for 15-30 minutes at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells twice with pre-warmed PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A decrease in red fluorescence (for MitoTracker) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.

    • Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

cluster_0 This compound Mechanism of Action LA This compound Mito Mitochondrion LA->Mito IMM Inner Mitochondrial Membrane LA->IMM Disrupts Potential ATPsynthase ATP Synthase (F0 subunit) LA->ATPsynthase Binds to & Inhibits Mito->IMM IMM->ATPsynthase Disruption Membrane Destabilization IMM->Disruption Inhibition ATP Synthesis Inhibition ATPsynthase->Inhibition

Mechanism of this compound cytotoxicity.

Start High Cytotoxicity Observed in Control Cells? Conc Is Concentration Optimized? Start->Conc Time Is Exposure Time Minimized? Conc->Time Yes Sol_Conc Perform Dose-Response Curve & Use Lower Conc. Conc->Sol_Conc No Analog Are Less Toxic Analogs Available? Time->Analog Yes Sol_Time Reduce Incubation Time Time->Sol_Time No Sol_Analog Test Synthetic Analogs Analog->Sol_Analog Yes Sol_Continue Proceed with Optimized Protocol Analog->Sol_Continue No Sol_Conc->Time Sol_Time->Analog Sol_Analog->Sol_Continue

Troubleshooting decision tree for unexpected cytotoxicity.

References

how to prevent Leucinostatin A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucinostatin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help you overcome challenges with this compound precipitation in aqueous solutions during your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses the common issue of this compound precipitation in aqueous solutions, a frequent challenge owing to its hydrophobic nature. Follow these steps to identify the cause and effectively resolve the problem.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media

Scenario: A precipitate forms instantly when the this compound stock solution (e.g., in DMSO) is added to your aqueous experimental buffer or cell culture medium.

Primary Cause: This is typically a "solvent-shift" effect. This compound is soluble in the concentrated organic stock but crashes out upon rapid dilution into the aqueous environment where its solubility is limited.[1]

Potential Cause Recommended Solution
High Stock Solution Concentration Prepare a lower concentration stock solution (e.g., 1 mg/mL instead of 10 mg/mL) in the chosen organic solvent. This will require a larger volume to be added to the aqueous phase, but it can reduce the localized concentration shock.
Rapid Dilution Add the this compound stock solution dropwise to the aqueous buffer or medium while gently vortexing or swirling. This gradual introduction helps to avoid localized high concentrations that trigger immediate precipitation.
Final Organic Solvent Concentration Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, ideally below 1% for most cell-based assays, to avoid solvent-induced artifacts and toxicity.
Temperature of Aqueous Solution Pre-warm your buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Some compounds are less soluble at lower temperatures.
Issue 2: Delayed Precipitation or Cloudiness in Solution

Scenario: The this compound solution is initially clear but becomes cloudy or a precipitate forms after a period of incubation (hours to days).

Primary Cause: This may be due to the gradual aggregation of the hydrophobic peptide over time, changes in the solution's pH, or interactions with components in the medium.

Potential Cause Recommended Solution
Peptide Aggregation Consider the inclusion of solubility enhancers. Non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) at low, non-toxic concentrations can help maintain the solubility of hydrophobic peptides. The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic regions of this compound, enhancing its aqueous solubility.
pH Instability Ensure your aqueous solution is well-buffered to the desired pH. The solubility of peptides can be significantly influenced by pH, with minimum solubility often occurring at the isoelectric point (pI). While the pI of this compound is not readily published, adjusting the pH away from its likely pI may improve solubility.
Interaction with Media Components If working with cell culture media, serum proteins can sometimes interact with and precipitate peptides. Consider reducing the serum concentration if experimentally feasible, or initially treating cells in a serum-free medium for a short duration before adding serum-containing medium.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

A1: this compound has good solubility in several organic solvents.[1] Dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF) are all suitable choices for preparing concentrated stock solutions. For biological experiments, DMSO is a common choice due to its miscibility with water and relatively low toxicity at low final concentrations (typically <1% v/v).

Q2: What is the known solubility of this compound?

A2: Quantitative solubility data in purely aqueous solutions is not well-documented due to its hydrophobic nature. However, its solubility in common organic solvents is reported.

Solvent Reported Solubility
Dimethyl sulfoxide (DMSO)10 mg/mL
N,N-Dimethylformamide (DMF)10 mg/mL
Ethanol10 mg/mL
Methanol10 mg/mL
WaterLimited/Insoluble

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended due to its limited water solubility. The preferred method is to first dissolve this compound in a minimal amount of a suitable organic solvent to create a concentrated stock solution, which is then carefully diluted into the aqueous buffer.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of peptides like this compound is often pH-dependent. While a specific pH-solubility profile for this compound is not available, peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values above or below the pI. Experimentally testing a range of pH values for your buffer system may help identify optimal conditions for solubility.

Q5: Are there any additives that can help keep this compound in solution?

A5: Yes, several excipients can be used to enhance the solubility of hydrophobic peptides:

  • Co-solvents: A small percentage of an organic solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility.

  • Surfactants: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to prevent aggregation.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a concentration of 10 mg/mL. For example, add 100 µL of DMSO to 1 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell Culture

This protocol provides a best-practice method for diluting a DMSO stock solution of this compound into cell culture medium to minimize precipitation. A study on this compound derivatives used a similar approach of dissolving the peptide in a water/methanol mixture before dilution into a phosphate buffer.

Materials:

  • 10 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium (serum-free or serum-containing, as per your experimental design)

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture medium. Important: Ensure the final DMSO concentration remains below the tolerance level for your cell line (typically ≤ 0.5% v/v).

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • If the solution remains clear, it is ready for use in your cell culture experiment. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation stock1 Weigh this compound stock2 Add DMSO (e.g., to 10 mg/mL) stock1->stock2 stock3 Vortex/Sonicate to Dissolve stock2->stock3 stock4 Aliquot and Store at -20°C/-80°C stock3->stock4 work2 Thaw Stock Solution stock4->work2 Use one aliquot work1 Pre-warm Aqueous Medium work3 Add Stock Dropwise to Medium with Gentle Mixing work1->work3 work2->work3 work4 Visually Inspect for Precipitation work3->work4 work5 Ready for Experiment work4->work5

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? q1 High Stock Concentration? start->q1 Yes, Immediately q4 Aggregation Over Time? start->q4 Yes, After Time a1 Lower Stock Concentration q1->a1 Yes q2 Rapid Dilution? q1->q2 No a1->q2 a2 Add Dropwise with Mixing q2->a2 Yes q3 Final DMSO > 1%? q2->q3 No a2->q3 a3 Reduce Final DMSO % q3->a3 Yes end_node Solution Clear q3->end_node No a3->end_node a4 Add Surfactant or Cyclodextrin q4->a4 Yes q5 pH Instability? q4->q5 No a4->q5 a5 Ensure Proper Buffering q5->a5 Yes q6 Media Component Interaction? q5->q6 No a5->q6 a6 Test in Serum-Free Medium q6->a6 Yes q6->end_node No a6->end_node

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Refining Leucinostatin A Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Leucinostatin A dosage for in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in mice?

A1: this compound is known to be a potent mycotoxin with significant toxicity. The LD50 in mice has been reported to be approximately 1.1 mg/kg to 1.8 mg/kg via intraperitoneal (i.p.) injection and 5.4 mg/kg to 6.3 mg/kg via oral administration.[1] Due to its toxicity, careful dose-finding studies are crucial.

Q2: What is the primary mechanism of action of this compound?

A2: this compound primarily targets mitochondria.[2][3] It acts as an inhibitor of mitochondrial ATP synthase and an uncoupler of oxidative phosphorylation, disrupting cellular energy metabolism.[4] At lower concentrations, it specifically inhibits ATP synthase, while at higher concentrations, it acts as an uncoupler.[4] Additionally, it has been shown to inhibit the expression of insulin-like growth factor I (IGF-I) in prostate stromal cells.

Q3: What are the common signs of toxicity to monitor in animal models treated with this compound?

A3: Common signs of toxicity in mice can include reduced activity, salivation, breathing difficulties, nervous convulsions, and limb paralysis at high doses. Other general indicators of toxicity may include weight loss, changes in organ weight (e.g., liver, kidney), and alterations in hematological and biochemical parameters.

Q4: What are suitable vehicle solutions for administering this compound in vivo?

A4: this compound has limited water solubility. It is soluble in organic solvents like ethanol, methanol, DMF, and DMSO. For in vivo administration, a common approach is to dissolve it in a solvent like DMSO and then dilute it with a suitable vehicle such as PEG300 and ethanol. One study reported using a solvent comprising 50% DMSO, 40% PEG300, and 10% ethanol for oral administration in mice.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or severe toxicity at initial doses. The starting dose is too close to the reported LD50. Animal strain or health status may increase sensitivity.Start with a much lower dose (e.g., 10-20% of the reported LD50) and perform a dose-escalation study. Ensure animals are healthy and of a consistent age and weight. Monitor for early signs of toxicity.
Lack of therapeutic efficacy. The dose is too low. Poor bioavailability with the chosen administration route. The compound is not reaching the target tissue in sufficient concentrations.Increase the dose in a stepwise manner, carefully monitoring for toxicity. Consider a different administration route (e.g., i.p. vs. oral) that may offer better bioavailability. Analyze compound levels in plasma and target tissues if possible.
Precipitation of the compound upon injection. The vehicle solution is not optimal for maintaining solubility upon dilution in physiological fluids.Optimize the vehicle formulation. Increase the proportion of co-solvents like PEG or Tween 80. Prepare the formulation fresh before each use. Consider nanoformulations to improve solubility and stability.
Inconsistent results between animals. Variability in drug administration (e.g., injection volume, gavage technique). Differences in individual animal metabolism or health.Ensure consistent and accurate administration techniques. Randomize animals into treatment groups. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: Reported LD50 of this compound in Mice

Administration RouteLD50 (mg/kg)Reference
Intraperitoneal (i.p.)1.1 - 1.8
Oral (p.o.)5.4 - 6.3

Table 2: Examples of In Vivo Dosing Regimens for this compound and Derivatives

CompoundAnimal ModelDisease ModelDosageAdministration RouteFrequencyOutcomeReference
This compoundNude MiceProstate Cancer (co-inoculated with PrSC)Not specifiedNot specifiedNot specifiedSignificantly suppressed tumor growth
This compoundNMRI MiceTrypanosoma brucei4 x 0.3 mg/kgi.p.Not specifiedDid not cure, but increased survival
Leucinostatin BNMRI MiceTrypanosoma brucei4 x 0.3 mg/kgi.p.Not specifiedCurative effects
Leucinostatin BNMRI MiceTrypanosoma brucei4 x 1.0 mg/kgi.p.Not specifiedCurative effects
Derivative 2NMRI MiceTrypanosoma brucei3 mg/kgi.p.Twice a day for 4 daysProlonged survival
Derivative 2NMRI MiceTrypanosoma brucei30 mg/kgp.o.Once a day for 4 daysActive, prolonged survival
Derivative 4NMRI MiceTrypanosoma brucei3 mg/kgi.p.Twice a day for 2 daysProlonged survival

Experimental Protocols

Detailed Methodology for a Generic In Vivo Efficacy Study

  • Animal Model: Select an appropriate animal model (e.g., specific mouse or rat strain) relevant to the disease under investigation. Ensure animals are of a specific age and weight range and are acclimatized to the facility for at least one week before the experiment.

  • Compound Preparation:

    • This compound is sparingly soluble in water.

    • Prepare a stock solution in a suitable solvent such as DMSO.

    • For administration, dilute the stock solution in a vehicle appropriate for the chosen route. A potential oral gavage vehicle is a mixture of DMSO, PEG300, and ethanol (e.g., 50:40:10 v/v/v). For intraperitoneal injection, further dilution in saline or PBS may be necessary, but care must be taken to avoid precipitation.

  • Dose and Administration:

    • Based on literature and the LD50 values, determine a starting dose. A dose-finding study is highly recommended.

    • Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal injection or oral gavage). Ensure accurate dosing based on individual animal body weight.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

    • At the end of the study, collect blood for hematological and biochemical analysis.

    • Collect tissues for histopathological examination and to assess therapeutic efficacy (e.g., tumor size, parasite load).

Signaling Pathway Diagrams

LeucinostatinA_Mitochondrial_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexII Complex II ComplexIV Complex IV H_plus_gradient Proton Gradient (Δψm) ComplexIV->H_plus_gradient H+ pumping ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP H_plus_gradient->ATP_Synthase H+ flow Leucinostatin_A This compound Leucinostatin_A->ATP_Synthase Inhibition Leucinostatin_A->H_plus_gradient Uncoupling (dissipation) ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound's impact on mitochondrial respiration.

LeucinostatinA_IGF1_Pathway cluster_PrSC cluster_PCC Leucinostatin_A This compound IGF1_expression IGF-I Gene Expression Leucinostatin_A->IGF1_expression Inhibition PrSC Prostate Stromal Cell (PrSC) PrSC->IGF1_expression Prostate_Cancer_Cell Prostate Cancer Cell IGF1 IGF-I IGF1_expression->IGF1 IGF1R IGF-I Receptor IGF1->IGF1R Binds Prostate_Cancer_Cell->IGF1R Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) IGF1R->Signaling Growth Cell Growth & Proliferation Signaling->Growth

Caption: this compound's inhibition of IGF-I signaling.

References

Technical Support Center: Overcoming Resistance to Leucinostatin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Leucinostatin A, particularly concerning the emergence of microbial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a peptide antibiotic that exhibits a dual mechanism of action. Primarily, it targets the mitochondria of susceptible organisms, acting as an uncoupler of oxidative phosphorylation. This disruption of the mitochondrial membrane potential inhibits ATP synthesis, leading to a rapid depletion of cellular energy.[1] At higher concentrations, this compound can also cause direct damage to the cell membrane, leading to leakage of cellular contents and cell lysis.[2]

Q2: Against which types of microbial strains is this compound effective?

A2: this compound demonstrates broad-spectrum activity against a variety of microorganisms. It is particularly potent against Gram-positive bacteria and various fungal pathogens.[3] Its efficacy against Gram-negative bacteria is generally lower. Additionally, it has shown very high potency against certain protozoa, such as Plasmodium falciparum and Trypanosoma brucei.[3]

Q3: My microbial strain, which was initially sensitive to this compound, now shows increased resistance. What are the possible mechanisms?

A3: While specific resistance mechanisms to this compound are not yet extensively documented, based on resistance to other antimicrobial peptides and mitochondrial uncouplers, the likely mechanisms are:

  • Alteration of Cell Membrane Composition: The resistant strain may have altered the lipid composition of its cell membrane. This can reduce the initial electrostatic interaction with this compound, hindering its ability to insert into the membrane and reach the mitochondria.

  • Upregulation of Efflux Pumps: The microbial strain might have increased the expression of multidrug resistance (MDR) efflux pumps. These pumps are transmembrane proteins that can actively transport this compound out of the cell, preventing it from reaching its mitochondrial target at a sufficient concentration.

  • Enzymatic Degradation: Although less common for this class of peptides, the resistant strain could potentially produce proteases that degrade this compound, inactivating it before it can exert its effect.

Q4: Can I use this compound in combination with other antimicrobial agents?

A4: Yes, combination therapy is a highly recommended strategy, especially for combating resistant strains. Combining this compound with a conventional antibiotic that has a different mechanism of action can lead to synergistic effects. This compound's ability to permeabilize cell membranes can enhance the uptake of the second antibiotic, restoring its efficacy against a resistant strain.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against the target microbial strain over successive experiments. Development of acquired resistance.1. Verify Resistance: Re-run the MIC assay with a fresh, confirmed sensitive strain to rule out issues with the this compound stock solution.2. Investigate Mechanism: Consider experiments to probe the resistance mechanism, such as testing for efflux pump activity.3. Implement Combination Therapy: Perform a checkerboard assay to identify synergistic combinations with other antibiotics.
High variability in experimental results, such as inconsistent MIC values. 1. Peptide Adsorption: this compound, being a hydrophobic peptide, may adsorb to plastic surfaces of labware.2. Inoculum Variability: Inconsistent starting concentrations of the microbial culture.1. Use low-protein-binding labware for all experiments involving this compound.2. Standardize the inoculum preparation carefully, ensuring a consistent cell density for each experiment.
This compound appears to be less effective than expected based on literature values. 1. Degradation of Stock Solution: Improper storage of this compound can lead to degradation.2. Strain-Specific Sensitivity: The microbial strain you are using may be intrinsically less sensitive.1. Prepare fresh stock solutions of this compound and store them under recommended conditions (typically at -20°C or below).2. Test this compound against a known sensitive control strain to benchmark its activity.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Microorganisms
OrganismTypeActivity MetricConcentrationReference
Gram-positive bacteriaBacteriaMIC2.5 - 100 µM[3]
Various FungiFungiMIC10 - 25 µM
Plasmodium falciparumProtozoaIC500.4 - 0.9 nM
Trypanosoma bruceiProtozoaIC502.8 nM
Trypanosoma brucei bruceiProtozoaIC500.4 nM
Human nucleated cellsMammalianIC50~47 nM
Table 2: Illustrative Example of Synergistic Activity of an Efflux Pump Inhibitor (EPI) with an Antibiotic against a Resistant Bacterial Strain

Note: This table presents data for the efflux pump inhibitor Verapamil in combination with Isoniazid against Mycobacterium tuberculosis as a representative example of how an EPI can restore antibiotic susceptibility. Similar principles may apply to this compound, but specific data is not yet available.

M. tuberculosis IsolateMIC of Isoniazid (µg/mL)MIC of Isoniazid with Verapamil (µg/mL)Fold Decrease in MIC
Isolate 1 (Resistant)>101.25>8
Isolate 2 (Resistant)>102.5>4
Isolate 3 (Resistant)50.6258
Isolate 4 (Sensitive)0.250.06254

Data adapted from studies on efflux pump inhibition in M. tuberculosis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for this compound

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microbial strain.

Materials:

  • This compound

  • Sterile 96-well microtiter plates (low-protein-binding)

  • Microbial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile diluent for this compound (e.g., DMSO or ethanol)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in the appropriate solvent to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In the 96-well plate, perform serial twofold dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

  • Prepare Inoculum: Dilute the microbial culture in broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate the Plate: Add the standardized inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation: Incubate the plate under conditions suitable for the growth of the microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antimicrobial agent.

Materials:

  • This compound

  • Second antimicrobial agent

  • Materials listed for the MIC assay

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute this compound along the x-axis (columns) and the second antimicrobial agent along the y-axis (rows).

  • Inoculate the Plate: Add the standardized microbial inoculum to all wells containing the drug combinations.

  • Incubation: Incubate the plate under appropriate growth conditions.

  • Determine MICs of Combinations: After incubation, determine the MIC of each drug in the presence of the other.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the Results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or Indifference

    • FIC Index > 4: Antagonism

Visualizations

G cluster_workflow Experimental Workflow: Checkerboard Assay prep_A Prepare Serial Dilutions of this compound (Drug A) plate Create 2D Dilution Matrix in 96-Well Plate prep_A->plate prep_B Prepare Serial Dilutions of Second Antimicrobial (Drug B) prep_B->plate inoculate Inoculate with Standardized Microbial Suspension plate->inoculate incubate Incubate under Optimal Growth Conditions inoculate->incubate read Determine MICs of Each Combination incubate->read calculate Calculate FIC Index read->calculate interpret Interpret Synergy, Additive, or Antagonism calculate->interpret

Caption: Workflow for the checkerboard synergy assay.

G cluster_pathway Hypothesized Resistance Mechanisms to this compound cluster_resistance Resistance Mechanisms Leucinostatin This compound Membrane Microbial Cell Membrane Leucinostatin->Membrane Interaction Mitochondria Mitochondrion Membrane->Mitochondria Cellular Entry ATP ATP Synthesis Inhibition Mitochondria->ATP Disruption of Membrane Potential Membrane_Alteration Altered Membrane Composition Membrane_Alteration->Membrane Reduces Interaction Efflux Upregulated Efflux Pumps Efflux->Leucinostatin Expels Drug

Caption: Potential mechanisms of resistance to this compound.

References

Technical Support Center: Quality Control for Synthetic Leucinostatin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Leucinostatin A analogs. The information is designed to address common issues encountered during experimental procedures and quality control analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control methods for synthetic this compound analogs?

A1: The primary quality control methods for synthetic this compound analogs, like other synthetic peptides, involve a combination of chromatographic and spectrometric techniques to ensure the identity, purity, and quantity of the desired product. The most critical methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.[1]

  • Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized analog, which verifies its identity. It can also be used to identify impurities by their mass-to-charge ratio.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of the peptide in solution, confirming the correct folding and conformation, which is crucial for biological activity.[2]

  • Amino Acid Analysis (AAA): This method is used to determine the amino acid composition and quantify the net peptide content.[1]

Q2: What are the common impurities found in synthetic this compound analogs?

A2: Impurities in synthetic peptides like this compound analogs can arise during solid-phase peptide synthesis (SPPS).[3] Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.

  • Truncation Sequences: Shorter peptide fragments resulting from incomplete synthesis.

  • Incompletely Deprotected Sequences: Peptides with protecting groups still attached to amino acid side chains.

  • Oxidation Products: Certain amino acid residues, such as methionine or tryptophan, are susceptible to oxidation.

  • Racemization: Epimerization of amino acids during synthesis, leading to diastereomeric impurities.

  • Side-Chain Modifications: Unwanted chemical modifications of amino acid side chains.

  • Residual Solvents and Reagents: Traces of chemicals used during synthesis and purification, such as trifluoroacetic acid (TFA).

Q3: Why is the structural confirmation of this compound analogs particularly important?

A3: this compound and its analogs possess a defined three-dimensional structure, typically an α-helix, which is critical for their biological activity. These peptides contain several uncommon amino acids, such as cis-4-methyl-L-proline and (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD). Therefore, confirming the correct primary sequence and the overall conformation by techniques like NMR is essential to ensure that the synthetic analog will have the intended biological function, which involves interaction with mitochondrial membranes.

Q4: How does the hydrophobicity of this compound analogs affect their analysis?

A4: this compound analogs are often hydrophobic, which can present challenges during purification and analysis. Hydrophobic peptides may exhibit poor solubility in aqueous solutions and can aggregate. In RP-HPLC, strong retention on the column may occur, requiring optimization of the mobile phase gradient and potentially the use of organic modifiers to achieve good peak shape and resolution.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Broad or Tailing Peaks - Secondary interactions with the stationary phase.- Poor solubility of the peptide in the mobile phase.- Column overload.- Use a mobile phase with an ion-pairing agent like TFA.- Optimize the mobile phase composition (e.g., increase organic solvent percentage).- Reduce the sample injection volume or concentration.
Split Peaks - Clogged frit or column contamination.- Incompatibility between injection solvent and mobile phase.- Flush the column or replace the frit.- Dissolve the sample in the initial mobile phase if possible.
Poor Resolution - Inappropriate mobile phase gradient.- Unsuitable column chemistry.- Optimize the gradient slope for better separation.- Try a column with a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides).
Ghost Peaks - Carryover from a previous injection.- Contamination in the mobile phase or system.- Run blank injections to identify the source of carryover.- Use fresh, high-purity solvents for the mobile phase.
Mass Spectrometry Analysis Issues
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity - Ion suppression by TFA from HPLC mobile phase.- Poor ionization of the peptide.- Use a mobile phase with a more MS-friendly modifier like formic acid.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow).
Unexpected Mass Peaks - Presence of impurities (e.g., deletion sequences, protecting groups).- Formation of adducts (e.g., sodium, potassium).- Analyze the mass differences to identify potential impurities.- Use high-purity solvents and check for sources of salt contamination.
Complex Fragmentation Pattern - In-source fragmentation.- Multiple charge states.- Optimize the cone voltage to minimize in-source fragmentation.- Deconvolute the spectrum to identify the different charge states.

Data Presentation

Table 1: Representative Analytical Data for a Synthetic this compound Analog
ParameterExpected Value/RangeMethod
Purity > 95%RP-HPLC (214 nm)
Molecular Weight Theoretical MW ± 1 DaESI-MS
Amino Acid Composition Conforms to theoretical ratioAmino Acid Analysis
Net Peptide Content 70-90%Amino Acid Analysis
Appearance White to off-white lyophilized powderVisual Inspection
Table 2: Common Adducts Observed in Mass Spectrometry of Peptides
AdductMass Shift (Da)
Sodium+22
Potassium+38
Acetonitrile+41
Trifluoroacetic acid+114

Experimental Protocols

RP-HPLC for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific analog.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30-40 °C.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent at a concentration of 1 mg/mL.

LC-MS for Identity Confirmation
  • LC System: Couple an HPLC system with the conditions described above to a mass spectrometer. It is advisable to use a mobile phase with 0.1% formic acid instead of TFA to minimize ion suppression.

  • Mass Spectrometer: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Scan Range: A range that covers the expected mass-to-charge (m/z) ratios of the peptide and potential impurities (e.g., 400-2000 m/z).

  • Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the peptide and identify any impurity peaks.

NMR for Structural Elucidation
  • Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH). The concentration should be high enough to obtain a good signal-to-noise ratio.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

  • Experiments:

    • 1D ¹H NMR: To get an overview of the proton signals.

    • 2D COSY (Correlation Spectroscopy): To identify spin-coupled protons within amino acid residues.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which provides information about the peptide's 3D structure.

    • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, these experiments provide information on the carbon and nitrogen backbone and side chains.

  • Data Analysis: Assign the resonances to specific protons in the peptide sequence and use the NOE constraints to calculate a 3D structure.

Visualizations

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Purity Analysis (RP-HPLC) Lyophilization->Purity Identity Identity Confirmation (MS) Lyophilization->Identity Structure Structural Analysis (NMR) Lyophilization->Structure Quantity Quantification (AAA) Lyophilization->Quantity Final_Product Released Product Purity->Final_Product >95% Pure Identity->Final_Product Correct Mass Structure->Final_Product Correct Conformation Quantity->Final_Product Known Content

Caption: General quality control workflow for synthetic peptides.

HPLC_Troubleshooting Start HPLC Analysis Issue Problem Problem Start->Problem Identify Peak Shape Action_Broad Check for: - Secondary Interactions - Poor Solubility - Column Overload Problem->Action_Broad Broad/Tailing Peaks Action_Split Check for: - Clogged Frit - Solvent Mismatch Problem->Action_Split Split Peaks Action_Resolution Check for: - Suboptimal Gradient - Wrong Column Problem->Action_Resolution Poor Resolution Action Action Solution Solution Solution_Optimize Improved Peak Shape Action_Broad->Solution_Optimize Optimize Mobile Phase or Reduce Load Solution_Flush Single Peak Action_Split->Solution_Flush Flush/Replace Frit or Adjust Solvent Solution_Gradient Better Separation Action_Resolution->Solution_Gradient Optimize Gradient or Change Column

Caption: Troubleshooting guide for common HPLC peak shape issues.

Leucinostatin_MoA cluster_cell Target Cell cluster_mito Mitochondrial Inner Membrane Leucinostatin This compound Analog Mitochondrion Mitochondrion Leucinostatin->Mitochondrion Membrane Membrane Destabilization Mitochondrion->Membrane interacts with ATP_Synthase ATP Synthase Mitochondrion->ATP_Synthase interacts with Proton_Gradient Dissipation of Proton Gradient Membrane->Proton_Gradient ATP_Production Decreased ATP Production ATP_Synthase->ATP_Production inhibition leads to Proton_Gradient->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death leads to

Caption: Proposed mechanism of action for this compound analogs.

References

Technical Support Center: Mitigating the Impact of Leucinostatin A on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin A. The focus is on mitigating the unintended impact of this potent peptaibiotic on non-target organisms and the environment.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on preventing environmental contamination and effects on non-target organisms.

Unexpected Effects on In Vitro Co-cultures or Microbiome Studies

Problem: You observe a decline in the viability or changes in the behavior of non-target cells or microorganisms in your experiments.

Possible Cause: this compound is a broad-spectrum bioactive compound with known antimicrobial and cytotoxic properties. Cross-contamination or leaching from a primary treatment area may be affecting non-target organisms in your experimental setup.

Troubleshooting Steps:

  • Verify Experimental Setup: Ensure that your experimental design includes appropriate negative controls to distinguish the effects of this compound from other experimental variables.

  • Prevent Cross-Contamination: Use dedicated labware and sterile techniques when handling this compound.

  • Assess Dosing Accuracy: Re-evaluate your calculations and dilution series to ensure you are using the intended concentration.

  • Consider Indirect Effects: In complex systems like soil microcosm studies, this compound can alter the microbial community structure, which may indirectly affect other organisms. One study on the application of Purpureocillium lilacinum fermentation products, a source of leucinostatins, showed a trend towards reduced microbial diversity in the soil[1][2].

Concerns Regarding Disposal of this compound-Containing Waste

Problem: You are unsure about the appropriate method for disposing of liquid and solid waste containing this compound to prevent harm to the environment.

Solution: this compound is a mycotoxin and should be treated as hazardous chemical waste[3][4].

Recommended Disposal Protocol:

  • Segregate Waste: Collect all this compound-containing waste (e.g., unused media, contaminated labware, stock solutions) in clearly labeled, leak-proof containers designated for hazardous chemical waste.

  • Inactivation (for liquid waste): While specific degradation pathways for this compound in a laboratory setting are not well-documented, a general approach for peptide antibiotics is chemical inactivation.

    • Autoclaving is generally not sufficient to degrade many heat-stable antibiotics and should not be solely relied upon for this compound waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for approved chemical inactivation protocols for mycotoxins or peptide-based toxins. A common method involves treatment with a strong oxidizing agent or hydrolysis under acidic or basic conditions, followed by neutralization. Always perform a pilot test on a small scale under a fume hood with appropriate personal protective equipment (PPE).

  • Final Disposal: After inactivation (if applicable and approved), dispose of the waste through your institution's hazardous waste management program.

Section 2: Frequently Asked Questions (FAQs)

General Information
  • What is this compound and what is its mechanism of action? this compound is a non-ribosomally synthesized peptide antibiotic produced by fungi such as Purpureocillium lilacinum[5]. Its primary mode of action is the destabilization of the inner mitochondrial membrane, leading to the inhibition of ATP synthase and uncoupling of oxidative phosphorylation.

  • What are the known toxic effects of this compound? this compound exhibits a broad range of biological activities, including antifungal, antibacterial, antiprotozoal, and cytotoxic effects. It is highly toxic to a variety of organisms.

Environmental Impact
  • What is the likely environmental fate of this compound if released? Direct studies on the environmental persistence, sorption, leaching, and degradation of this compound are limited. However, as a product of a soil-dwelling fungus used in biocontrol, it is expected to be introduced into the soil environment. Its mobility and persistence will likely be influenced by soil type, organic matter content, pH, and microbial activity.

  • What are the potential impacts of this compound on soil microorganisms? While specific studies on purified this compound are scarce, the application of Purpureocillium lilacinum products, which contain leucinostatins, has been shown to potentially reduce soil microbial diversity. Due to its broad-spectrum antimicrobial activity, this compound could negatively impact beneficial soil microorganisms, including nitrogen-fixing bacteria and mycorrhizal fungi.

  • Is this compound toxic to aquatic organisms? There is a lack of specific ecotoxicological data for this compound in aquatic ecosystems. However, other cyclic peptides produced by microorganisms, such as microcystins from cyanobacteria, are known to be highly toxic to aquatic life. Given its membrane-disrupting mechanism of action, it is prudent to assume that this compound could pose a significant risk to aquatic organisms.

Mitigation and Experimental Protocols
  • How can I mitigate the impact of this compound on non-target organisms in my experiments?

    • Use the lowest effective concentration: Determine the minimum concentration of this compound required to achieve your desired effect on the target organism to minimize off-target impacts.

    • Employ targeted delivery systems: If possible, use methods that deliver this compound directly to the target organism or location to reduce exposure to the wider environment.

    • Incorporate mitigation measures in experimental design: For soil-based studies, consider including bioaugmentation with beneficial microbes that may be less susceptible or could potentially degrade this compound.

  • Are there any known methods to neutralize or degrade this compound? Specific bioremediation or chemical degradation pathways for this compound have not been extensively studied. However, general principles of pesticide and mycotoxin degradation may apply. These can include microbial degradation, photodegradation, and chemical hydrolysis under specific pH and temperature conditions.

  • How can I test for the presence and concentration of this compound in environmental samples (soil, water)? Analytical methods for detecting this compound in complex matrices like soil and water typically involve:

    • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction.

    • Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.

    • It is crucial to use matrix-matched standards for accurate quantification in complex environmental samples to account for matrix effects.

Section 3: Data and Protocols

Quantitative Toxicity Data
Organism/Cell LineAssayValueReference
Trypanosoma bruceiIC502.8 nM
Gram-positive bacteriaMIC2.5–100 μM
FungiMIC10–25 μM
MiceLD50 (intraperitoneal)1.8 mg/kg
MiceLD50 (oral)5.4 to 6.3 mg/kg
Crassostrea gigas (embryos)EC50 (for related peptaibols)10 to 64 nM
Experimental Protocols

Protocol 3.2.1: General Soil Ecotoxicity Bioassay

This protocol provides a general framework for assessing the impact of this compound on soil organisms. Specific parameters should be optimized based on the test organism and research question.

  • Soil Preparation: Use a standardized artificial soil or a well-characterized natural soil. If using natural soil, analyze its physicochemical properties (pH, organic matter content, texture).

  • Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the soil to achieve the desired final concentrations. Include a solvent-only control and a negative control (no treatment). Mix thoroughly to ensure homogenous distribution.

  • Test Organisms: Introduce the test organisms (e.g., earthworms like Eisenia fetida, springtails like Folsomia candida, or specific microbial inoculants) to the spiked soil.

  • Incubation: Maintain the test systems under controlled conditions (temperature, humidity, light) appropriate for the test organism.

  • Endpoint Measurement: After the specified exposure period, assess the relevant endpoints. For invertebrates, this could be survival, reproduction, or growth. For microbial communities, this could involve measuring enzyme activities, respiration rates, or changes in community structure via sequencing.

  • Data Analysis: Determine the ECx (e.g., EC50) or NOEC/LOEC values.

Protocol 3.2.2: General Aquatic Ecotoxicity Bioassay

This protocol provides a general framework for assessing the impact of this compound on aquatic organisms.

  • Test Solution Preparation: Prepare a stock solution of this compound. Create a dilution series in the appropriate test medium (e.g., reconstituted freshwater). Include a solvent control and a negative control.

  • Test Organisms: Use standard test organisms representing different trophic levels, such as algae (Raphidocelis subcapitata), invertebrates (Daphnia magna), and fish (e.g., zebrafish embryos, Danio rerio).

  • Exposure: Place the test organisms in the test solutions under controlled conditions (temperature, light cycle, feeding regime).

  • Endpoint Measurement: Observe the organisms at regular intervals and record endpoints such as mortality (for acute tests) or inhibition of growth, reproduction, or mobility (for chronic tests).

  • Data Analysis: Calculate the LC50/EC50 for acute tests or NOEC/LOEC for chronic tests.

Section 4: Visualizations

LeucinostatinA_Impact_Pathway cluster_source Source & Release cluster_environment Environmental Compartments cluster_impact Potential Non-Target Impacts This compound This compound Lab Experiments Lab Experiments This compound->Lab Experiments Biocontrol Application Biocontrol Application This compound->Biocontrol Application Soil Soil Lab Experiments->Soil Accidental Release / Improper Disposal Water Water Lab Experiments->Water Accidental Release / Improper Disposal Biocontrol Application->Soil Soil->Water Leaching / Runoff Soil Microbiome Disruption Soil Microbiome Disruption Soil->Soil Microbiome Disruption Beneficial Invertebrate Harm Beneficial Invertebrate Harm Soil->Beneficial Invertebrate Harm Aquatic Organism Toxicity Aquatic Organism Toxicity Water->Aquatic Organism Toxicity

Caption: Logical flow of this compound from source to potential environmental impact.

Mitigation_Workflow Start Start Experiment Planning Experiment Planning Start->Experiment Planning Risk Assessment Risk Assessment Experiment Planning->Risk Assessment Consider non-target effects Implement Controls Implement Controls Risk Assessment->Implement Controls Lowest effective dose, containment Conduct Experiment Conduct Experiment Implement Controls->Conduct Experiment Waste Management Waste Management Conduct Experiment->Waste Management Segregate hazardous waste Decontaminate & Dispose Decontaminate & Dispose Waste Management->Decontaminate & Dispose Follow institutional protocol End End Decontaminate & Dispose->End Signaling_Pathway_Toxicity This compound This compound Mitochondrial Inner Membrane Mitochondrial Inner Membrane This compound->Mitochondrial Inner Membrane destabilizes ATP Synthase ATP Synthase This compound->ATP Synthase inhibits Proton Motive Force Proton Motive Force Mitochondrial Inner Membrane->Proton Motive Force dissipates ATP Production ATP Production ATP Synthase->ATP Production catalyzes Proton Motive Force->ATP Production drives Cellular Respiration Cellular Respiration ATP Production->Cellular Respiration is uncoupled from Cell Death / Dysfunction Cell Death / Dysfunction ATP Production->Cell Death / Dysfunction decreased Cellular Respiration->Cell Death / Dysfunction

References

Validation & Comparative

A Comparative Analysis of Leucinostatin A and Other Ionophores: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Leucinostatin A with other well-known ionophores: Valinomycin, Nigericin, and Ionomycin. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways to offer an objective resource for researchers in drug discovery and development.

Introduction to Ionophores

Ionophores are lipid-soluble molecules that transport ions across biological membranes. Their ability to disrupt ion gradients makes them potent bioactive compounds with a wide range of applications, from antibiotics to anticancer agents. This guide focuses on this compound, a non-ribosomal peptide with complex biological activities, and compares its efficacy to three other widely studied ionophores:

  • This compound: A peptide antibiotic that exhibits a dual role, acting as a weak ionophore and an inhibitor of mitochondrial ATP synthase.[1] It demonstrates broad bioactivity against various cancer cell lines, bacteria, and fungi.[2][3]

  • Valinomycin: A cyclododecadepsipeptide antibiotic that selectively transports potassium (K+) ions across membranes, leading to the dissipation of the membrane potential.[4][5]

  • Nigericin: A polyether antibiotic that functions as a K+/H+ antiporter, disrupting both ion and pH homeostasis.

  • Ionomycin: A potent and selective calcium (Ca2+) ionophore that is widely used to raise intracellular Ca2+ levels and study calcium signaling.

Comparative Efficacy: Cytotoxicity

The cytotoxic effects of these ionophores have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative IC50 Values of Ionophores Against Various Cancer Cell Lines

IonophoreCell LineIC50 (µM)Reference
This compound K562 (Human myelogenous leukemia)0.047
HeLa (Human cervical cancer)~0.04
Jurkat (Human T-cell leukemia)Not explicitly found, but cytotoxic effects noted
MRC-5 (Human fetal lung fibroblast)2
Valinomycin Jurkat (Human T-cell leukemia)Induces cell death
P388 (Mouse leukemia)LD50 (i.p.) = 1.7 mg/kg
Nigericin Jurkat (Human T-cell leukemia)Induces cell death
MDA-MB-231 (Human breast cancer)Induces cell death
4T1 (Mouse breast cancer)Induces cell death
Ionomycin Jurkat (Human T-cell leukemia)Inhibits proliferation
HT1376 (Human bladder cancer)Suppresses growth
RAW 264.7 (Mouse leukemia)~2.7

Mechanisms of Action: A Deeper Dive

The efficacy of these ionophores stems from their distinct mechanisms of action, primarily centered around the disruption of ion homeostasis and mitochondrial function.

This compound: A Dual-Action Agent

This compound exhibits a complex mechanism of action that involves both ion transport and direct interaction with mitochondrial machinery.

  • Weak Ionophore Activity: It can facilitate the transport of monovalent and divalent cations across membranes.

  • Mitochondrial Targeting: At low concentrations, this compound acts as a potent inhibitor of mitochondrial F1F0-ATP synthase, blocking ATP production. At higher concentrations, it acts as an uncoupler, dissipating the mitochondrial membrane potential. This dual effect leads to a profound disruption of cellular energy metabolism.

Leucinostatin_A_Pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion Leucinostatin_A_out This compound Ion_Channel Ion Transport Leucinostatin_A_out->Ion_Channel Facilitates Leucinostatin_A_in This compound Ion_Channel->Leucinostatin_A_in Enters Cell ATP_Synthase ATP Synthase Leucinostatin_A_in->ATP_Synthase Inhibits (low conc.) MMP Mitochondrial Membrane Potential Leucinostatin_A_in->MMP Dissipates (high conc.) ATP_Production ATP_Production ATP_Synthase->ATP_Production Blocks Apoptosis Apoptosis MMP->Apoptosis Induces

Caption: this compound's dual mechanism of action.

Valinomycin: The Potassium Shuttle

Valinomycin's primary mechanism is the selective transport of K+ ions across the inner mitochondrial membrane, leading to a collapse of the membrane potential.

Valinomycin_Pathway cluster_membrane Mitochondrial Inner Membrane Valinomycin Valinomycin K_in K+ Valinomycin->K_in Transports K_out K+ K_out->Valinomycin Binds MMP_Collapse Membrane Potential Collapse K_in->MMP_Collapse Leads to Apoptosis Apoptosis MMP_Collapse->Apoptosis Induces

Caption: Valinomycin's K+ transport mechanism.

Nigericin: The K+/H+ Antiporter

Nigericin disrupts both the K+ and proton gradients by facilitating an electroneutral exchange of K+ for H+ across membranes. This leads to intracellular acidification and a decrease in mitochondrial membrane potential.

Nigericin_Pathway cluster_membrane Mitochondrial Inner Membrane Nigericin Nigericin K_out K+ (out) Nigericin->K_out Exports H_in H+ (in) Nigericin->H_in Imports K_in K+ (in) K_in->Nigericin H_out H+ (out) H_out->Nigericin pH_disruption Disruption of Ion & pH Gradients K_out->pH_disruption Leads to H_in->pH_disruption Leads to Apoptosis Apoptosis pH_disruption->Apoptosis Induces Ionomycin_Pathway cluster_membrane Cell Membrane Ionomycin Ionomycin Ca_in Ca2+ (in) Ionomycin->Ca_in Transports Ca_out Ca2+ (out) Ca_out->Ionomycin Binds Ca_Signaling Calcium Signaling Pathways Ca_in->Ca_Signaling Activates Apoptosis Apoptosis Ca_Signaling->Apoptosis Induces MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with ionophores incubate1->treat_cells incubate2 Incubate (e.g., 24-72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end JC1_Assay_Workflow start Start seed_cells Seed cells start->seed_cells treat_cells Treat with ionophores seed_cells->treat_cells add_jc1 Add JC-1 staining solution treat_cells->add_jc1 incubate Incubate 15-30 min add_jc1->incubate wash_cells Wash cells with PBS incubate->wash_cells analyze Analyze by fluorescence microscopy or flow cytometry wash_cells->analyze end End analyze->end

References

Unraveling the Structure-Activity Relationship of Leucinostatin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucinostatin A, a nonapeptide natural product, has garnered significant attention for its potent and broad-ranging biological activities, including antimicrobial, antiprotozoal, and cytotoxic effects. However, its inherent toxicity has spurred research into the development of analogs with improved therapeutic indices. This guide provides a comprehensive comparison of this compound analogs, summarizing their structure-activity relationships (SAR), detailing key experimental protocols, and visualizing critical pathways to facilitate further drug discovery and development efforts.

Comparative Analysis of this compound Analog Activity

The biological activity of this compound and its analogs is profoundly influenced by modifications at various positions within the peptide structure. The following tables summarize the quantitative data from several key studies, highlighting the impact of these modifications on antiprotozoal and cytotoxic activities.

Table 1: Antiprotozoal and Cytotoxic Activity of this compound and Key Analogs
CompoundModification vs. This compoundT. b. rhodesiense IC50 (nM)L6 Cell Cytotoxicity IC50 (nM)Selectivity Index (SI)
This compound (1a) -0.327
Analog 2 (ZHAWOC6025) Simplified N-terminal acyl chain, replacement of AHMOD with ethyl cyclohexylalanine0.31137
Analog 4 (ZHAWOC6027) Simplified N-terminal acyl chain, replacement of AHMOD with n-octylglycine0.41435
Analog 7 Replacement of AHMOD with glutamic acid>1000>10000-
Analog 13 Increased basicity at C-terminal amine4.169401694
Analog 15 Reduced basicity at C-terminal amine120200017
Table 2: Activity of this compound Analogs Against Various Protozoan Parasites
CompoundT. cruzi IC50 (nM)L. donovani IC50 (nM)P. falciparum IC50 (nM)
This compound (1a) 130300.8
Analog 2 1801201.5
Analog 4 2001101.2
Analog 5 (D-amino acids) 2101101.5
Analog 7 >10000>10000>1000
Table 3: Cytotoxicity of this compound Against Human Cell Lines
Cell LineAssayIC50Reference
HEK293MTT89.6 nM
K562CCK-847.3 nM
MRC-5-2 µM
HeLa-~40 nM
Triple-negative breast cancer cell lines-10 - 100 nM
L1210 (murine leukemia)Cell Growth Inhibition~0.5 µg/mL

Key Structure-Activity Relationship Insights

Systematic modifications of the this compound scaffold have revealed several critical determinants for its biological activity:

  • N-Terminal Acyl Chain: The unsaturated fatty acid chain at the N-terminus is essential for potent activity. Replacing it with a simple acetyl group leads to a dramatic decrease in efficacy. However, simplified acyl chains can be tolerated and can help in reducing cytotoxicity.

  • Amino Acid Backbone: Alanine scanning has shown that the replacement of most amino acid residues, particularly Aib-3, Leu-5, and AHMOD-8, significantly reduces activity. Interestingly, the replacement of Aib-2 is tolerated. The overall α-helical conformation of the peptide is considered important for its biological function.

  • (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD): This unusual amino acid at position 8 is crucial for potent activity. Its replacement with simpler aliphatic or charged residues, such as glutamic acid, drastically diminishes the antiprotozoal effect. However, analogs lacking the AHMOD side chain can still exhibit high cytotoxicity, suggesting that antiprotozoal activity and cytotoxicity might be mediated by different structural features.

  • Hydroxyleucine at Position 7: This residue has been identified as a key moiety responsible for the specific inhibition of mitochondrial ATP synthase and systemic toxicity.

  • C-Terminal Amine: The basicity of the C-terminal dimethylamine plays a critical role in the selectivity of the analogs. Increasing the basicity can lead to a significant increase in the selectivity index, favoring antiprotozoal activity over cytotoxicity. Conversely, reducing the basicity diminishes potency.

  • Chirality: An analog synthesized with unnatural D-amino acids displayed similar activity to its L-amino acid counterpart, suggesting that the molecule may not interact with a specific chiral protein target and might instead act on the lipid bilayer of membranes.

Mechanism of Action

The primary mode of action of this compound and its analogs involves the disruption of mitochondrial function. The lipophilic nature of the peptide facilitates its interaction with cellular membranes.

Key mechanistic insights include:

  • Destabilization of the Inner Mitochondrial Membrane: this compound and its active analogs cause destabilization of the inner mitochondrial membrane, leading to a loss of membrane potential.

  • Inhibition of Mitochondrial ATP Synthase: this compound is a potent inhibitor of mitochondrial F1Fo-ATP synthase, binding to the Fo subunit. This inhibition is a key contributor to its cytotoxicity. The less toxic analog, lefleuganan, does not specifically target ATP synthase, suggesting that uncoupling of oxidative phosphorylation might be the primary mechanism for its antiprotozoal activity.

  • Ionophoric Activity: this compound can act as an ionophore, further disrupting ion gradients across the mitochondrial membrane.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogs. Below are generalized protocols for key assays cited in the literature.

Cytotoxicity Assays (MTT and CCK-8)

These colorimetric assays measure cell viability.

a) Cell Seeding:

  • Harvest and count cells (e.g., HEK293, K562, L6).

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

b) Compound Treatment:

  • Prepare serial dilutions of the this compound analogs in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Include wells with medium only (background), and cells with medium but no compound (negative control).

  • Incubate for a specified period (e.g., 48 or 72 hours).

c) Absorbance Measurement:

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm.

d) Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the negative control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Mitochondrial Membrane Potential Assay (using TMRE)

This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with an intact membrane potential.

  • Cell Seeding and Treatment: Seed and treat cells with this compound analogs as described in the cytotoxicity assay protocol. A positive control for mitochondrial depolarization (e.g., CCCP) should be included.

  • Dye Loading: Add TMRE to the culture medium to a final concentration of 20-200 nM and incubate for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

  • Data Analysis: A decrease in fluorescence intensity in treated cells compared to untreated cells indicates a loss of mitochondrial membrane potential.

ATP Synthase Inhibition Assay

This assay measures the activity of isolated or reconstituted ATP synthase.

  • Enzyme Preparation: Use purified mitochondrial F1Fo-ATP synthase or submitochondrial particles.

  • Reaction Mixture: Prepare a reaction buffer containing a substrate for ATP synthesis (ADP and inorganic phosphate), and a system to measure ATP production (e.g., a coupled enzyme assay that generates a colorimetric or fluorescent signal).

  • Inhibitor Incubation: Pre-incubate the ATP synthase with various concentrations of the this compound analogs.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Measure Activity: Monitor the rate of ATP production over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: Calculate the percentage of inhibition of ATP synthase activity for each analog concentration and determine the Ki (inhibition constant) or IC50 value.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for the structure-activity relationship studies of this compound analogs and their proposed mechanism of action at the mitochondrial level.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action cluster_sar SAR Analysis Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, CCK-8) Characterization->Cytotoxicity Antiprotozoal Antiprotozoal Assays (e.g., T. brucei, P. falciparum) Characterization->Antiprotozoal Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Antiprotozoal->Mechanism Mito_Potential Mitochondrial Membrane Potential Assay Mechanism->Mito_Potential ATP_Synthase ATP Synthase Inhibition Assay Mechanism->ATP_Synthase SAR Structure-Activity Relationship Analysis Mito_Potential->SAR ATP_Synthase->SAR SAR->Synthesis Design of New Analogs

Caption: Workflow for SAR studies of this compound analogs.

Mechanism_of_Action Mechanism of Action of this compound Analogs cluster_cell Cell cluster_mito Mitochondrion cluster_effects Downstream Effects Leucinostatin This compound Analog Leucinostatin_in Analog Leucinostatin->Leucinostatin_in Enters Cell & Targets Mitochondria Membrane Inner Mitochondrial Membrane ATP_Synthase F1Fo-ATP Synthase Membrane_Destabilization Membrane Destabilization & Loss of Potential (ΔΨm) Membrane->Membrane_Destabilization ATP_Inhibition Inhibition of ATP Synthesis ATP_Synthase->ATP_Inhibition Leucinostatin_in->Membrane Interacts with Leucinostatin_in->ATP_Synthase Inhibits Apoptosis Apoptosis / Cell Death Membrane_Destabilization->Apoptosis ATP_Inhibition->Apoptosis

Caption: Mechanism of action of this compound analogs on mitochondria.

Validating the Anticancer Effects of Leucinostatin A In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer effects of Leucinostatin A with other alternatives, supported by available experimental data. It is intended to be a valuable resource for researchers and professionals in the field of oncology and drug development.

This compound, a peptide mycotoxin, has demonstrated promising anticancer properties. In vivo studies have validated its efficacy, particularly in prostate cancer models, by targeting the tumor microenvironment. This guide will delve into the experimental data supporting these claims, compare its performance with another agent, detail the methodologies employed in key experiments, and visualize the implicated signaling pathways.

Comparative Analysis of In Vivo Antitumor Activity

This compound's in vivo anticancer activity has been notably demonstrated in a prostate cancer xenograft model. A key study highlights its superiority over Atpenin B, another mitochondrial function inhibitor, in suppressing tumor growth when DU-145 prostate cancer cells are co-inoculated with prostate stromal cells (PrSC) in nude mice.[1][2] The antitumor effect of this compound in this model is attributed to its ability to inhibit the expression of Insulin-like Growth Factor I (IGF-I) in the stromal cells, thereby disrupting the supportive tumor microenvironment.[1][2]

Table 1: Comparison of In Vivo Antitumor Efficacy

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
This compound DU-145 Prostate Cancer with PrSCNude MiceNot SpecifiedSignificantly greater than Atpenin B[1]
Atpenin B DU-145 Prostate Cancer with PrSCNude MiceNot SpecifiedLess effective than this compound
Illustrative Peptide AgentBreast Cancer XenograftBALB/c Nude Mice10 mg/kg, i.p., daily65%Hypothetical Data

Note: The quantitative data for the "Illustrative Peptide Agent" is hypothetical and included for representative purposes to demonstrate a typical format for such comparisons.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a summary of the experimental protocol used in the key in vivo study of this compound.

Prostate Cancer Xenograft Model
  • Cell Lines:

    • Human prostate cancer cells: DU-145

    • Human prostate stromal cells (PrSC)

  • Animal Model:

    • Male athymic nude mice

  • Experimental Procedure:

    • DU-145 cells were co-inoculated subcutaneously with PrSC into the flanks of the nude mice.

    • The mice were then treated with this compound or the comparator, Atpenin B. The exact dosage and administration schedule were not detailed in the available literature.

  • Mechanism of Action Analysis:

    • Reverse transcription-polymerase chain reaction (RT-PCR) was performed on the excised tumors to analyze the expression of IGF-I and other molecules in the IGF axis.

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through the modulation of key signaling pathways within the tumor microenvironment. The primary mechanism identified is the inhibition of IGF-I expression in prostate stromal cells. Additionally, related compounds like Leucinostatin B have been shown to inhibit mTORC1 signaling, a critical pathway in cancer cell growth and proliferation.

Below are diagrams illustrating the proposed signaling pathways affected by this compound.

G cluster_stromal Prostate Stromal Cell cluster_cancer Prostate Cancer Cell Leucinostatin_A This compound IGF1_Gene IGF-1 Gene Leucinostatin_A->IGF1_Gene Inhibits Expression IGF1_Protein IGF-1 Protein IGF1_Gene->IGF1_Protein Transcription & Translation IGF1R IGF-1 Receptor IGF1_Protein->IGF1R Binds IGF1_Protein->IGF1R PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT Activates Tumor_Growth Tumor Growth & Survival PI3K_AKT->Tumor_Growth Promotes G cluster_cancer Cancer Cell Leucinostatin This compound/B mTORC1 mTORC1 Complex Leucinostatin->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

References

A Comparative Analysis of Leucinostatin A and B Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucinostatins A and B, cyclic nonapeptides produced by fungi of the Purpureocillium genus, have garnered significant interest in the scientific community for their potent and broad-ranging biological activities.[1][2] This guide provides a comprehensive comparative analysis of the bioactivity of Leucinostatin A and B, presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action to aid in research and drug development endeavors.

Structural and Bioactive Overview

This compound and B share a similar cyclic peptide structure, with the primary difference being the methylation of the C-terminal diamine residue. This compound possesses a dimethylated C-terminus, while Leucinostatin B has a monomethylated C-terminus.[3][4] This seemingly minor structural variation can influence their biological potency and selectivity.

Both compounds exhibit a wide spectrum of bioactivity, including antifungal, antibacterial, antitumor, and notably potent antiprotozoal effects.[1] Their primary mechanism of action involves the disruption of mitochondrial function, leading to the inhibition of ATP synthesis and the destabilization of the inner mitochondrial membrane.

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo bioactivity of this compound and B from various studies.

Table 1: In Vitro Antiprotozoal and Cytotoxic Activity (IC50)
CompoundOrganism/Cell LineIC50 (nM)Reference
This compoundTrypanosoma brucei rhodesiense0.4
This compoundTrypanosoma brucei2.8
This compoundPlasmodium falciparum0.4 - 0.9
This compoundL6 (rat myoblast) cells259
Leucinostatin BTrypanosoma bruceiNot explicitly stated, but showed curative effects in vivo
Table 2: In Vivo Toxicity (LD50)
CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compoundMiceIntraperitoneal (ip)1.8
This compoundMiceOral5.4
Leucinostatin BMiceIntraperitoneal (ip)1.8
Leucinostatin BMiceOral6.3

Mechanism of Action: Mitochondrial Disruption

Leucinostatins exert their potent biological effects by targeting the mitochondria. Their lipophilic nature allows them to interact with and permeabilize the inner mitochondrial membrane. This disruption leads to a cascade of events, ultimately culminating in cell death.

A key target of Leucinostatins is the F1Fo-ATP synthase, a crucial enzyme complex responsible for the majority of cellular ATP production. By inhibiting this enzyme, Leucinostatins effectively cut off the cell's primary energy supply. Furthermore, the destabilization of the mitochondrial membrane potential dissipates the proton gradient necessary for oxidative phosphorylation.

Mitochondrial_Disruption cluster_membrane Inner Mitochondrial Membrane cluster_consequences Cellular Consequences Leucinostatin Leucinostatin Membrane_Permeabilization Membrane Permeabilization Leucinostatin->Membrane_Permeabilization interacts with ATP_Synthase F1Fo-ATP Synthase Leucinostatin->ATP_Synthase binds to Proton_Gradient_Dissipation Dissipation of Proton Gradient Membrane_Permeabilization->Proton_Gradient_Dissipation ATP_Synthase_Inhibition Inhibition of ATP Synthase ATP_Synthase->ATP_Synthase_Inhibition ATP_Depletion ATP Depletion Proton_Gradient_Dissipation->ATP_Depletion ATP_Synthase_Inhibition->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Signaling pathway of Leucinostatin-induced mitochondrial disruption.

Experimental Protocols

Determination of IC50 using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound or B stock solution (in DMSO)

  • Target cells (e.g., cancer cell line, protozoa)

  • 96-well microtiter plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Leucinostatin compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

IC50_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat cells with serial dilutions of Leucinostatin cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Experimental workflow for IC50 determination using the MTT assay.

Comparative Discussion

The available data suggests that this compound and B possess comparable in vivo toxicity, with similar LD50 values in mice. However, in vitro studies highlight the potent antiprotozoal activity of this compound, with IC50 values in the nanomolar range against Trypanosoma and Plasmodium species. While direct comparative IC50 data for Leucinostatin B against the same protozoa is less consistently reported, its curative effects in a mouse model of African Trypanosomiasis at low doses suggest significant in vivo efficacy.

The subtle structural difference between the two compounds may influence their interaction with the mitochondrial membrane and ATP synthase, potentially leading to variations in their activity spectrum and potency against different organisms and cell types. Further head-to-head comparative studies are warranted to fully elucidate these differences.

Conclusion

Leucinostatins A and B are highly bioactive natural products with significant potential for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Their shared mechanism of action, centered on the disruption of mitochondrial function, provides a clear target for further investigation and drug design. This guide provides a foundational comparative analysis to inform future research and development efforts focused on these promising compounds.

References

Unveiling the Antimicrobial Power of Leucinostatin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the antimicrobial peptide Leucinostatin A reveals its potent activity against a wide spectrum of pathogens, including Gram-positive bacteria, fungi, and protozoa. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's efficacy, its mechanism of action, and standardized protocols for its evaluation.

Performance Against Key Pathogens: A Quantitative Comparison

This compound demonstrates significant antimicrobial activity, with its efficacy varying across different classes of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC), a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, and other potency metrics of this compound and its analogue Leucinostatin B2 against a range of clinically relevant microbes.

PathogenPathogen TypeAntimicrobial AgentPotency (MIC/EC₅₀/IC₅₀)Reference
Gram-positive bacteriaBacteriaThis compound2.5–100 μM[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)BacteriaLeucinostatin B2Active at 40 µ g/disc [2]
Bacillus subtilisBacteriaLeucinostatin B2Active at 40 µ g/disc [2]
Escherichia coliBacteriaLeucinostatin B2Inactive at 40 µ g/disc [2]
Pseudomonas aeruginosaBacteriaLeucinostatin B2Inactive at 40 µ g/disc [2]
Various FungiFungiThis compound10–25 μM
Candida albicansFungiLeucinostatin B2Active at 40 µ g/disc
Plasmodium falciparumProtozoaThis compoundEC₅₀: 0.05 nM
Trypanosoma bruceiProtozoaThis compoundIC₅₀: 2.8 nM

Mechanism of Action: Targeting the Powerhouse of the Cell

This compound exerts its antimicrobial effect by targeting the mitochondrial membrane, the critical site of energy production within the pathogen's cells. Its lipophilic nature allows it to interact with and disrupt the integrity of the mitochondrial membrane. This disruption leads to a cascade of events culminating in cell death.

The proposed mechanism involves the following key steps:

  • Membrane Interaction and Insertion: this compound initially binds to the outer surface of the microbial cell and subsequently inserts itself into the lipid bilayer of the mitochondrial membrane.

  • Membrane Destabilization and Ionophore Activity: Once embedded, this compound molecules can aggregate, forming pores or channels that disrupt the normal ion balance across the membrane. This ionophoric activity leads to the dissipation of the mitochondrial membrane potential.

  • Inhibition of ATP Synthase: The disruption of the membrane potential directly impacts the function of ATP synthase, a crucial enzyme responsible for producing ATP, the cell's primary energy currency. This compound can also directly interact with and inhibit this enzyme.

  • Cellular Energy Depletion and Apoptosis: The combined effect of membrane destabilization and ATP synthase inhibition leads to a severe energy crisis within the cell. This energy depletion triggers downstream apoptotic pathways, ultimately resulting in programmed cell death.

LeucinostatinA_Pathway Mechanism of Action of this compound LeucinostatinA This compound MitochondrialMembrane Mitochondrial Membrane LeucinostatinA->MitochondrialMembrane Interaction & Insertion ATPSynthase ATP Synthase LeucinostatinA->ATPSynthase Direct Interaction MembraneDestabilization Membrane Destabilization & Ionophore Activity MitochondrialMembrane->MembraneDestabilization MMP_Loss Loss of Mitochondrial Membrane Potential MembraneDestabilization->MMP_Loss Inhibition Inhibition ATPSynthase->Inhibition ATP_Depletion ATP Depletion Inhibition->ATP_Depletion MMP_Loss->ATP_Depletion CellDeath Cell Death (Apoptosis) ATP_Depletion->CellDeath

This compound's mitochondrial assault.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure reproducible and comparable results when evaluating the antimicrobial activity of this compound, the following detailed broth microdilution protocol is recommended.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific pathogen.

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pathogen culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

    • Include a positive control well containing only broth and the pathogen (no this compound).

    • Include a negative control well containing only sterile broth (no pathogen or this compound).

  • Inoculum Preparation:

    • Adjust the turbidity of the pathogen culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the this compound dilutions and the positive control well. The final volume in these wells will be 200 µL.

    • Do not add inoculum to the negative control well.

  • Incubation:

    • Cover the microtiter plate and incubate at the optimal temperature and duration for the specific pathogen (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the pathogen.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the positive control.

Experimental_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis LA_Dilution Prepare this compound Serial Dilutions Inoculation Inoculate Microtiter Plate LA_Dilution->Inoculation Inoculum_Prep Prepare Standardized Pathogen Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination

Workflow for MIC determination.

References

Leucinostatin A: A Potent Antiprotozoal Agent Outperforming Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Leucinostatin A and its derivatives against conventional antiprotozoal drugs reveals a significant leap in potency and a novel mechanism of action, positioning it as a promising candidate for the development of new treatments for parasitic diseases.

This compound, a natural non-ribosomal peptide produced by the fungus Purpureocillium lilacinum, has demonstrated exceptionally high efficacy against a range of protozoan parasites, including those responsible for major human diseases like malaria, African trypanosomiasis, Chagas disease, and leishmaniasis.[1][2] In direct comparisons, this compound and its synthetic derivatives exhibit significantly lower half-maximal inhibitory concentrations (IC50) than standard antiprotozoal drugs, indicating superior potency.[1] This guide provides a detailed comparison of this compound with standard antiprotozoal agents, supported by experimental data, and outlines the methodologies behind these findings.

Superior In Vitro Efficacy Against a Broad Spectrum of Protozoa

Experimental data consistently shows that this compound and its synthetic analogues, such as ZHAWOC6025 and lefleuganan (ZHAWOC6027), are active against various protozoan parasites at nanomolar concentrations, often orders of magnitude lower than standard drugs.[1][3]

CompoundTrypanosoma brucei rhodesiense IC50 (nM)Plasmodium falciparum IC50 (nM)Trypanosoma cruzi IC50 (nM)Leishmania donovani IC50 (nM)Cytotoxicity (L6 cells) IC50 (nM)Selectivity Index (SI) vs T. b. rhodesiense
This compound 0.250.4-0.91101102591036
ZHAWOC6025 0.301.11401205001667
Lefleuganan (ZHAWOC6027) 0.390.9613011015634008
Melarsoprol 4.7---368
Pentamidine 3.1--->100,000>32,258
Suramin 29.5--->100,000>3,390
Benznidazole --3,700->100,000-
Miltefosine ---20016,800-

Table 1: Comparative In Vitro Activity of this compound, its Derivatives, and Standard Antiprotozoal Drugs. Data sourced from Brand et al. (2021). The selectivity index is calculated as the ratio of cytotoxicity (IC50 in L6 cells) to the antiprotozoal activity (IC50 against T. b. rhodesiense). A higher SI indicates greater selectivity for the parasite over mammalian cells.

A Dual-Pronged Attack on the Parasite's Powerhouse

The primary target of this compound and its derivatives is the mitochondrion, the powerhouse of the cell. Their mechanism of action is multifaceted, leading to a rapid and potent killing effect.

The main mode of action for leucinostatins is the destabilization of the inner mitochondrial membrane . This disruption leads to a collapse of the mitochondrial membrane potential, a critical component of cellular energy production.

Furthermore, this compound specifically inhibits the mitochondrial ATP synthase . This enzyme is crucial for the synthesis of ATP, the main energy currency of the cell. By targeting both the membrane integrity and the primary energy-producing enzyme, this compound delivers a powerful blow to the parasite's metabolic heart. Interestingly, the synthetic derivative lefleuganan, while equally potent in its antiprotozoal activity, does not inhibit ATP synthase, suggesting its efficacy relies primarily on membrane disruption. This difference in mechanism may account for lefleuganan's significantly lower cytotoxicity in mammalian cells.

In contrast, standard antiprotozoal drugs have varied mechanisms of action. For instance, metronidazole , a nitroimidazole, is a prodrug that gets activated within anaerobic protozoa. The activated form then induces DNA damage, leading to cell death. Other drugs, like the arsenical melarsoprol , are known for their high toxicity and target various enzymes within the parasite.

G cluster_leucino This compound Mechanism Leucinostatin_A This compound Inner_Mito_Membrane Inner Mitochondrial Membrane Leucinostatin_A->Inner_Mito_Membrane ATP_Synthase ATP Synthase Leucinostatin_A->ATP_Synthase Membrane_Destabilization Membrane Destabilization Inner_Mito_Membrane->Membrane_Destabilization ATP_Synthase_Inhibition ATP Synthase Inhibition ATP_Synthase->ATP_Synthase_Inhibition Mito_Potential_Collapse Collapse of Mitochondrial Membrane Potential Membrane_Destabilization->Mito_Potential_Collapse ATP_Depletion ATP Depletion ATP_Synthase_Inhibition->ATP_Depletion Cell_Death Parasite Cell Death Mito_Potential_Collapse->Cell_Death ATP_Depletion->Cell_Death

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following outlines the general methodologies employed in the in vitro studies cited in this guide.

In Vitro Antiprotozoal Activity Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protozoan parasite.

  • Parasite Culture: The target protozoan parasites (e.g., Trypanosoma brucei rhodesiense, Plasmodium falciparum) are cultured in their respective appropriate media under controlled conditions (e.g., temperature, CO2 levels).

  • Compound Preparation: The test compounds (this compound, standard drugs) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Incubation: A suspension of the parasites is added to microtiter plates containing the different concentrations of the test compounds. Control wells containing parasites with no drug and parasites with a known standard drug are also included. The plates are then incubated for a specific period (e.g., 48-72 hours).

  • Growth Inhibition Measurement: After incubation, a reagent to assess cell viability is added. A common method involves the use of a fluorescent or colorimetric indicator, such as resazurin (AlamarBlue), which is reduced by metabolically active cells. The fluorescence or absorbance is then measured using a plate reader.

  • Data Analysis: The measured fluorescence or absorbance values are plotted against the compound concentrations. The IC50 value is then calculated as the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

G cluster_workflow In Vitro Antiprotozoal Assay Workflow A Parasite Culture C Incubation of Parasites with Compounds A->C B Serial Dilution of Test Compounds B->C D Addition of Viability Indicator (e.g., Resazurin) C->D E Measurement of Fluorescence/Absorbance D->E F IC50 Calculation E->F

Figure 2: General workflow for an in vitro antiprotozoal assay.

Cytotoxicity Assay

This assay is performed to assess the toxicity of the compounds against mammalian cells, typically using a cell line like rat myoblast L6 cells.

  • Cell Culture: L6 cells are cultured in a suitable medium in microtiter plates until they form a confluent monolayer.

  • Compound Application: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Similar to the antiprotozoal assay, a viability reagent like resazurin is added, and the fluorescence or absorbance is measured.

  • Data Analysis: The IC50 value is determined, representing the concentration of the compound that reduces the viability of the L6 cells by 50%.

Conclusion

This compound and its synthetic derivatives represent a highly promising new class of antiprotozoal agents. Their exceptional potency, broad spectrum of activity, and novel mechanism of action targeting the parasite's mitochondria offer a significant advantage over many current standard drugs, which are often hampered by toxicity and developing resistance. The ability to chemically modify the this compound structure to reduce mammalian cytotoxicity while retaining high antiprotozoal efficacy, as demonstrated by lefleuganan, further underscores the potential of this compound family in the development of safer and more effective treatments for devastating parasitic diseases. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic potential of these remarkable compounds.

References

Unmasking the Mitochondrial Saboteur: A Comparative Guide to Confirming Leucinostatin A's Target

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Leucinostatin A with other mitochondrial agents, offering experimental evidence to definitively identify its primary mitochondrial target.

This compound, a nonapeptidic mycotoxin, has demonstrated potent antimicrobial and antiprotozoal activities. Early investigations pointed towards the mitochondrion as its cellular target, but the precise mechanism remained elusive. This guide synthesizes experimental data to confirm that this compound's primary mitochondrial target is the F1Fo-ATP synthase (Complex V), a critical enzyme in cellular energy production.

This guide will compare this compound with two key alternatives:

  • Lefleuganan: A synthetic, less toxic derivative of this compound.

  • Oligomycin A: A well-characterized, specific inhibitor of ATP synthase.

By examining their differential effects on mitochondrial function, we can pinpoint the specific molecular target of this compound.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the quantitative data from various studies, highlighting the distinct mechanisms of action of this compound, Lefleuganan, and Oligomycin A.

Table 1: Inhibitory Activity against ATP Synthase and Protozoa

CompoundTargetOrganism/EnzymeInhibition Constant (Ki) / IC50Citation
This compound ATP SynthaseBovine Heart Mitochondria~80 nM (Ki)[1]
ATP SynthaseYeast Mitochondria~30 nM (Ki)[1]
ProtozoaTrypanosoma brucei0.25 nM (IC50)[1]
Lefleuganan - (Not a specific inhibitor)--[1]
ProtozoaTrypanosoma brucei0.39 nM (IC50)[1]
Oligomycin A ATP SynthaseBovine Heart Mitochondria~20 nM (Ki)

Table 2: Effects on Mitochondrial Membrane Potential (ΔΨm) and Respiration

CompoundConcentrationEffect on ΔΨmEffect on RespirationCitation
This compound 25 nMHyperpolarizationInhibition of State 3
>200 nMDepolarization (Uncoupling)Stimulation of State 4
Lefleuganan 25 nMCollapse of ΔΨmNo inhibition, uncoupling
Oligomycin A Low nMHyperpolarizationInhibition of State 3

Experimental Confirmation: Protocols and Workflows

To validate the mitochondrial target of this compound, a series of key experiments are typically performed. Below are detailed methodologies for these assays.

ATP Synthase Inhibition Assay

This assay directly measures the effect of a compound on the activity of purified F1Fo-ATP synthase. The activity is often measured in the reverse direction (ATP hydrolysis) using a coupled enzyme reaction that leads to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.

    • Substrate Mix (prepare fresh): In assay buffer, add 0.4 mM NADH, 1 µM antimycin A, 1 mM phosphoenolpyruvate (PEP), 10 units/mL lactate dehydrogenase (LDH), 25 units/mL pyruvate kinase (PK), and 0.01% w/w dodecylmaltoside (DDM).

    • ATP Solution: 100 mM ATP in water.

    • Inhibitors: Prepare stock solutions of this compound, Lefleuganan, and Oligomycin A in a suitable solvent (e.g., DMSO).

  • Mitochondrial Preparation:

    • Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) using differential centrifugation.

    • Determine the protein concentration of the mitochondrial preparation.

  • Assay Procedure:

    • Add the substrate mix to a 96-well plate or a spectrophotometer cuvette.

    • Add the isolated mitochondria (e.g., 20-50 µg protein).

    • Add the test compound (this compound, Lefleuganan, or Oligomycin A) at various concentrations. Include a vehicle control (DMSO).

    • Initiate the reaction by adding ATP to a final concentration of 2 mM.

    • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

    • The rate of NADH oxidation is proportional to the ATP hydrolysis activity of the ATP synthase.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mitochondrial Membrane Potential Assay (TMRE)

This assay utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol:

  • Cell Culture:

    • Plate cells (e.g., human fibroblasts) in a 96-well black, clear-bottom plate and culture overnight.

  • Reagent Preparation:

    • TMRE Staining Solution: Prepare a working solution of TMRE in pre-warmed cell culture medium (e.g., 100-500 nM).

    • Test Compounds: Prepare working solutions of this compound, Lefleuganan, and Oligomycin A in cell culture medium.

    • Positive Control (Uncoupler): Prepare a working solution of FCCP (e.g., 10 µM) in cell culture medium.

  • Assay Procedure:

    • Treat the cells with the test compounds or FCCP for the desired time (e.g., 30-60 minutes) at 37°C.

    • Add the TMRE staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS) or a suitable assay buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em = 549/575 nm) or visualize using a fluorescence microscope.

    • A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

Oxygen Consumption Rate (OCR) Measurement

This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration. A Seahorse XF Analyzer is commonly used for this purpose.

Protocol:

  • Cell Culture:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Replace the cell culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Injection:

    • Load the injector ports of the sensor cartridge with the test compounds (this compound, Lefleuganan) and modulators of the electron transport chain (e.g., Oligomycin, FCCP, Rotenone/Antimycin A).

  • Assay Execution:

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

    • The instrument will measure the OCR in real-time, before and after the injection of each compound.

    • Basal Respiration: Measured before any injections.

    • ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin.

    • Maximal Respiration: The OCR after the injection of the uncoupler FCCP.

    • Non-mitochondrial Respiration: The remaining OCR after the injection of Rotenone and Antimycin A.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathways and experimental workflows involved in confirming the mitochondrial target of this compound.

LeucinostatinA_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (I-IV) H_out H+ ETC->H_out Pumps H+ H_in H+ ATPSynthase ATP Synthase (Complex V) H_out->ATPSynthase Proton Motive Force ATP ATP ATPSynthase->ATP Synthesizes ADP ADP + Pi ADP->ATPSynthase LeucinostatinA_low This compound (Low Conc.) LeucinostatinA_low->ATPSynthase Inhibits LeucinostatinA_high This compound (High Conc.) LeucinostatinA_high->H_in Uncouples (Protonophore) Experimental_Workflow start Hypothesis: This compound targets mitochondrial ATP synthase exp1 In Vitro Assay: Punished ATP Synthase Inhibition start->exp1 exp2 Cell-Based Assay: Mitochondrial Membrane Potential (TMRE) start->exp2 exp3 Cell-Based Assay: Oxygen Consumption Rate (OCR) start->exp3 comp Comparison with Controls: Lefleuganan & Oligomycin A exp1->comp exp2->comp exp3->comp data Data Analysis: IC50, ΔΨm changes, OCR profiles comp->data conclusion Conclusion: This compound is a specific inhibitor of ATP synthase at low conc. and an uncoupler at high conc. data->conclusion Logical_Relationship LeucinostatinA This compound Hydroxyleucine Hydroxyleucine at Position 7 LeucinostatinA->Hydroxyleucine Contains Uncoupling Membrane Uncoupling LeucinostatinA->Uncoupling Causes (at high conc.) ATPSynthaseInhibition Specific ATP Synthase Inhibition Hydroxyleucine->ATPSynthaseInhibition Is key for Toxicity Systemic Toxicity ATPSynthaseInhibition->Toxicity Contributes to AntiprotozoalActivity Potent Antiprotozoal Activity ATPSynthaseInhibition->AntiprotozoalActivity Contributes to Uncoupling->AntiprotozoalActivity Contributes to

References

Leucinostatin A: An Independent Verification of its Potential Immunosuppressive Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A, a member of the peptaíbio family of natural products isolated from Purpureocillium lilacinum, has garnered attention for its diverse biological activities, including antifungal, antiprotozoal, and anticancer properties. While not classically defined as an immunosuppressant, emerging evidence suggests that this compound and its analogs may exert immunomodulatory effects through various mechanisms. This guide provides an independent verification of the potential immunosuppressive properties of this compound, comparing its known and inferred mechanisms of action with established immunosuppressive agents. The information presented herein is intended to catalyze further research into the immunomodulatory potential of this fascinating molecule.

Comparative Analysis of Immunosuppressive Mechanisms

The immunosuppressive activity of therapeutic agents is typically achieved through interference with key signaling pathways that govern immune cell activation, proliferation, and effector functions. This section compares the known or potential mechanisms of this compound with those of well-established immunosuppressants.

Mechanism of Action This compound (Inferred/Potential) Cyclosporin A & Tacrolimus (FK506) Rapamycin (Sirolimus) Mycophenolate Mofetil (MMF)
Primary Molecular Target Mitochondrial F1Fo-ATP synthase[1][2][3]; mTORC1 (inferred from Leucinostatin B)[4]Calcineurin[5]mTOR (mechanistic Target of Rapamycin)Inosine-5'-monophosphate dehydrogenase (IMPDH)
Effect on T-Lymphocytes Inhibition of proliferation due to ATP depletion and potential mTORC1 inhibition.Inhibition of T-cell activation and proliferation by blocking IL-2 transcription.Arrests T-cell cycle progression in the G1 phase by blocking cytokine-mediated signal transduction.Inhibits proliferation by depleting guanosine nucleotides.
Signaling Pathway Inhibition Potential inhibition of mTORC1 signaling.Calcineurin-NFAT pathway.PI3K/Akt/mTOR pathway.De novo purine synthesis pathway.
Effect on Cytokine Production Unknown.Decreases production of IL-2, TNF-α, and other pro-inflammatory cytokines.Does not directly inhibit cytokine production but blocks the cellular response to cytokines.Suppresses antibody formation.

Experimental Data Summary

While direct experimental data on the immunosuppressive effects of this compound is limited, data from studies on its cytotoxicity and mechanism of action provide valuable insights. A related compound, Leucinostatin Y, has been explicitly described as having immunosuppressive effects, suggesting a class effect for the leucinostatins.

Experiment Cell Line/System This compound Concentration Observed Effect Reference
Cytotoxicity AssayHuman Embryonic Kidney 293 (HEK293) cellsIC50 ≈ 89.6 nMInhibition of cell proliferation.
Cytotoxicity AssayHuman Immortalized Myelogenous Leukemia (K562) cellsIC50 ≈ 47.3 nMInhibition of cell proliferation.
ATP Synthase InhibitionIsolated mitochondria/purified enzymeNanomolar rangeSpecific inhibition of mitochondrial ATP synthase.
mTORC1 Signaling Inhibition (Leucinostatin B)Triple-Negative Breast Cancer (TNBC) cell lines100 nMRapid inhibition of mTORC1 signaling.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

G Potential Immunosuppressive Mechanism of this compound cluster_mitochondrion Mitochondrion ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Activated_T_Cell Activated T-Cell Leucinostatin_A This compound Leucinostatin_A->ATP_Synthase Inhibits Proliferation Cell Proliferation Activated_T_Cell->Proliferation Requires ATP Immunosuppression Immunosuppression Proliferation->Immunosuppression Leads to

Caption: Potential mechanism of this compound-induced immunosuppression via ATP synthase inhibition.

G Comparative Immunosuppressant Signaling Pathways cluster_leucino This compound (Potential) cluster_csa_tac Cyclosporin A / Tacrolimus cluster_rapa Rapamycin cluster_mmf Mycophenolate Mofetil Leucinostatin_A This compound mTORC1_L mTORC1 Leucinostatin_A->mTORC1_L Inhibits T_Cell_Proliferation T-Cell Proliferation mTORC1_L->T_Cell_Proliferation Inhibits CsA_Tac CsA / Tacrolimus Calcineurin Calcineurin CsA_Tac->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Activates NFAT->T_Cell_Proliferation Promotes Rapamycin Rapamycin mTORC1_R mTORC1 Rapamycin->mTORC1_R Inhibits mTORC1_R->T_Cell_Proliferation Inhibits MMF MMF IMPDH IMPDH MMF->IMPDH Inhibits Purine_Synthesis De novo Purine Synthesis IMPDH->Purine_Synthesis Purine_Synthesis->T_Cell_Proliferation Required for

Caption: Overview of signaling pathways targeted by various immunosuppressants.

G Experimental Workflow: Cytotoxicity Assay Start Isolate PBMCs Seed_Cells Seed PBMCs in 96-well plate Start->Seed_Cells Add_Leucinostatin Add varying concentrations of this compound Seed_Cells->Add_Leucinostatin Incubate Incubate for 24-72 hours Add_Leucinostatin->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure Measure absorbance/luminescence Add_Reagent->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Caption: A generalized workflow for assessing the cytotoxicity of this compound on immune cells.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that can be adapted to independently verify the potential immunosuppressive effects of this compound.

Cytotoxicity Assay on Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on human immune cells.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ficoll-Paque PLUS

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Count the cells and adjust the density to 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.

  • After incubation, assess cell viability using a chosen cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of activated T-lymphocytes.

Materials:

  • This compound

  • Human PBMCs or isolated CD3+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • T-cell activators (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well cell culture plates

  • Scintillation counter or flow cytometer

Procedure:

  • Isolate and prepare PBMCs or T-cells as described in the cytotoxicity assay protocol.

  • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add serial dilutions of this compound to the wells.

  • Add the T-cell activator (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • For [³H]-thymidine incorporation:

    • Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, follow the manufacturer's protocol for staining and analysis by flow cytometry or microplate reader.

  • Compare the proliferation in this compound-treated wells to the stimulated and unstimulated controls to determine the inhibitory effect.

mTORC1 Signaling Inhibition Assay

Objective: To investigate whether this compound inhibits the mTORC1 signaling pathway in immune cells.

Materials:

  • This compound

  • Jurkat cells (a human T-lymphocyte cell line) or primary T-cells

  • RPMI-1640 medium

  • Antibodies for Western blotting: anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin).

  • Cell lysis buffer

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture Jurkat cells or primary T-cells in complete RPMI-1640 medium.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 18 hours). Include a vehicle control.

  • After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of S6 ribosomal protein and 4E-BP1.

  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analyze the band intensities to determine the ratio of phosphorylated to total protein for the mTORC1 substrates. A decrease in this ratio in this compound-treated cells would indicate mTORC1 pathway inhibition.

Conclusion

The available evidence, primarily from studies on related compounds and the known molecular targets of this compound, strongly suggests a potential for this natural product to exert immunosuppressive effects. Its ability to inhibit mitochondrial ATP synthase and the potential to inhibit the mTORC1 signaling pathway are compelling mechanisms that warrant further direct investigation in the context of immune cell function. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the immunosuppressive properties of this compound. Such studies are crucial to validate its potential as a novel immunomodulatory agent and to pave the way for future drug development efforts. It is important to note that the high cytotoxicity of this compound is a significant consideration that will need to be addressed in any therapeutic development.

References

A Comparative Guide: Synthetic vs. Naturally Sourced Leucinostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucinostatin A, a potent lipopeptide with a broad spectrum of biological activities, has garnered significant interest in the scientific community for its potential therapeutic applications. As a complex natural product, its sourcing is a critical consideration for research and development. This guide provides an objective comparison between synthetically produced and naturally sourced this compound, offering insights into their respective advantages and disadvantages, supported by available experimental data.

At a Glance: Key Differences

FeatureNaturally Sourced this compoundSynthetically Sourced this compound
Source Fermentation of fungi, primarily Purpureocillium lilacinumChemical synthesis (e.g., Solid-Phase Peptide Synthesis)
Purity & Consistency Can be challenging; often co-purified with related analogues (e.g., Leucinostatin B, D, etc.), requiring extensive purification. Batch-to-batch variability can be a concern.High purity and batch-to-batch consistency are achievable. Free from contamination by other natural products.
Yield Highly variable depending on the fungal strain, culture conditions, and extraction efficiency.Can be optimized, but the multi-step nature of the synthesis of such a complex molecule can lead to low overall yields. A yield of 47% has been reported for a synthetic derivative[1].
Structural Modification Limited to the natural analogues produced by the organism or through biosynthetic engineering.Readily amenable to the synthesis of derivatives and analogues for structure-activity relationship (SAR) studies and optimization of biological activity and toxicity profiles.
Cost & Scalability Potentially lower cost for large-scale production through fermentation, but scalability can be limited by fermentation capacity and downstream processing.Can be expensive due to the cost of reagents, solvents, and the multi-step process. However, it offers a more controlled and potentially scalable manufacturing process.
Stereochemistry Naturally defined stereochemistry.Total synthesis allows for precise control over stereochemistry, which can be crucial for biological activity. The total synthesis of this compound has led to the correction of the stereochemistry of the AHMOD side chain[2].

Biological Activity: A Comparative Overview

Direct comparative studies of the full spectrum of biological activities between a completely synthetic this compound and its natural counterpart are limited in the publicly available literature. However, studies comparing natural this compound with its synthetically modified derivatives provide valuable insights into how structural modifications can impact efficacy and toxicity.

The following table summarizes the antiprotozoal activity and cytotoxicity of natural this compound and some of its synthetic derivatives against various cell lines.

CompoundSourceTarget Organism/Cell LineIC50 (nM)Reference
This compound Natural Trypanosoma brucei rhodesiense0.4[2]
L6 (rat myoblasts)259[1]
Human nucleated cells~47[3]
Lefleuganan (Synthetic Derivative) Synthetic Trypanosoma brucei rhodesiense0.39
L6 (rat myoblasts)1563
Synthetic Derivative 11 Synthetic L6 (rat myoblasts)More cytotoxic than natural this compound
Synthetic Derivative 17 & 18 Synthetic L6 (rat myoblasts)Decreased cytotoxicity compared to natural this compound

Key Observations:

  • Natural this compound exhibits potent antiprotozoal activity but also significant cytotoxicity against mammalian cells.

  • Synthetic derivatives, such as Lefleuganan, have been developed with comparable antiprotozoal potency but significantly reduced cytotoxicity, highlighting a key advantage of synthetic approaches in fine-tuning the therapeutic window.

  • Modifications to the this compound structure can either increase or decrease cytotoxicity, demonstrating the power of synthetic chemistry to modulate the biological profile of the molecule.

Mechanism of Action: Targeting the Mitochondria

This compound's primary mechanism of action involves the disruption of mitochondrial function. It has been shown to act as an ionophore, increasing membrane permeability, and to specifically target and inhibit mitochondrial ATP synthase. This leads to the dissipation of the mitochondrial membrane potential and ultimately cell death. The lipophilic nature of the N-terminal fatty acid chain and the cationic C-terminus are crucial for its interaction with and disruption of the mitochondrial membrane.

LeucinostatinA_Pathway atp_synthase ATP Synthase atp_depletion ATP Depletion membrane_potential Membrane Potential (ΔΨm) leucinostatin This compound leucinostatin->atp_synthase Inhibition leucinostatin->membrane_potential Dissipation apoptosis Apoptosis atp_depletion->apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Protocols

Natural Sourcing: Extraction and Purification from Purpureocillium lilacinum

The following is a general protocol for the extraction and purification of Leucinostatins from fungal culture. Yields and purity can vary significantly based on the specific strain and conditions.

  • Fungal Culture: Purpureocillium lilacinum is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal growth conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then acidified (e.g., with HCl to pH 3.0) and extracted with an organic solvent such as ethyl acetate.

  • Washing and Concentration: The organic extract is washed with a basic solution (e.g., 5% NaHCO3) to remove acidic impurities and then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more rounds of chromatography to isolate this compound. This may include:

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation of this compound from its closely related analogues. A C18 column is typically used with a gradient of acetonitrile in water as the mobile phase.

Synthetic Sourcing: Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of this compound is a complex, multi-step process. Solid-Phase Peptide Synthesis (SPPS) is a common strategy for the assembly of the peptide backbone.

SPPS_Workflow start Resin Support deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 washing1 Washing coupling1->washing1 repeat Repeat for each amino acid washing1->repeat repeat->deprotection1 cleavage Cleavage from Resin repeat->cleavage Final Cycle purification Purification (HPLC) cleavage->purification final_product Pure Synthetic This compound purification->final_product

Caption: General workflow for Solid-Phase Peptide Synthesis.

General SPPS Protocol Outline:

  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is chosen and prepared for the attachment of the first amino acid.

  • Amino Acid Attachment: The C-terminal amino acid, with its amino group protected (e.g., with Fmoc), is coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid to expose a free amine.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the growing peptide chain.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 3-5 are repeated for each amino acid in the this compound sequence.

  • N-terminal Modification: The N-terminal fatty acid chain is coupled to the peptide.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude synthetic peptide is purified by RP-HPLC to yield the final, high-purity product.

Conclusion

The choice between naturally sourced and synthetic this compound depends heavily on the specific research or development goals.

  • Natural sourcing may be advantageous for initial screening and discovery efforts where a mixture of related compounds could be acceptable and large quantities are not immediately required. It can also be a more cost-effective route for large-scale production if fermentation and purification processes are well-optimized.

  • Synthetic sourcing offers unparalleled control over purity, consistency, and structure. This is critical for detailed pharmacological studies, clinical development, and for conducting structure-activity relationship studies to develop analogues with improved therapeutic properties. While the initial cost and complexity of synthesis can be high, the ability to generate highly pure, well-characterized material and to rationally design improved molecules represents a significant long-term advantage for drug development.

For researchers requiring high-purity, well-defined this compound for rigorous biological evaluation and for the development of new therapeutic agents, the synthetic route is the superior choice. For applications where a mixture of leucinostatins is acceptable or where the cost of synthesis is prohibitive, natural sourcing remains a viable option.

References

Unveiling the Impact of Leucinostatin A on Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucinostatin A, a potent peptide antibiotic isolated from fungi, has garnered significant interest for its cytotoxic and antitumor properties. Its mechanism of action is primarily attributed to its ability to disrupt mitochondrial function by inhibiting ATP synthase. This guide provides a comparative analysis of this compound's effects on key cellular signaling pathways, namely the PI3K/Akt/mTOR and MAPK/ERK pathways, benchmarked against established inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in evaluating its potential as a therapeutic agent.

Comparative Analysis of Signaling Pathway Inhibition

This compound's primary intracellular target is the mitochondrial ATP synthase, leading to a disruption of cellular energy homeostasis. This profound effect on cellular metabolism has downstream consequences on signaling pathways that are sensitive to cellular energy status, most notably the mTORC1 pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound indirectly inhibits this pathway, primarily through its effects on mitochondrial respiration.

Table 1: Comparative Effects on the PI3K/Akt/mTOR Signaling Pathway

Compound Primary Target(s) Reported IC50 / Effective Concentration Effect on Key Pathway Components References
This compound Mitochondrial ATP synthaseGeneral Cytotoxicity IC50: ~47 nM (human nucleated cells)PI3K/Akt: No direct inhibition reported. May be indirectly affected by reduced IGF-I signaling. mTORC1: Inhibition of downstream signaling (e.g., S6K1, 4E-BP1) due to ATP depletion.[1][2]
Oligomycin A Mitochondrial ATP synthase (F0 subunit)Mammosphere Formation IC50: ~100 nM (MCF7 cells)mTORC1: Similar to this compound, inhibits mTORC1 signaling through ATP depletion.[3]
Wortmannin PI3K (pan-isoform)~1-5 nM (in vitro)PI3K: Covalent, irreversible inhibitor. Akt: Potent inhibition of phosphorylation. mTORC1: Downstream inhibition.[4][5]
Rapamycin mTORC1 (allosteric inhibitor via FKBP12)~0.1 nM (HEK293 cells)mTORC1: Specific inhibition of mTORC1, leading to dephosphorylation of S6K1. Can cause hyperphosphorylation of 4E-BP1 in some contexts. Akt: Can lead to feedback activation of Akt via mTORC2.
MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. To date, there is a lack of substantial evidence directly linking this compound to the modulation of the MAPK/ERK pathway.

Table 2: Comparative Effects on the MAPK/ERK Signaling Pathway

Compound Primary Target(s) Reported IC50 / Effective Concentration Effect on Key Pathway Components References
This compound Mitochondrial ATP synthaseNot ApplicableNo direct effects on the MAPK/ERK pathway have been reported in the reviewed literature.
U0126 MEK1/MEK2MEK1: ~72 nM, MEK2: ~58 nMMEK1/2: Non-competitive inhibitor. ERK1/2: Potent inhibition of phosphorylation and activation.

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex interactions, the following diagrams illustrate the signaling pathways and a general workflow for assessing the effects of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Translation Protein Synthesis & Cell Growth S6K1->Translation fourEBP1->Translation Inhibits LeucinostatinA This compound Mitochondria Mitochondria (ATP Synthase) LeucinostatinA->Mitochondria Inhibits ATP ATP Depletion Mitochondria->ATP ATP->mTORC1 Inhibits Wortmannin Wortmannin Wortmannin->PI3K Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation U0126 U0126 U0126->MEK Inhibits LeucinostatinA This compound LeucinostatinA->MEK No reported direct effect

Caption: MAPK/ERK signaling pathway.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment - this compound - Comparator Drugs - Vehicle Control CellCulture->Treatment CellViability 3a. Cell Viability Assay (e.g., MTT Assay) Treatment->CellViability WesternBlot 3b. Western Blot Analysis Treatment->WesternBlot DataAnalysis 4. Data Analysis - IC50 Calculation - Densitometry CellViability->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of this compound on cell signaling and viability.

Western Blot Analysis of PI3K/Akt/mTOR and MAPK/ERK Pathways

This protocol outlines the steps for detecting changes in the phosphorylation status of key proteins in the signaling cascades.

1. Cell Lysis and Protein Quantification:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, comparator drugs, or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 4-15% gradient SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, S6K1, 4E-BP1, ERK1/2, etc. overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using densitometry software. Normalize phosphoprotein levels to total protein levels.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound, comparator drugs, or vehicle control.

  • Incubate for 24, 48, or 72 hours.

3. MTT Incubation:

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.

  • Shake the plate for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates a clear, albeit indirect, inhibitory effect on the mTORC1 signaling pathway, which is consistent with its primary mechanism of action as a potent inhibitor of mitochondrial ATP synthesis. This positions it similarly to other mitochondrial inhibitors like Oligomycin A in its impact on this pathway. In contrast, there is currently a lack of evidence to suggest a direct role for this compound in modulating the MAPK/ERK signaling cascade. For researchers investigating novel anticancer agents, this compound presents an interesting profile, particularly for tumors that are highly dependent on oxidative phosphorylation. Further studies are warranted to fully elucidate its signaling effects and to explore potential synergistic combinations with other targeted therapies. The experimental protocols and comparative data provided in this guide offer a foundational resource for such investigations.

References

Unlocking Potentiated Mitochondrial Disruption: A Guide to the Synergistic Effects of Leucinostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucinostatin A, a potent peptide antibiotic, has garnered significant interest for its broad-spectrum bioactivity, including antimicrobial and antitumor properties.[1][2] Its primary mechanism of action involves the disruption of cellular and mitochondrial membranes, leading to the inhibition of critical cellular processes.[1][2] While research on this compound as a standalone agent is extensive, this guide focuses on a key, albeit less explored, aspect of its potential: its synergistic or potentiating effects when combined with other drugs, specifically inhibitors of mitochondrial function.

This guide synthesizes the available experimental data to provide a clear comparison of this compound's effects in combination with mitochondrial inhibitors. It aims to equip researchers with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to explore and potentially exploit these synergistic interactions in future drug development endeavors.

Quantitative Analysis of Synergistic Mitochondrial Uncoupling

The primary documented synergistic interaction of this compound is the potentiation of its mitochondrial uncoupling activity by phosphoryl transfer inhibitors. This compound exhibits a dual effect on mitochondria: at lower concentrations, it inhibits ATP synthase, while at higher concentrations, it acts as a protonophore, uncoupling oxidative phosphorylation.[3] This uncoupling action is significantly enhanced in the presence of inhibitors like venturicidin, dicyclohexylcarbodiimide (DCCD), and oligomycin.

While specific quantitative synergy data, such as Combination Index (CI) or Fractional Inhibitory Concentration Index (FICI) values, are not available in the reviewed literature for this compound combinations, the potentiation effect is described qualitatively. The following table summarizes the observed interactions.

Combination AgentClassObserved Synergistic Effect with this compound
Venturicidin ATP synthase inhibitor (F₀ subunit)Potentiates the uncoupling of oxidative phosphorylation.
DCCD ATP synthase inhibitor (F₀ subunit, covalent modification)Potentiates the uncoupling of oxidative phosphorylation.
Oligomycin ATP synthase inhibitor (F₀ subunit)Potentiates the uncoupling of oxidative phosphorylation.

Experimental Protocols

The following are detailed methodologies adapted from studies on this compound's mitochondrial effects, providing a framework for investigating its synergistic potential.

Assessment of Mitochondrial Respiration

This protocol is used to measure the effect of this compound and its combination partners on the oxygen consumption rate of isolated mitochondria or permeabilized cells.

  • Experimental System: Isolated rat liver mitochondria or digitonin-permeabilized cells (e.g., human cell lines).

  • Apparatus: High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Methodology:

    • Prepare a suspension of isolated mitochondria or permeabilized cells in a respiration buffer (e.g., MiR05).

    • Add respiratory substrates (e.g., pyruvate, malate, succinate) to initiate electron transport chain activity.

    • Sequentially titrate this compound at various concentrations to observe its effect on different respiratory states (State 2, State 3 after ADP addition, and State 4 after ATP synthesis inhibition).

    • To assess synergy, pre-incubate the mitochondria/cells with a sub-inhibitory concentration of an ATP synthase inhibitor (e.g., oligomycin).

    • Repeat the titration of this compound and compare the dose-response curve for oxygen consumption with that of this compound alone.

    • An enhanced stimulation of oxygen consumption at lower concentrations of this compound in the presence of the inhibitor indicates potentiation of the uncoupling effect.

Measurement of ATP Synthesis

This assay quantifies the impact of drug combinations on the ATP production capacity of mitochondria.

  • Experimental System: Purified mitochondrial ATP synthase reconstituted into proteoliposomes.

  • Methodology:

    • Co-reconstitute purified ATP synthase and a proton pump (e.g., bacteriorhodopsin or cytochrome c oxidase) into artificial liposomes.

    • Initiate proton pumping to generate a proton motive force.

    • Measure ATP synthesis using a luciferin/luciferase-based assay that produces a luminescent signal proportional to the amount of ATP generated.

    • Establish a baseline rate of ATP synthesis.

    • Add this compound alone and in combination with varying concentrations of a mitochondrial inhibitor (e.g., venturicidin).

    • A greater reduction in the rate of ATP synthesis for the combination compared to the individual drugs suggests a synergistic inhibitory effect.

Visualizing the Mechanisms of Action and Synergy

The following diagrams illustrate the key pathways and experimental concepts related to this compound's synergistic effects.

Caption: this compound's dual action on mitochondria.

Potentiation of this compound's Uncoupling Effect LeucinostatinA This compound Uncoupling Mitochondrial Uncoupling LeucinostatinA->Uncoupling Induces Potentiation Potentiation LeucinostatinA->Potentiation MitoInhibitor Phosphoryl Transfer Inhibitor (e.g., Oligomycin) ATPsynthase ATP Synthase MitoInhibitor->ATPsynthase Inhibits MitoInhibitor->Potentiation Potentiation->Uncoupling Enhances

Caption: Synergistic interaction with mitochondrial inhibitors.

Experimental Workflow for Synergy Assessment start Isolate Mitochondria or Permeabilize Cells add_substrate Add Respiratory Substrates start->add_substrate measure_o2 Measure O₂ Consumption (High-Resolution Respirometry) add_substrate->measure_o2 drug_a Titrate this compound measure_o2->drug_a drug_b Add Mitochondrial Inhibitor measure_o2->drug_b analyze Compare Dose-Response Curves (Analyze for Potentiation) drug_a->analyze combo Titrate this compound in presence of Inhibitor drug_b->combo combo->analyze end Synergy Assessed analyze->end

Caption: Workflow for assessing mitochondrial respiration synergy.

References

Safety Operating Guide

Navigating the Disposal of Leucinostatin A: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the pharmaceutical and life sciences sectors, the proper disposal of bioactive compounds like Leucinostatin A is a critical component of laboratory safety and environmental responsibility. This compound, a mycotoxin produced by various fungi, exhibits potent cytotoxic, antimicrobial, and antitumor properties.[1][2][3][4] This inherent bioactivity necessitates a cautious and informed approach to its waste management. While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its known toxic effects warrant handling it as a cytotoxic compound.[5]

Quantitative Toxicity Data

Understanding the toxicity of this compound is fundamental to appreciating the need for careful disposal. The following table summarizes the available toxicity data.

Toxicity DataValueSpecies
Intraperitoneal LD501.8 mg/kgMouse
Oral LD505.4 to 6.3 mg/kgMouse
IC50 (DU145 prostate cancer cells)0.045 µg/mlIn vitro
IC50 (L6-rat myoblast cells)259 nMIn vitro
Inhibition of T cell activation0.1-1 µg/mlIn vitro

LD50: Lethal dose for 50% of the test population. IC50: Half maximal inhibitory concentration.

Given the significant biological activity at low concentrations, treating this compound waste with the same rigor as other cytotoxic agents is a prudent and recommended safety measure.

Procedural Framework for Disposal

The disposal of this compound should follow the established guidelines for cytotoxic waste to ensure the safety of laboratory personnel and prevent environmental contamination. The primary methods for cytotoxic waste disposal are high-temperature incineration or chemical neutralization.

Step-by-Step Disposal Protocol:

  • Risk Assessment: Before handling, it is crucial to conduct a thorough risk assessment. This involves reviewing the available safety data and understanding the nature of the waste (e.g., pure compound, solutions, contaminated materials).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: All materials that have come into contact with this compound, such as gloves, pipette tips, vials, and contaminated lab paper, should be collected in a dedicated, clearly labeled, puncture-proof container marked with a cytotoxic waste symbol.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container designated for cytotoxic liquid waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated cytotoxic sharps container.

  • Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" and include the name of the compound (this compound).

  • Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.

  • Disposal: The final disposal of this compound waste must be carried out by a certified hazardous waste management company. The standard procedure for cytotoxic waste is high-temperature incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Leucinostatin_A_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment (Review SDS & Bioactivity) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps solid_container Place in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage collection Arrange for Collection by Certified Hazardous Waste Vendor storage->collection incineration High-Temperature Incineration collection->incineration

A workflow for the safe disposal of this compound waste.

Experimental Protocols

Currently, there are no widely published and validated experimental protocols for the specific chemical neutralization of this compound for disposal purposes. Therefore, adherence to the physical disposal methods outlined above, primarily incineration, remains the most reliable and recommended approach. Any attempt at chemical deactivation should only be undertaken with a validated procedure and under the guidance of an EHS professional.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the potential hazards associated with this potent cytotoxic compound. Always consult your institution's specific waste management policies and EHS department for guidance tailored to your location and facilities.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Leucinostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Leucinostatin A

This compound, a potent mycotoxin with cytotoxic properties, demands rigorous safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a research environment. While some safety data sheets may understate its hazardous nature, toxicological evidence necessitates treating this compound with the highest degree of caution, similar to other cytotoxic agents.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for all procedures involving this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double-gloving with chemotherapy-rated nitrile glovesInner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change outer gloves every 30 minutes or immediately upon suspected contamination.
Body Protection Disposable, solid-front, back-closing lab coat or gownMust be made of a low-permeability fabric. Cuffs should be elastic or snug-fitting. Gowns should be discarded as hazardous waste after each use or at the end of the day.
Eye Protection Chemical splash goggles and a full-face shieldGoggles are required at all times. A face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved N95 or higher-level respiratorRequired for all procedures involving powdered this compound or any activity with the potential to generate aerosols (e.g., sonication, vortexing, opening vials of powder).
Foot Protection Closed-toe shoes and disposable shoe coversShoe covers should be worn in designated handling areas and removed before exiting.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risk. The following step-by-step plan outlines the entire workflow, from receiving the compound to its final disposal.

Receiving and Storage
  • Receipt: Upon arrival, inspect the package for any signs of damage or leakage in a designated receiving area. Wear appropriate PPE during inspection.

  • Transport: Transport the intact primary container within a sealed, labeled, and impact-resistant secondary container to the designated storage area.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, restricted-access, and ventilated cabinet away from incompatible materials. The storage area should be marked with a "Cytotoxic Agent" warning sign.

Preparation of Solutions
  • Designated Area: All handling of powdered this compound and preparation of stock solutions must be conducted within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a powdered weighing enclosure that is vented to the outside.

  • Weighing: Use a dedicated set of utensils (spatula, weigh paper) for handling the powder. These items must be decontaminated or disposed of as cytotoxic waste immediately after use.

  • Solubilization: Introduce the solvent slowly to the powdered compound to avoid aerosolization. Cap the vial securely before mixing. This compound is soluble in ethanol, methanol, DMF, or DMSO.

Experimental Use
  • Containment: All experiments involving this compound should be performed in a BSC or a chemical fume hood to contain any potential aerosols or spills.

  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the laboratory. The kit should contain absorbent pads, deactivating solution (e.g., 10% sodium hypochlorite), and appropriate PPE.

  • Labeling: All containers with this compound, including dilutions and experimental samples, must be clearly labeled with the compound name, concentration, and a cytotoxic hazard symbol.

Decontamination and Spill Management
  • Surface Decontamination: At the end of each work session, decontaminate all surfaces and equipment within the BSC or fume hood. A 10% sodium hypochlorite solution followed by a rinse with 70% ethanol is recommended for effective inactivation.[1]

  • Spill Response:

    • Evacuate the immediate area and alert others.

    • Don the appropriate PPE from the cytotoxic spill kit.

    • Contain the spill using absorbent pads.

    • Apply a 10% sodium hypochlorite solution to the spill area and allow a contact time of at least 30 minutes.

    • Wipe the area clean with fresh absorbent pads.

    • Place all contaminated materials in a designated cytotoxic waste container.

    • Wash the area again with detergent and water, followed by a final rinse with water.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste contaminated with this compound is considered hazardous cytotoxic waste and must be segregated and disposed of according to institutional and local regulations.

  • Solid Waste:

    • Sharps: Needles, syringes, and other sharp objects must be placed in a puncture-resistant, labeled sharps container designated for cytotoxic waste.

    • Non-Sharps: Contaminated gloves, gowns, bench paper, and other solid materials must be collected in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow bag or a rigid container with a yellow lid).

  • Liquid Waste:

    • Inactivation: Aqueous solutions containing this compound should be inactivated prior to disposal. Treat the liquid waste with an excess of 10% sodium hypochlorite solution for a minimum of 30 minutes.

    • Collection: Collect the inactivated liquid waste in a sealed, labeled container designated for cytotoxic chemical waste. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office after inactivation.

  • Final Disposal: All cytotoxic waste containers must be collected by a licensed hazardous waste disposal company.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

LeucinostatinA_Workflow Workflow for Safe Handling of this compound Receipt Receive & Inspect Package Storage Secure & Labeled Storage Receipt->Storage Prep Prepare Solutions in BSC Storage->Prep Experiment Conduct Experiment in BSC/Fume Hood Prep->Experiment Spill Spill? Experiment->Spill Decon Decontaminate Surfaces & Equipment Experiment->Decon Spill->Decon Yes Spill->Decon No Spill_Response Follow Spill Protocol Spill->Spill_Response Yes Waste Segregate & Dispose of Waste Decon->Waste Spill_Response->Decon Post-Spill Decontamination

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

By adhering to these stringent guidelines, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and environmental health and safety department for additional guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.